Gossypetin

Catalog No.
S529159
CAS No.
489-35-0
M.F
C15H10O8
M. Wt
318.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypetin

CAS Number

489-35-0

Product Name

Gossypetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H

InChI Key

YRRAGUMVDQQZIY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one, articulatidin, equisporol, gossypetin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O

The exact mass of the compound Gossypetin is 318.0376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of hexahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

gossypetin sources Hibiscus sabdariffa calyx

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin: Source & Significance

This compound (3,3',4',5,7,8-Hexahydroxyflavone) is a polyhydroxylated flavonoid primarily isolated from the calyces of Hibiscus sabdariffa L. (roselle) [1] [2] [3]. It is a key contributor to the plant's broad pharmacological profile.

The specific composition of Hibiscus sabdariffa extracts varies with cultivar, environment, and extraction methodology [4] [5]. Advanced techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) optimized with Response Surface Methodology (RSM) are employed to obtain enriched phenolic extracts high in this compound and other flavonoids [4].

Quantitative Biological Activities

The table below summarizes the demonstrated bioactivities of this compound across various study models.

Biological Activity Experimental Model Key Findings / Dosage Proposed Mechanisms

| Anticancer (Oral Squamous Cell Carcinoma) | In vitro (Ca9-22 cells) [1] | • Inhibited proliferation (IC₅₀ ~10 µM at 48h) • Induced apoptosis & G2/M cell cycle arrest | • ↑ Bax/Bcl-2 ratio • Regulates ERK & NF-κB signaling [1] | | Antioxidant | In vitro (DPPH & FRAP assays) [2] | • Radical Scavenging: 111.53 mM/g (TEAC) • Reducing Power: 155.24 mM/g (TEAC) | • Hydroxyl-rich structure enables potent free radical neutralization [2] | | NASH Prevention | In vivo (Mouse NASH models) [6] | • Oral administration: 20 mg/kg/day • Reduced liver steatosis, inflammation, fibrosis | • Activates AMPK pathway • Reduces oxidative stress [6] | | Cardiometabolic Protection (Pre-Diabetes) | In vivo (Diet-induced pre-diabetic rats) [7] | • Oral administration: 15 mg/kg • Improved lipid profile, ↓ blood pressure, ↓ inflammation | • ↓ Lipid peroxidation • ↑ Antioxidant enzymes (SOD, Gpx) • ↓ Pro-inflammatory cytokines [7] |

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are outlines of key experimental methodologies from the cited literature.

Cell-Based Viability and Proliferation Assay (for Anticancer Activity) [1]

This protocol is used to determine this compound's effect on oral cancer cell viability and clonogenic growth.

  • Cell Line: Human OSCC Ca9-22 cells.
  • Treatment: Cells treated with this compound (e.g., 0, 5, 10, 20 µM) for 24h or 48h.
  • Viability Measurement: Use Cell Counting Kit-8 (CCK-8). Add 10 µL CCK-8 solution to each well, incubate for 2h at 37°C, measure absorbance at 450nm.
  • Colony Formation (Soft Agar Assay): Seed cells in 0.6% base agar/0.3% top agar layers containing this compound. Culture for 2 weeks at 37°C with 5% CO₂, then count colonies.
In Vivo Model for NASH (Non-Alcoholic Steatohepatitis) [6]

This model evaluates this compound's efficacy in preventing the progression of fatty liver disease.

  • Animals: Male C57BL/6 mice.
  • NASH Induction: Feed mice a Choline-Deficient High-Fat Diet (CDHFD) for 3 months or a Methionine-Choline Deficient (MCD) diet for 4 weeks.
  • Treatment: Administer this compound via oral gavage at 20 mg/kg/day concurrently with the NASH-inducing diet.
  • Endpoint Analysis: Assess liver pathology, steatosis, inflammatory markers, and fibrosis in tissue samples.
Antioxidant Activity Assessment (DPPH Assay) [2]

This standard in vitro method quantifies the free radical scavenging capacity of this compound.

  • Reagent Preparation: Freshly prepare a 0.1 mM solution of DPPH in methanol, protected from light.
  • Reaction: Mix 50 µL of this compound solution (various concentrations) with 150 µL of DPPH solution in a 96-well plate.
  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
  • Measurement: Measure absorbance at 517 nm using a microplate reader.
  • Calculation: Express results as Trolox Equivalents (TEAC, mM/g) or calculate IC₅₀ values.

Mechanisms of Action: Signaling Pathways

This compound exerts its effects by modulating key cellular signaling pathways. The following diagrams illustrate its proposed mechanisms in anticancer and NASH activities.

G cluster_anticancer Anticancer Mechanism (OSCC) cluster_nash NASH Prevention Mechanism This compound This compound Inhibits Proliferation/Migration/Invasion Inhibits Proliferation/Migration/Invasion This compound->Inhibits Proliferation/Migration/Invasion Induces Apoptosis Induces Apoptosis This compound->Induces Apoptosis Triggers G2/M Cell Cycle Arrest Triggers G2/M Cell Cycle Arrest This compound->Triggers G2/M Cell Cycle Arrest Activates AMPK Activates AMPK This compound->Activates AMPK Reduces Oxidative Stress Reduces Oxidative Stress This compound->Reduces Oxidative Stress Regulates ERK & NF-κB Signaling Regulates ERK & NF-κB Signaling Inhibits Proliferation/Migration/Invasion->Regulates ERK & NF-κB Signaling ↑ Bax/Bcl-2 ratio ↑ Bax/Bcl-2 ratio Induces Apoptosis->↑ Bax/Bcl-2 ratio Modulates Cyclin B1/CDK1/p21 Modulates Cyclin B1/CDK1/p21 Triggers G2/M Cell Cycle Arrest->Modulates Cyclin B1/CDK1/p21 Improves Metabolic Function Improves Metabolic Function Activates AMPK->Improves Metabolic Function Reduces Inflammation & Fibrosis Reduces Inflammation & Fibrosis Activates AMPK->Reduces Inflammation & Fibrosis Protects Hepatocytes Protects Hepatocytes Reduces Oxidative Stress->Protects Hepatocytes Suppresses Inflammatory Response Suppresses Inflammatory Response Reduces Oxidative Stress->Suppresses Inflammatory Response ↓ Liver Steatosis ↓ Liver Steatosis Improves Metabolic Function->↓ Liver Steatosis ↓ NASH Pathology ↓ NASH Pathology Reduces Inflammation & Fibrosis->↓ NASH Pathology

This compound's core mechanisms in cancer and NASH involve key pathway regulation.

Research Gaps and Future Directions

While current evidence is compelling, several research gaps remain:

  • Human Clinical Trials: Most data is from in vitro and animal studies. Clinical trials are essential to confirm efficacy and safety in humans [3] [7].
  • Bioavailability and Metabolism: Further investigation is needed into the absorption, distribution, metabolism, and excretion (ADME) of this compound and its various glycosylated forms (e.g., gossypin, hibifolin) [2] [4].
  • Synergistic Effects: Studying this compound's interaction with other bioactive compounds in Hibiscus sabdariffa or standard therapeutics could unlock enhanced or novel therapeutic applications [4] [8].

References

Primary Molecular Targets and Mechanisms of Gossypetin

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) exerts its multifaceted pharmacological effects by interacting with a range of critical cellular signaling pathways and proteins. The table below summarizes its core molecular targets and the associated physiological outcomes.

Primary Molecular Target / Pathway Observed Effect of this compound Key Experimental Models / Assays Biological Outcome / Therapeutic Potential
AMPK Signaling [1] Activates phosphorylation CDHFD & MCD-diet induced NASH mouse models; immunoblotting Improved liver steatosis, reduced oxidative stress, ameliorated NASH pathology
MKK3/6-p38 MAPK Signaling [2] [3] Inhibits phosphorylation CCl4-induced liver fibrosis mouse model; LX-2 human hepatic stellate cells; immunoblotting/immunocytochemistry Ameliorated pre-existing liver fibrosis, reduced hepatic stellate cell activation
USP5-Cav3.2 Interaction [3] Disrupts protein-protein interaction Mouse models of inflammatory & neuropathic pain; intrathecal administration Dose-dependent mechanical anti-hyperalgesia, pain relief
Oxidative Stress Pathways [4] [5] [6] Potent radical scavenging & metal chelation DPPH & FRAP assays; pre-diabetic rat model (heart/liver tissue analysis) Reduced MDA levels; increased SOD & GPx activity; improved lipid profiles & cardiovascular function
Inflammatory Cytokine Production [7] Suppresses IL-6, IL-1β Human osteosarcoma (OS) cell lines (MG-63, Saos-2, HOS, 143B); ELISA Induced apoptosis (↑caspase-3, ↑Bax), suppressed cancer cell proliferation
Lipogenesis (SREBP-1c) [5] Downregulates expression Diet-induced pre-diabetic rat model; plasma analysis Reduced liver triglyceride levels and liver weight

Quantitative Antioxidant Profiling

This compound's exceptional antioxidant capacity, which underpins many of its therapeutic effects, has been quantitatively demonstrated in comparative studies.

Table 2: In Vitro Antioxidant Capacity of this compound and Analogs (TEAC, mM/g)

Compound DPPH Radical Scavenging Activity (TEAC mM/g) FRAP Reducing Power (TEAC mM/g)
This compound (Gspt) 111.53 155.24
Gossypin (Gsp) 41.68 126.28
Hibifolin (Hbf) 39.99 94.67

Source: [4]. TEAC (Trolox Equivalent Antioxidant Capacity) values are mean results from triplicate experiments. This compound's significantly higher values, particularly in DPPH scavenging, are attributed to its hydroxyl-rich structure, which enables superior hydrogen atom transfer and metal chelation [4] [8].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are the methodologies from critical studies.

Protocol: Evaluating this compound in a NASH Mouse Model

This protocol is adapted from the study demonstrating this compound's efficacy against non-alcoholic steatohepatitis (NASH) [1].

  • Animal Models & Diet Induction:
    • Use 4-week-old male C57BL/6 mice.
    • NASH Induction: After a 2-week acclimation, feed mice either a Methionine-Choline deficient (MCD) diet for 4 weeks or a Choline-deficient High-Fat Diet (CDHFD) for 3 months.
    • Control Group: Feed a normal chow diet.
  • Compound Administration:
    • Dose: 20 mg/kg of this compound.
    • Route: Oral gavage.
    • Duration: Administer daily for 4 weeks concurrently with the MCD diet, or for 3 months concurrently with the CDHFD diet.
  • Key Outcome Measurements & Analysis:
    • Liver Histology: Assess steatosis, lobular inflammation, and ballooning.
    • Oxidative Stress Markers: Measure levels in liver tissue.
    • Immunoblotting: Analyze protein levels and phosphorylation status of AMPK and other targets in liver lysates.
Protocol: Assessing Anti-fibrotic Effects in Hepatic Stellate Cells

This in vitro protocol details how this compound's effect on liver fibrosis was tested at a cellular level [2].

  • Cell Line: Use human hepatic stellate cells (LX-2).
  • Cell Culture: Maintain in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Experimental Groups:
    • Control: Treat with serum-free DMEM for 2h, then replace with fresh medium for 22h.
    • H₂O₂ Group (Activation Model): Treat with 75 μmol H₂O₂ in serum-free medium for 2h, then replace with fresh medium for 22h.
    • H₂O₂ + this compound Group: Treat with 75 μmol H₂O₂ and 40 μmol this compound for 2h, then replace with fresh medium containing 40 μmol this compound for 22h.
  • Key Outcome Measurements:
    • Western Blot: Analyze protein expression of α-SMA, Col1a1, P-MKK3/6, P-p38, and p53.
    • Immunocytochemistry: Visualize and quantify Col1a1 expression.
    • Cell Viability Assay: Use CCK-8 kit to assess cytotoxicity and proliferation.
Protocol: Determining Antioxidant Capacity (DPPH & FRAP Assays)

These standardized colorimetric assays are used to quantify the free radical scavenging and reducing power of this compound [4].

  • Sample Preparation:
    • Prepare stock solutions of this compound (50-250 μM/mL) in 1% DMSO in MeOH.
    • Store at -20°C and dilute with methanol immediately before analysis.
  • DPPH Radical Scavenging Assay:
    • Procedure: Add 50 μL of test sample to 150 μL of fresh 0.1 mM DPPH solution in a 96-well plate.
    • Incubation: Keep in the dark at room temperature for 30 minutes.
    • Measurement: Record absorbance at 517 nm using a microplate reader.
    • Calculation: Express results as Trolox Equivalents (TEAC, mM/g) and calculate IC₅₀ values using nonlinear regression.
  • FRAP (Ferric Reducing Antioxidant Power) Assay:
    • Reagent Preparation: Freshly prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.
    • Procedure: Combine 50 μL of test sample with 150 μL of FRAP reagent in a 96-well plate.
    • Incubation: Incubate at 37°C for 30 minutes.
    • Measurement: Record absorbance at 593 nm.
    • Calculation: Express results as Trolox Equivalents (TEAC, mM/g).

Mechanistic Pathways Visualized

The following diagrams illustrate the key molecular pathways targeted by this compound, integrating findings from multiple studies.

Gossypetin_NASH_Pathway HighCalorieDiet High-Calorie Diet OxidativeStress Oxidative Stress HighCalorieDiet->OxidativeStress NASH ↓ NASH Pathology (Steatosis, Inflammation) OxidativeStress->NASH This compound This compound This compound->OxidativeStress Scavenges ROS AMPK AMPK Activation This compound->AMPK Activates SREBP1c ↓ SREBP-1c AMPK->SREBP1c Lipogenesis ↓ De Novo Lipogenesis SREBP1c->Lipogenesis Lipogenesis->NASH Reduces

This compound activates AMPK and directly scavenges ROS, reducing lipogenesis and oxidative stress to ameliorate NASH [1] [5].

Gossypetin_Fibrosis_Pain_Pathway LiverInjury Liver Injury / Inflammation MKK3_MKK6 MKK3/MKK6 LiverInjury->MKK3_MKK6 p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK HSC_Activation Hepatic Stellate Cell (HSC) Activation p38_MAPK->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis PainSignaling Pain Signaling USP5_Cav32 USP5-Cav3.2 Interaction USP5_Cav32->PainSignaling This compound This compound This compound->MKK3_MKK6 Inhibits This compound->p38_MAPK Inhibits This compound->USP5_Cav32 Disrupts

This compound inhibits MKK3/6-p38 MAPK to alleviate liver fibrosis and disrupts USP5-Cav3.2 interaction for pain relief [2] [3].

Conclusion and Research Outlook

This compound is a promising multi-target natural compound with demonstrated efficacy in preclinical models of metabolic disease, fibrosis, pain, and cancer. Its potent antioxidant and anti-inflammatory activities, coupled with its specific modulation of key signaling nodes like AMPK, MKK3/6, and USP5, provide a strong mechanistic foundation for therapeutic development. Future research should prioritize ADME (Absorption, Distribution, Metabolism, and Excretion) studies, pharmacokinetic optimization (e.g., of its glycosylated derivatives for improved bioavailability), and rigorous investigation in higher-order animal models to translate these compelling mechanistic insights into viable clinical candidates.

References

gossypetin antioxidant activity in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antioxidant Data

The table below summarizes key quantitative measurements of gossypetin's antioxidant performance from in vitro assays.

Assay Type Test Compound Key Results (TEAC, mM/g) Experimental Context Source
DPPH (Radical Scavenging) This compound (aglycone) 111.53 [1] Backed by quantum mechanical computations; superior to glycosylated forms. [1]
Gossypin (8-glucoside) 41.68 [1] Moderate scavenging, suited for food preservation. [1]
Hibifolin (8-glucuronide) 39.99 [1] Balanced activity, ideal for nutraceuticals. [1]
FRAP (Reducing Power) This compound (aglycone) 155.24 [1] Exceptional ability to reduce Fe³⁺ to Fe²⁺. [1]
Gossypin (8-glucoside) 126.28 [1] Robust reducing capacity. [1]
Hibifolin (8-glucuronide) 94.67 [1] Significant reducing ability. [1]
Cellular ROS Assay This compound No increase in intracellular ROS; attenuated radiation-induced ROS [2] Tested in freshly isolated mice hepatocytes using DCFDA fluorescent probe. [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

DPPH Radical Scavenging Assay

This protocol is adapted from the study that generated the quantitative data in the table above [1].

  • Principle: Measures the ability of antioxidants to donate hydrogen to stabilize the purple-colored DPPH• radical, resulting in a color change measured spectrophotometrically.
  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared fresh and protected from light.
  • Procedure:
    • Sample Preparation: Prepare test compound solutions (e.g., this compound) in methanol at a range of concentrations (e.g., 50-250 μM/mL).
    • Reaction Setup: In a 96-well microplate, add 50 μL of the test sample to 150 μL of the DPPH solution.
    • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
    • Measurement: Measure the absorbance at 517 nm using a microplate reader.
  • Controls & Standardization: Use methanol as a blank and a DPPH solution without the test compound as a control. Trolox is used as a standard reference, and results are expressed as Trolox Equivalents (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay

This protocol details the method used to assess this compound's reducing power [1].

  • Principle: Measures the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by antioxidants at low pH, forming a blue-colored Fe²⁺-TPTZ complex.
  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing:
    • 300 mM acetate buffer (pH 3.6)
    • 10 mM TPTZ solution in 40 mM HCl
    • 20 mM FeCl₃ solution
    • in a 10:1:1 ratio.
  • Procedure:
    • Sample Preparation: Prepare test compound solutions at various concentrations.
    • Reaction Setup: Combine 50 μL of the test sample with 150 μL of FRAP reagent in a 96-well microplate.
    • Incubation: Incubate at 37°C for 30 minutes.
    • Measurement: Measure the absorbance at 593 nm.
  • Standardization: A Trolox standard curve is used, and results are expressed as TEAC.

Mechanisms of Action and Molecular Pathways

This compound's potent activity is rooted in its chemical structure and its interaction with key cellular signaling pathways.

Structural Basis for Potency

This compound is a 3,3',4',5,7,8-hexahydroxyflavone. Its exceptional antioxidant capacity is attributed to this hydroxyl-rich structure, which provides more sites for free radical neutralization [1] [3].

  • The catechol moiety (3',4'-dihydroxyl groups) in the B-ring and the 3-OH group in the C-ring are crucial for radical scavenging and metal chelation [3].
  • Compared to the well-known antioxidant quercetin, this compound has an additional hydroxyl group at the C-8 position on the A-ring, which may contribute to its superior activity in some assays [4] [3].

The following diagram illustrates the core structural features that underpin its direct antioxidant mechanisms.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Hydrogen Donation Electron Transfer Fe3 Ferric Ion (Fe³⁺) This compound->Fe3 Reduces StableProduct Stable Product ROS->StableProduct Fe2 Ferrous Ion (Fe²⁺) Fe3->Fe2

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound modulates key cellular pathways to combat oxidative stress.

  • Inhibition of MKK3/6-p38 MAPK pathway: this compound has been identified as a potent inhibitor of this stress-activated pathway. This mechanism was demonstrated in a study on liver fibrosis, where this compound administration suppressed the activation of MKK3/6 and p38 MAPK in a mouse model [5].
  • Activation of the Nrf-2 pathway: A derivative of this compound, 3,5-di-O-methyl this compound, was shown to exert antioxidant effects in human keratinocytes by stimulating the Nrf-2 pathway, leading to the expression of protective antioxidant proteins like HO-1 and Mn-SOD [6]. This suggests a potential mechanism for the parent compound.

The diagram below summarizes how this compound interacts with these key cellular pathways.

G OxidativeStress Oxidative Stress MKK3_6 MKK3/6 OxidativeStress->MKK3_6 This compound This compound This compound->MKK3_6 Inhibits Nrf2 Transcription Factor Nrf-2 This compound->Nrf2 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantProteins HO-1, Mn-SOD (Antioxidant Proteins) ARE->AntioxidantProteins

Interpretation and Research Implications

  • Structure-Activity Relationship (SAR): The data strongly suggests that the aglycone form (this compound) is more potent in direct antioxidant assays than its glycosylated derivatives (gossypin, hibifolin). This is typical, as sugar moieties can sterically hinder interactions with radicals or the FRAP reagent [1]. Glycosylation, however, can improve water solubility and stability for specific applications like functional foods [1].
  • Research Applications: The provided protocols are standard, robust, and reproducible. When designing experiments, include Trolox as a standard to allow for TEAC calculation, which enables comparison across different studies and laboratories.
  • Future Directions: The combination of strong direct antioxidant action with targeted modulation of the p38 MAPK and Nrf-2 pathways makes this compound a compelling candidate for further investigation in conditions driven by oxidative stress, such as metabolic diseases [4] [3], liver fibrosis [5], and cancer [2].

References

gossypetin vs gossypol differences

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics at a Glance

The table below summarizes the fundamental differences between gossypetin and gossypol.

Characteristic This compound Gossypol
Chemical Classification Flavonol (a type of flavonoid) [1] Polyphenolic aldehyde, dimeric sesquiterpene [2] [3] [4]
Chemical Formula C₁₅H₁₀O₈ [1] C₃₀H₃₀O₈ [2] [3]
Core Structure 3,5,7,8,3',4'-hexahydroxyflavone [1] 1,1',6,6',7,7'-Hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde [2]
Natural Sources Primarily found in the petals of Gossypium herbaceum (cotton) and calyces of Hibiscus sabdariffa [1]. Found throughout the cotton plant (Gossypium spp.), with high concentration in seeds and roots [3] [5].
Key Pharmacological Activities Antioxidant, antibacterial, potential hepatoprotective and anticancer properties [1] [6]. Anticancer (Bcl-2 inhibition), antimalarial, antimicrobial, and male contraceptive effects [2] [3] [4].
Research & Application Status Early-stage research focusing on its biological activities; used traditionally as a natural dye [1] [6]. Extensive research, with clinical trials (Phases I/II) conducted for cancer therapy; history of use as a male contraceptive in China [3].

Detailed Technical Profiles

This compound: A Multi-Hydroxylated Flavonol

This compound is a flavonol, characterized by a 3-hydroxyflavone backbone with multiple hydroxyl groups attached [1]. Its significant antioxidant activity is largely attributed to this high degree of hydroxylation. It is often found in nature as glycosides, such as gossypitrin (this compound-7-glucoside) and gossypin (a glucoside of this compound) [1] [6]. Gossypin itself is a major subject of research due to its marked water solubility and various pharmacological activities [6].

  • Experimental Evidence for Bioactivity:
    • Antibacterial Activity: this compound isolated from Hibiscus sabdariffa has been shown to exhibit strong antibacterial activity [1].
    • Hepatoprotective Effects: In a rat model of CCl₄-induced liver injury, this compound-3-O-β-d-robinobioside isolated from Caesalpinia gilliesii demonstrated protective effects. The methodology involved administering the extract to rats and monitoring liver biomarkers. Results showed a decrease in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, alongside an increase in total antioxidant capacity (TAC), comparable to the drug silymarin [1].
Gossypol: A Complex Sesquiterpene with Clinical History

Gossypol is a polyphenolic compound that exists as two stable atropisomers (enantiomers) due to restricted rotation around its central bond: (+)-gossypol and the more biologically active (-)-gossypol (also known as AT-101) [2] [3]. It is a secondary metabolite produced by cotton plants as a defense chemical [5].

  • Primary Mechanism of Action in Cancer Research: A well-characterized mechanism is its function as a BH3 mimetic. It inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis (programmed cell death) in tumor cells [3] [4].
  • Experimental & Clinical Evidence:
    • In Vitro Anticancer Activity: Gossypol has demonstrated efficacy against a wide range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), pancreatic cancer (BxPC-3), cervical cancer (HeLa), and non-small cell lung cancer (H1975) [3].
    • Target Identification Workflow: A 2025 study used "target fishing" technology to identify gossypol's molecular targets in cervical cancer (HeLa) cells [7]. The experimental workflow is summarized below:

G Start Start: Gossypol Treatment Assays Functional Assays (CCK-8, Wound Healing, Transwell) Start->Assays Conjugate Synthesize Fe3O4@Gossypol Conjugate Assays->Conjugate Incubate Incubate with HeLa Cell Lysates Conjugate->Incubate Enrich Magnetically Enrich Target Proteins Incubate->Enrich Identify Identify Proteins via HR-MS Enrich->Identify BioInfo Bioinformatic Analysis (KEGG, GO, Molecular Docking) Identify->BioInfo Validate Validate Key Targets (Western Blot) BioInfo->Validate Targets Identified Targets: PIK3R2, MAPK1, GRB2 Validate->Targets

Experimental workflow for gossypol target identification in cervical cancer cells [7]. - Clinical Trial Status: Gossypol has progressed to Phase I and II clinical trials as an anticancer agent, showing manageable toxicity profiles and preliminary efficacy [3]. Its development as a male contraceptive was discontinued by the WHO due to side effects like hypokalemia and risks of permanent infertility [2] [3].

Key Insights for Research Direction

  • Gossypol is the more extensively studied compound with a clearer and more advanced translational path, particularly in oncology. Its main challenges are toxicity and a narrow therapeutic window, which are active areas of research via derivative development and novel drug delivery systems [3].
  • This compound represents an earlier-stage opportunity. Its strong antioxidant and antibacterial profile, along with its flavonoid structure, makes it a candidate for further investigation into inflammatory diseases, metabolic disorders, and as a lead compound for medicinal chemistry optimization.

References

gossypetin antibacterial activity spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum and Efficacy

The table below summarizes the antibacterial activity of gossypetin based on current research findings.

Bacterial Strain Gram Staining Observed Activity / MIC Key Findings
E. coli [1] Negative Good activity at 500 μg/mL This compound exhibited good antibacterial activity. [1]
K. pneumoniae [1] Negative Good activity at 500 μg/mL This compound exhibited good antibacterial activity. [1]
P. aeruginosa [1] Negative Good activity at 500 μg/mL This compound exhibited good antibacterial activity. [1]
E. faecalis [1] Positive Activity at 500 μg/mL (lesser than others) Showed activity, but less pronounced compared to the other tested strains. [1]
S. aureus [2] [3] Positive Reported activity A general antibacterial activity has been documented, though specific MIC values are not provided. [2] [3]

Mechanisms of Antibacterial Action

This compound's antibacterial effects are attributed to several key mechanisms, which are common among many flavonoids and are supported by theoretical and experimental data.

  • Cell Membrane Damage: Flavonoids like this compound can damage the bacterial cell wall and membrane, increasing their permeability and leading to cell death [4]. Its structure, with multiple hydroxyl groups, facilitates this interaction [1] [5].
  • Biofilm Formation Inhibition: this compound can inhibit the formation of biofilms, which are protective communities of bacteria that are highly resistant to antibiotics [1]. By disrupting biofilm production, this compound can make bacteria more susceptible to treatment.
  • Synergistic Effects: this compound may enhance the efficacy of conventional antibiotics [4]. This synergistic potential is a key area of interest for overcoming multidrug-resistant bacteria.

The following diagram illustrates these primary mechanisms of action.

G cluster_mechanisms Mechanisms of Antibacterial Action cluster_outcomes Bactericidal Outcomes This compound This compound Membrane Disruption of Cell Membrane/Wall This compound->Membrane Biofilm Inhibition of Biofilm Formation This compound->Biofilm Synergy Synergy with Antibiotics This compound->Synergy Efflux Inhibition of Efflux Pumps This compound->Efflux Leakage Leakage of Cellular Content Membrane->Leakage Susceptibility Increased Antibiotic Susceptibility Biofilm->Susceptibility Synergy->Susceptibility Efflux->Susceptibility Death Bacterial Cell Death Leakage->Death Susceptibility->Death

Experimental Protocols for Assessment

For researchers aiming to evaluate the antibacterial properties of this compound, here are standard methodological approaches.

  • Antibacterial Activity Assay (Disc Diffusion)

    • Prepare Mueller-Hinton Agar (MHA) plates and solidify.
    • Standardize bacterial inoculum and swab evenly onto the MHA surface.
    • Apply samples to sterile paper discs (e.g., 20 μL of this compound solution per disc).
    • Incubate plates at 37°C for 16-18 hours.
    • Measure Zone of Inhibition (ZOI) in millimeters; include controls (antibiotic as positive, DMSO as negative) [6].
  • Minimum Inhibitory Concentration (MIC) Determination

    • Prepare this compound serial dilutions in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Inoculate each well with a standardized bacterial suspension.
    • Incubate the plate at 37°C for 16-20 hours.
    • Determine MIC as the lowest this compound concentration that visually inhibits visible bacterial growth [1] [4].
  • Biofilm Inhibition Assay

    • Grow bacteria in the presence of sub-MIC levels of this compound in biofilm-promoting media.
    • Incubate under static conditions to allow biofilm formation.
    • Stain adherent biofilm with crystal violet.
    • Dissolve stain with acetic acid or ethanol.
    • Measure absorbance to quantify biofilm biomass reduction compared to untreated control [1] [4].

References

gossypetin TrkB receptor antagonist activity

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin's Documented TrkB Activity

The core finding is that this compound interacts with the Tropomyosin receptor kinase B (TrkB). However, authoritative sources conflict on whether it acts as an antagonist or has been studied for activation.

  • This compound as a TrkB Antagonist: The Wikipedia entry for this compound, which cites a 2013 paper, explicitly states that the compound "acts as an antagonist of TrkB" [1].
  • This compound in Agonist Research Context: A very recent 2024 study on TrkB binders lists this compound in a table of compounds screened for their potential to activate TrkB signaling, referring to it as a "TrkB agonist candidate" [2]. This same study details a combined computational and experimental approach for identifying TrkB binders, focusing on agonists for neurodegenerative diseases [2].

This direct conflict means that the specific pharmacological action of this compound (antagonist vs. agonist) cannot be definitively stated without consulting the primary literature, particularly the 2013 study and any subsequent research that may have clarified its mechanism.

Experimental Protocols for Studying TrkB Binders

The 2024 study provides a modern, detailed methodology for identifying and characterizing compounds that bind to TrkB, which can be directly applied to the study of this compound [2]. The workflow integrates computational screening with experimental validation, as illustrated below:

G TrkB Binder Screening Workflow Start Start: Compound Library (e.g., Plant Extract, NIH Library) MSN Magnetic Screening Nanoplatform (MSN) Start->MSN Screen Comp Computational Docking (FRED Docking Software) MSN->Comp Identify Binders Exp Experimental Validation (Dendritic Arborization Assay) Comp->Exp Select Top Candidates Result Identified TrkB Binder with Biological Activity Exp->Result

Diagram of the combined computational and experimental workflow for identifying active TrkB binders [2].

Key Experimental Details
  • Magnetic Screening Nanoplatform (MSN): This experimental platform uses cell-membrane-coated magnetic nanoclusters with immobilized TrkB receptors to directly identify binding compounds from complex mixtures. After incubation with the compound library, magnets isolate the nanoclusters, and bound ligands are eluted and identified via LC-MS/MS [2].
  • Computational Docking:
    • Receptor Preparation: The high-resolution X-ray crystallographic structure of the TrkB-D5 domain in complex with neurotrophin-4/5 (PDB ID: 1HCF) is used. The structure is prepared and optimized for docking simulations [2].
    • Docking Protocol: The FRED Docking software 2.2.0 is employed, using the Chemgauss4 scoring function for pose optimization and ranking. The receptor structure is processed to define potential binding pockets [2].
  • Biological Activity Validation:
    • Cell-based Assay: The potential of binders to activate TrkB is tested using a dendritic arborization assay in hippocampal neurons isolated from 5xFAD mice (a model of amyloid-beta pathology) [2].
    • Procedure: Isolated neurons are treated with the candidate compound (e.g., at 1 μM). After several days, the increase in dendritic branching complexity is quantified, serving as a functional readout for TrkB pathway activation [2].

Comparative Analysis of Flavonoids Targeting TrkB

The table below summarizes key compounds discussed in the search results for context. The mechanism for this compound is marked as conflicting based on the information found.

Compound Name Reported Activity on TrkB Key Experimental Evidence Therapeutic Context

| This compound | Conflicting: • Antagonist [1] • Agonist Candidate [2] | In silico docking; listed in binder screening [2]. | Neurodegenerative disease research [1] [2]. | | 7,8-Dihydroxyflavone (7,8-DHF) | Agonist | Well-established; protects TrkB from nitration, promotes phosphorylation & PLCγ1 binding [3]. | Retinal & brain neuroprotection [3]. | | ANA-12 | Antagonist | Cited as a tool compound in a study on Gnetin H [4]. | Neuroscience research tool. |

Interpretation and Implications for Researchers

The stark contrast in the reported activity of this compound is a critical point of attention. The 2013 source calling it an antagonist is over a decade old, while the 2024 article lists it as a candidate agonist without directly disputing the earlier claim. This suggests that the compound's precise mechanism may be:

  • Dose-dependent
  • Context-dependent (e.g., differing effects in healthy vs. diseased state models)
  • Mischaracterized in the earlier literature and currently being re-evaluated

To resolve this discrepancy, it is essential to consult the primary sources, particularly:

  • Obianyo & Ye (2013) cited in Wikipedia [1].
  • Any follow-up studies that may have specifically investigated this antagonistic property.

References

Comprehensive Guide to Gossypetin Purification: Protocols, Analytical Methods, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gossypetin and Its Pharmacological Significance

This compound (3,5,7,8,3′,4′-hexahydroxyflavone) is an important flavonoid compound predominantly found in the blooms and calyx of Hibiscus sabdariffa (roselle) and other Hibiscus species [1] [2]. This hexahydroxyflavone derivative has attracted significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, anti-microbial, anti-atherosclerotic, and anti-mutagenic properties [2]. Recent studies have demonstrated that this compound exhibits proliferation-suppressing activities in human osteosarcoma cell lines by inducing apoptosis through enhanced caspase-3 activity and increased Bax expression, indicating involvement of the intrinsic pathway of apoptosis [3]. Additionally, this compound has shown significant potential as a novel modulator of inflammatory cytokines, particularly in reducing autocrine production of proinflammatory cytokines such as IL-6, IL-1β, and IL-12p70 [3].

The structural basis for this compound's biological activity stems from its unique hydroxylation pattern, particularly the presence of hydroxyl groups at the C-8 position, which distinguishes it from other flavonoids like quercetin [2]. Quantum chemical investigations based on density functional theory have revealed that this compound exhibits exceptional free radical scavenging capabilities and metal chelating abilities, primarily due to the presence of multiple hydroxyl groups in its molecular structure [2]. These properties make this compound a promising candidate for pharmaceutical development and nutraceutical applications. However, the efficient purification of this compound from plant materials remains a critical challenge that must be addressed to facilitate further research and potential commercial applications.

Extraction Methodologies for this compound

Conventional Extraction Techniques

The extraction of this compound from plant material typically begins with proper preparation of the source material. The flowers, calyces, or other plant parts containing this compound should be thoroughly dried at 40°C in a hot air oven for approximately 24 hours, followed by grinding into a fine powder using a grinder machine with particle sizes ideally ranging between 40-60 mesh [4]. For initial extraction, hydroethanolic solvents have proven effective for flavonoid extraction. A common approach involves using 50-70% ethanol in water, with a solid-to-liquid ratio of 1:30, and extraction at temperatures of 60-80°C for 2-3 hours with two repeated extractions [5]. The maceration process typically requires 72 hours with continuous shaking at room temperature, after which the extracts are filtered through Whatman filter paper and concentrated using a rotary vacuum evaporator at 40°C to obtain a crude extract [6].

Following initial extraction, fractionation procedures are often employed to enrich flavonoid content. The concentrated crude extract is dissolved in water and sequentially partitioned with solvents of increasing polarity, beginning with hexane, followed by chloroform, ethyl acetate, and finally n-butanol [6]. This sequential fractionation allows for the selective isolation of this compound and other flavonoids into specific fractions based on their polarity, with the ethyl acetate fraction typically containing the highest concentration of flavonoids [6]. Throughout the extraction process, it is crucial to minimize exposure to light and oxygen to prevent degradation of this compound, as flavonoids are generally labile and susceptible to chemical structure degradation during purification [1].

Modern Extraction Optimization

Recent advances in extraction technologies have introduced several non-conventional methods that offer significant improvements in extraction efficiency, reduction in extraction time, lower solvent consumption, and preservation of thermolabile compounds like this compound [4]. Among these, Pressure-Enhanced Solid-Liquid Extraction (PSE) has emerged as a particularly promising technique. PSE operates at pressures between 100-600 MPa with temperatures ranging from 20-60°C, which is ideal for extracting thermolabile compounds without degradation [4]. Optimization of PSE using Response Surface Methodology (RSM) has identified ideal parameters for flavonoid extraction: ethanol concentration of 67.7%, temperature of 67.6°C, solid-to-liquid ratio of 1:30, and extraction time of 3 hours with two repeated extractions [5].

Other innovative techniques include ultrasonic-assisted extraction, which utilizes cavitation forces to disrupt plant cells and enhance mass transfer, and microwave-assisted extraction, which employs electromagnetic radiation to rapidly heat the solvent and plant matrix [4]. Additionally, supercritical fluid extraction using CO₂ as a solvent has shown promise for flavonoid extraction, particularly when modified with polar co-solvents like ethanol or methanol to increase solubility of polar flavonoids [4]. These advanced extraction methods not only improve yield but also reduce the environmental impact of extraction processes through decreased solvent consumption and energy requirements.

Table 1: Optimization Parameters for this compound Extraction Techniques

Extraction Method Optimal Solvent Temperature (°C) Time Solid-to-Liquid Ratio Pressure
Maceration 50-70% Ethanol 25 (Room Temperature) 72 hours 1:30 Atmospheric
Heat Reflux 67.7% Ethanol 67.6 3 hours (×2 extractions) 1:30 Atmospheric
PSE 50-70% Ethanol 20-60 15-45 minutes 1:10-1:30 100-600 MPa
Ultrasonic 50-70% Ethanol 40-60 30-60 minutes 1:30 Atmospheric
Microwave 50-70% Ethanol 60-80 5-15 minutes 1:30 Atmospheric

Chromatographic Purification of this compound

Column Chromatography Fundamentals

Column chromatography serves as a cornerstone technique for the purification of this compound from crude plant extracts. This separation method is based on the principle where a mixture of analytes is applied to the top of a column packed with a stationary phase, and as the mobile phase passes through the column, the individual components move at different rates based on their differential affinity for both the stationary and mobile phases [7]. The separation efficiency in column chromatography depends on several critical factors: the dimensions of the column, particle size of the adsorbent, nature of the solvent, temperature of the column, and applied pressure [7]. For this compound purification, the most commonly employed forms of column chromatography include adsorption chromatography, partition chromatography, ion exchange chromatography, and gel chromatography [7].

The stationary phase selection is crucial for successful this compound purification. For flavonoid purification, silica gel (60-120 mesh or 100-200 mesh) is frequently used as the stationary phase due to its excellent separation properties and high capacity [7]. The preparation of the column can be achieved through either dry packing or wet packing methods, with the latter generally considered superior for achieving uniform packing density [7]. In the wet packing technique, a slurry of the adsorbent is prepared with the initial mobile phase and poured into the column carefully to avoid air bubble formation [7]. A glass wool or cotton wool plug is typically placed at the bottom of the column before packing, and after packing, a paper disc is often placed on top to prevent disturbance of the stationary phase during sample introduction or mobile phase addition [7].

Detailed Purification Protocol

The purification of this compound using column chromatography follows a systematic approach to ensure optimal separation and purity. The following step-by-step protocol has been adapted from established column chromatography methods for flavonoid purification:

  • Column Preparation: Pack a glass column (dimensions: 60 cm length × 5 cm diameter) with silica gel (100-200 mesh) using the wet packing method. The stationary phase height should be approximately 45-50 cm [7].
  • Sample Loading: Dissolve the crude this compound extract (approximately 2-3 g) in a minimal quantity of the initial mobile phase (typically a low-polarity solvent). Carefully apply the sample solution to the top of the column without disturbing the stationary phase surface [7].
  • Elution Technique: Employ a gradient elution strategy to effectively separate this compound from other flavonoids and impurities. Begin with less polar solvents and gradually increase polarity [7]. A typical elution sequence might include:
    • Start with 100% chloroform (5 column volumes)
    • Transition to chloroform:ethyl acetate (70:30, v/v) (5 column volumes)
    • Change to ethyl acetate:methanol (90:10, v/v) (5 column volumes)
    • Final elution with ethyl acetate:methanol:water (70:25:5, v/v/v) (10 column volumes)
  • Fraction Collection: Collect eluate in small fractions (10-15 mL each) using a fraction collector [7]. Monitor fractions by thin-layer chromatography (TLC) using silica gel plates with fluorescent indicator. A suitable mobile phase for TLC analysis is ethyl acetate:formic acid:glacial acetic acid:water (100:11:11:27, v/v/v/v). This compound can be visualized under UV light (254 nm and 365 nm) and by spraying with natural product/polyethylene glycol reagent [8].
  • Fraction Pooling and Concentration: Combine fractions containing pure this compound as confirmed by TLC and evaporate under reduced pressure at 40°C to obtain purified this compound.

Table 2: Column Chromatography Stationary and Mobile Phases for this compound Purification

Stationary Phase Particle Size Mobile Phase System Elution Mode Target Fractions
Silica Gel 60-120 mesh Chloroform → Chloroform:Ethyl Acetate (70:30) → Ethyl Acetate:Methanol (90:10) → Ethyl Acetate:Methanol:Water (70:25:5) Gradient 50-70% Ethyl Acetate in Chloroform
Sephadex LH-20 25-100 μm Methanol:Water (50:50 → 70:30 → 85:15 → 100:0) Gradient 70-85% Methanol
Polyamide 50-160 μm Water → Water:Methanol (90:10 → 70:30 → 50:50 → 30:70 → 100% Methanol) Gradient 50-70% Methanol
Diaion HP-20 250-850 μm Water → Water:Methanol (90:10 → 70:30 → 50:50 → 30:70 → 100% Methanol) Gradient 50-70% Methanol
C18 Reverse Phase 40-63 μm Water:MeOH (95:5) → Water:MeOH (70:30) → Water:MeOH (50:50) → Water:MeOH (30:70) → 100% MeOH Gradient 30-50% Methanol

Advanced Purification and Scaling

Purification Using Macroporous Resin

For larger-scale purification of this compound, macroporous resins offer significant advantages in terms of loading capacity, selectivity, and cost-effectiveness. The purification process using macroporous resins involves several optimized steps [5]:

  • Resin Selection: HPD100 macroporous resin has demonstrated excellent adsorption and desorption characteristics for flavonoids based on comparative studies of six different resins [5].
  • Adsorption Conditions: The crude this compound extract is dissolved at a concentration of 40 mg/mL and loaded onto the resin column at a flow rate of 3 bed volumes (BV) per hour. The optimal loading volume is 7 BV [5].
  • Washing Step: After sample loading, the column is washed with 3-5 BV of deionized water to remove impurities and sugars.
  • Elution Conditions: this compound is eluted using 80% ethanol as the eluent with a volume of 4 BV. The eluate is collected and concentrated under reduced pressure at 40°C [5].
  • Regeneration: The resin can be regenerated by washing with 3-4 BV of 95% ethanol followed by 3-4 BV of deionized water, making it ready for subsequent use.

This macroporous resin approach typically yields this compound with a purity of 128.30 ± 4.64 mg/g (approximately 12.8%) from saffron floral residues, suggesting its potential application for this compound purification from other plant sources [5]. The process is characterized by its high efficiency, cost-effectiveness, and scalability for industrial applications.

Final Purification Steps

Following the initial column chromatography or macroporous resin purification, additional purification techniques are often required to achieve higher purity levels suitable for pharmaceutical applications:

  • Crystallization: The partially purified this compound fractions are combined and concentrated to a small volume. Crystallization is induced by slow addition of a suitable anti-solvent such as n-hexane or petroleum ether with continuous stirring. The crystallization process is best performed at 4°C for 12-24 hours to allow for complete crystal formation [1].
  • Preparative HPLC: For the highest purity requirements, preparative HPLC can be employed as a final purification step. The conditions typically involve a C18 column (250 × 21.2 mm, 5 μm) with a mobile phase of methanol:water:acetic acid (100:150:5, v/v/v) at a flow rate of 10 mL/min and detection at 370 nm [8].
  • Lyophilization: The purified this compound can be freeze-dried to obtain a stable powder form. The lyophilization process helps maintain the structural integrity and biological activity of this compound during long-term storage [1].

Throughout the purification process, quality control measures should be implemented, including regular TLC monitoring, HPLC analysis, and spectroscopic verification to ensure the identity and purity of this compound at each stage.

Analytical Methods and Quantification

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) represents the gold standard for the quantification and purity assessment of this compound in purified samples. A validated HPLC method for this compound analysis should be developed and optimized for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) [8]. The following optimized conditions have been adapted from validated methods for flavonoid analysis:

  • Column: C18 zorbax column (150 mm × 4.6 mm, 5 μm) or equivalent reverse-phase column [8]
  • Mobile Phase: Binary system consisting of:
    • Solvent A: 100% methanol
    • Solvent B: methanol:water:acetic acid (100:150:5, v/v/v) [8]
  • Gradient Program:
    • 0 min: 0% A, 100% B
    • 4 min: 0% A, 100% B
    • 15 min: 0% A, 100% B
  • Flow Rate: 1.3 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 μL
  • Detection: UV-Vis or DAD detector at 370 nm
  • Run Time: 15-20 minutes

For method validation, the calibration curve should exhibit good linearity with a correlation coefficient (R²) of at least 0.990 over an appropriate concentration range [8]. The LOD and LOQ for this compound can be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. The precision and accuracy of the method should be evaluated through intra-day and inter-day variations, with relative standard deviation (RSD) values preferably less than 2% [8]. Recovery studies should demonstrate accuracy in the range of 96-100.8% for this compound [8].

Antioxidant Activity Assessment

The antioxidant potential of purified this compound can be evaluated using multiple in vitro assays to comprehensively assess its free radical scavenging capabilities:

  • DPPH Assay: The 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay is widely employed to evaluate antioxidant activity. Prepare a 0.1 mM DPPH solution in methanol and mix with various concentrations of this compound (10-100 μg/mL) [6]. After incubation in the dark for 30 minutes, measure the absorbance at 517 nm. Calculate the percentage inhibition using the formula:

    % Inhibition = [(A_control - A_sample)/A_control] × 100

    where A_control is the absorbance of the DPPH solution without sample and A_sample is the absorbance with this compound [6].

  • ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay provides another measure of antioxidant capacity. Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allow it to stand in the dark for 12-16 hours before use [4]. Dilute the ABTS solution to an absorbance of 0.70 ± 0.02 at 734 nm and mix with this compound samples. Measure the decrease in absorbance after 6 minutes of reaction [4].

  • FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of this compound to reduce ferric ions. Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a ratio of 10:1:1 [4]. Mix the FRAP reagent with this compound samples and measure the absorbance at 593 nm after 30 minutes of incubation.

The strong antioxidant activity of this compound has been demonstrated through these assays, with its potency attributed to the presence of multiple hydroxyl groups in its molecular structure that can directly neutralize free radicals [2] [4].

Technical Protocols and Standard Operating Procedures

Detailed Extraction and Purification Workflow

The following comprehensive protocol integrates the most effective methods for this compound extraction and purification:

G A Plant Material Collection (Hibiscus flowers/calyces) B Drying (40°C, 24h) & Grinding (40-60 mesh particle size) A->B C Extraction (67% ethanol, 68°C, 1:30 ratio, 3h, ×2) B->C D Filtration & Concentration (Rotary evaporation, 40°C) C->D E Liquid-Liquid Fractionation (Hexane → Chloroform → Ethyl acetate) D->E F Macroporous Resin Purification (HPD100, 40 mg/mL, 80% ethanol) E->F G Column Chromatography (Silica gel, gradient elution) F->G H Fraction Analysis (TLC/HPLC) G->H H->G Impure fractions I Crystallization (Anti-solvent addition, 4°C, 24h) H->I J Final Purification (Preparative HPLC if needed) I->J K Purity Assessment (HPLC, UV, MS, NMR) J->K L This compound Powder (Freeze-drying for storage) K->L

Diagram 1: Complete this compound Purification Workflow. This flowchart illustrates the integrated process from plant material to purified this compound, including quality control checkpoints.

Column Chromatography Standard Operating Procedure

Objective: To purify this compound from crude plant extracts using column chromatography.

Materials and Equipment:

  • Glass chromatography column (60 cm × 5 cm)
  • Silica gel (100-200 mesh) for stationary phase
  • Solvents: chloroform, ethyl acetate, methanol, water (HPLC grade)
  • TLC plates (silica gel 60 F₂₄₄)
  • Fraction collector
  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Use the wet packing method to prepare the column. Create a slurry of silica gel (100 g) in the initial mobile phase (chloroform).
    • Pour the slurry into the column carefully to avoid air bubbles. Allow the silica to settle and drain excess solvent until the solvent level is just above the silica bed.
    • Place a circular filter paper on top of the silica bed to prevent disturbance during sample loading.
  • Sample Preparation and Loading:

    • Dissolve 2-3 g of crude this compound extract in 10-15 mL of the initial mobile phase.
    • Carefully apply the sample solution to the top of the column using a pipette, ensuring minimal disturbance to the silica bed.
    • Open the column stopcock to allow the sample to enter the silica gel.
  • Elution:

    • Begin elution with the following gradient sequence:
      • 500 mL of chloroform (100%)
      • 500 mL of chloroform:ethyl acetate (70:30, v/v)
      • 500 mL of ethyl acetate:methanol (90:10, v/v)
      • 500 mL of ethyl acetate:methanol:water (70:25:5, v/v/v)
    • Maintain a flow rate of approximately 3-5 mL/min.
  • Fraction Collection:

    • Collect eluate in 15 mL fractions using a fraction collector.
    • Monitor fractions by TLC using ethyl acetate:formic acid:glacial acetic acid:water (100:11:11:27, v/v/v/v) as the mobile phase.
    • Visualize spots under UV light (254 nm and 365 nm) and by spraying with natural product/polyethylene glycol reagent.
  • Fraction Pooling and Concentration:

    • Combine fractions containing pure this compound as confirmed by TLC.
    • Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
    • Weigh the purified this compound and calculate the percentage yield.

Quality Control:

  • Analyze the purity of the final product by HPLC using the method described in Section 5.1.
  • Confirm the identity of this compound by spectroscopic methods (UV, MS, NMR).

Troubleshooting and Technical Notes

Common Challenges and Solutions

During the purification of this compound, several challenges may arise that can affect yield and purity. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Purification

Problem Potential Causes Recommended Solutions
Low Extraction Yield Inadequate solvent penetration, incorrect particle size, suboptimal temperature Reduce particle size to 40-60 mesh, increase extraction temperature to 68°C, perform multiple extractions (2-3 times) [5]
Poor Separation in Column Improper column packing, incorrect solvent gradient, overloading of sample Ensure uniform column packing using wet method, optimize solvent gradient, reduce sample load (1-2% of stationary phase weight) [7]
Tailing of this compound Peak Strong adsorption to stationary phase, acidic functional groups Add small amounts of acid (0.1-1% acetic acid or formic acid) to mobile phase to suppress ionization [8]
Co-elution with Impurities Insufficient selectivity of mobile phase, similar polarity compounds Use finer stationary phase (200-400 mesh), slow down gradient elution, use alternative stationary phases (polyamide, Sephadex LH-20) [7]
Degradation of this compound Exposure to light, oxygen, or high temperatures Perform procedures under dim light, use nitrogen atmosphere during concentration, maintain temperature below 40°C during solvent evaporation [1]
Low Recovery from Column Strong binding to stationary phase Use more polar elution solvents (methanol:water with 0.1% acid), consider alternative stationary phases with different selectivity [7]
Storage and Stability Considerations

Proper storage conditions are critical for maintaining the stability and biological activity of purified this compound. The compound should be stored in amber glass vials or clear vials wrapped in aluminum foil to protect from light exposure [1]. The storage temperature should be maintained at -20°C or lower for long-term preservation [1]. For intermediate-term storage (weeks to months), this compound solutions can be kept at 4°C, but antioxidant protection may be necessary for highly purified samples [1].

This compound demonstrates relatively good stability compared to other natural flavonoids due to the presence of multiple hydroxyl groups in its structure, which stabilize the molecule and prevent interaction with other substances [1]. However, the compound is hygroscopic and must be protected from moisture during storage [1]. Additionally, this compound is incompatible with strong oxidizers, and appropriate precautions should be taken to avoid such contacts [1]. For quantitative analyses, stock solutions should be prepared fresh weekly, and working solutions should be prepared daily to ensure accuracy and reproducibility [8].

Applications in Drug Development and Research

The purified this compound obtained through the described protocols has numerous applications in pharmaceutical research and drug development. Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines, particularly osteosarcoma, by inducing apoptosis through the intrinsic pathway [3]. The compound has shown potential as a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo [2]. Furthermore, this compound's potent anti-inflammatory properties make it a promising candidate for development as a therapeutic agent for inflammatory conditions [3].

In addition to its direct therapeutic applications, this compound serves as a valuable research tool for studying molecular mechanisms of flavonoid action. Its well-characterized chemical structure and diverse biological activities make it an excellent candidate for structure-activity relationship studies [2]. The compound's metal chelating properties and free radical scavenging capabilities have been extensively investigated through computational and experimental studies, providing insights into the molecular basis of flavonoid antioxidant activity [2]. These fundamental studies contribute to the broader understanding of flavonoid biology and facilitate the rational design of novel flavonoid-based therapeutics.

The purification protocols described in this document enable researchers to obtain this compound of sufficient purity and quantity for these diverse applications, supporting ongoing efforts to explore the full therapeutic potential of this promising natural compound.

References

Comprehensive Application Notes and Protocols: Gossypetin Intragastric Administration in 5xFAD Alzheimer's Disease Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gossypetin and Alzheimer's Disease Models

Alzheimer's disease (AD) represents one of the most significant challenges in modern neuroscience and drug development, characterized by progressive cognitive decline and pathological hallmarks including amyloid-β (Aβ) plaques and neurofibrillary tangles. The 5xFAD transgenic mouse model has emerged as a valuable preclinical tool for investigating AD therapeutics, expressing five human mutations associated with familial AD (APP K670N/M671L + I716V + V717I and PS1 M146L + L286V) that drive robust Aβ deposition beginning as early as 2 months of age [1] [2]. This model demonstrates rapid disease progression with significant memory impairments and neuroinflammation, making it particularly suitable for evaluating potential therapeutic candidates.

This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a natural flavonoid compound found in various plants, including Hibiscus sabdariffa and several Sedum species. Previous research has indicated that this compound possesses potent antioxidant properties and demonstrates inhibitory activity against the MKK3/6-p38 MAPK signaling pathway [3]. Recent investigations have explored its potential neuroprotective effects, with particular interest in its ability to modulate microglial function and reduce Aβ pathology in experimental AD models [1] [4]. The following application notes provide detailed methodologies and experimental protocols for evaluating the efficacy of this compound via intragastric administration in the 5xFAD mouse model, supporting its investigation as a potential therapeutic candidate for Alzheimer's disease.

Experimental Workflow & Design

Overall Experimental Timeline

The comprehensive study design encompasses a 13-week treatment protocol with integrated behavioral assessments and biochemical analyses [1]. The workflow proceeds systematically through several critical phases:

  • Animal Model Preparation: Utilizing 5xFAD transgenic mice that express human APP and PSEN1 with five familial AD mutations, with preference for female mice due to their demonstrated more profound AD pathology in this model [1]. Age-matched wild-type mice serve as controls.
  • Compound Administration: this compound is administered daily via intragastric gavage for 13 consecutive weeks, with the dosing solution prepared fresh daily in appropriate vehicle.
  • Behavioral Assessment: Conducted during the final weeks of treatment, including Y-maze for spatial working memory and Morris Water Maze for hippocampus-dependent spatial learning and memory.
  • Tissue Collection and Analysis: Performed upon study completion, encompassing histological examination, biochemical assays, and single-cell RNA sequencing.

Table 1: Key Experimental Parameters for this compound Administration in 5xFAD Mice

Parameter Specification Rationale
Mouse Model 5xFAD transgenic mice (female) Accelerated Aβ deposition; gender shows profound pathology [1]
Administration Route Intragastric gavage Direct delivery to gastrointestinal tract; mimics oral administration
Treatment Duration 13 weeks Sufficient duration to observe therapeutic effects on established pathology
Dosing Frequency Once daily Maintains consistent compound exposure
Behavioral Tests Y-maze, Morris Water Maze Assess spatial working memory and hippocampus-dependent learning [1]
Endpoint Analyses Histology, ELISA, Western blot, scRNA-seq Comprehensive evaluation of pathological and mechanistic changes

The following workflow diagram illustrates the complete experimental timeline:

GossypetinWorkflow Start Study Initiation AnimalPrep Animal Model Preparation 5xFAD mice (female) Wild-type controls Start->AnimalPrep Dosing Daily Intragastric Administration This compound or Vehicle 13 weeks duration AnimalPrep->Dosing Behavior Behavioral Assessment Y-maze test Morris Water Maze Dosing->Behavior Tissue Tissue Collection Brain extraction Hippocampus & Cortex Behavior->Tissue Analysis Tissue Analysis Histology, Biochemistry scRNA-seq Tissue->Analysis Data Data Integration & Interpretation Analysis->Data

Key Experimental Findings & Results

Behavioral Improvements

This compound treatment produced significant cognitive benefits in 5xFAD mice across multiple behavioral paradigms. In the Y-maze test, which evaluates spatial working memory, this compound-treated 5xFAD mice showed a remarkable improvement in spontaneous alternation percentage compared to vehicle-treated controls, indicating enhanced short-term spatial memory [1]. Critically, there were no differences in total arm entries between groups, suggesting the effects were specific to cognitive function rather than general activity levels. In the Morris Water Maze test, which assesses hippocampus-dependent spatial learning and memory, this compound-treated mice exhibited significantly increased target quadrant occupancy during the probe test, demonstrating improved long-term spatial memory retention [1]. These behavioral improvements occurred without significant acetylcholinesterase inhibition, distinguishing this compound's mechanism from current standard AD treatments like donepezil [1].

Aβ Pathology Reduction

This compound administration produced profound reductions in Aβ pathology across multiple measures. Immunohistochemical analysis revealed significant decreases in both the number and size of Aβ plaques in the dentate gyrus of the hippocampus and cortical regions [1]. Biochemical analyses further demonstrated that this compound reduced not only plaque burden but also overall Aβ levels, including soluble and insoluble Aβ40 and Aβ42 species in hippocampal tissues as quantified by ELISA [1]. Western blot analysis confirmed significant reduction of Aβ monomer levels without affecting amyloid precursor protein (APP) expression, suggesting this compound acts through enhanced clearance rather than reduced production of Aβ [1].

Table 2: Quantitative Assessment of this compound Effects on Aβ Pathology in 5xFAD Mice

Parameter Vehicle-treated 5xFAD This compound-treated 5xFAD Change Measurement Method
Aβ Plaque Number (Hippocampus) Baseline Significant decrease ↓↓ IHC [1]
Aβ Plaque Size (Hippocampus) Baseline Significant decrease ↓↓ IHC [1]
Soluble Aβ40 Baseline Significant decrease ELISA [1]
Soluble Aβ42 Baseline Significant decrease ELISA [1]
Insoluble Aβ40 Baseline Significant decrease ELISA [1]
Insoluble Aβ42 Baseline Significant decrease ELISA [1]
Aβ Oligomers Baseline Slight decrease Dot blot [1]
APP Level No change No change Western blot [1]
Transcriptomic Modulation of Microglial Populations

Single-cell RNA sequencing analysis of microglial populations from this compound-treated 5xFAD mice revealed significant transcriptomic modulations across various microglial subpopulations, including disease-associated microglia [1]. This compound enhanced phagocytic activity while decreasing gliosis, indicating a fundamental shift in microglial phenotype toward a more homeostatic state. Additionally, this compound treatment increased the population of MHC II+ microglia, suggesting potential enhancement of antigen presentation capabilities [1]. These transcriptomic changes provide a mechanistic foundation for the observed increases in Aβ clearance and reduction of neuroinflammation following this compound treatment.

Mechanistic Insights: this compound's Action on Microglial Phagocytosis

Primary Mechanism of Action

This compound exerts its therapeutic effects primarily through enhancement of microglial phagocytic activity against Aβ, rather than through modulation of Aβ production pathways [1]. Comprehensive investigation of the Aβ production pathway revealed that this compound did not affect β-secretase activity or the protein and mRNA levels of β-secretase and γ-secretase subunits, indicating that its Aβ-lowering effects are not mediated through inhibition of Aβ generation [1]. Instead, this compound promotes Aβ clearance through increased microglial phagocytosis, effectively boosting the brain's innate capacity to remove accumulated pathological proteins. This mechanism represents a promising therapeutic approach distinct from previous strategies that targeted Aβ production.

The following diagram illustrates the mechanistic pathway through which this compound enhances microglial phagocytosis:

GossypetinMechanism This compound This compound Administration Intragastric Microglia Microglial Activation This compound->Microglia Bioavailability MKK3 MKK3/6 Inhibition Microglia->MKK3 p38 p38 MAPK Pathway Modulation MKK3->p38 Phagocytosis Enhanced Phagocytic Activity p38->Phagocytosis Transcriptomic Modulation Gliosis Reduced Gliosis p38->Gliosis Decreased Activation AClearance Aβ Clearance Phagocytosis->AClearance Aβ Phagocytosis Cog Cognitive Improvement AClearance->Cog Reduced Plaque Burden Exhaustion Chronic Aβ Exposure Microglial Exhaustion Exhaustion->Phagocytosis Impairs

Signaling Pathway Modulation

This compound functions as a potent inhibitor of the MKK3/6-p38 MAPK signaling pathway [3], which represents a crucial mechanism underlying its ability to modulate microglial function. In the context of Alzheimer's disease, chronic activation of the p38 MAPK pathway in microglia contributes to excessive neuroinflammation and impaired phagocytic function. By inhibiting MKK3/6 upstream of p38 MAPK, this compound helps restore microglial homeostasis, reducing the production of pro-inflammatory cytokines while enhancing phagocytic capacity. This dual action addresses both the inflammatory and clearance deficits characteristic of AD pathology. Additionally, this compound's antioxidant properties contribute to its neuroprotective effects by mitigating oxidative stress, which represents another significant component of AD pathogenesis [3].

Detailed Experimental Protocols

Animal Model and Treatment Protocol

Materials:

  • 5xFAD transgenic mice (female, 2-3 months old)
  • Age-matched wild-type controls
  • This compound (purity >95% recommended)
  • Vehicle solution (appropriate for intragastric administration)
  • Gavage needles (appropriate size for mice)

Procedure:

  • Animal Acquisition and Acclimation: House 5xFAD transgenic mice and wild-type controls under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Allow at least one week for acclimation before initiating experiments.
  • Randomization: Randomly assign 5xFAD mice to vehicle or this compound treatment groups using a computer-generated random number table to minimize selection bias. Include wild-type mice as additional controls.
  • Dose Preparation: Prepare this compound solution fresh daily in appropriate vehicle. Based on preliminary studies, a dose of 10-50 mg/kg/day is recommended, though dose-ranging studies should be conducted for specific research applications [1].
  • Administration: Administer this compound or vehicle once daily via intragastric gavage for 13 weeks. Perform dosing consistently at the same time each day to maintain stable compound exposure.
  • Body Weight Monitoring: Record body weights weekly throughout the study to monitor general health status and adjust dosing volumes accordingly.
  • Behavioral Testing: Conduct behavioral assessments during the final 2-3 weeks of the treatment period as described in Section 5.2.

Notes:

  • Female 5xFAD mice are recommended based on their demonstrated more profound AD pathology [1].
  • Gavage technique should be practiced to ensure proper administration and minimize stress.
  • Dose selection should be supported by preliminary pharmacokinetic studies when possible.
Behavioral Assessment Protocols
5.2.1 Y-Maze Test for Spatial Working Memory

Equipment:

  • Y-shaped maze with three identical arms (dimensions: 30 cm length × 6 cm width × 15 cm height)
  • Video tracking system (e.g., Taimeng Technologies or equivalent)
  • Cleaning solution (70% ethanol)

Procedure:

  • Apparatus Preparation: Ensure the Y-maze is in a dedicated testing room with consistent spatial cues. Clean the maze thoroughly with 70% ethanol between subjects to eliminate odor cues.
  • Habituation: Place the mouse at the center of the Y-maze and allow free exploration for 7 minutes without reinforcement.
  • Video Recording: Record the session using an overhead camera connected to tracking software.
  • Data Analysis: Calculate the spontaneous alternation percentage as the number of triads containing entries into all three arms divided by the maximum possible alternations (total arm entries minus 2) × 100. Also record total arm entries as a measure of general activity.

Interpretation:

  • Increased spontaneous alternation percentage indicates improved spatial working memory.
  • No difference in total arm entries suggests effects are cognitive rather than activity-based.
5.2.2 Morris Water Maze for Spatial Learning and Memory

Equipment:

  • Circular pool (diameter: 100-120 cm) filled with opaque water (22 ± 1°C)
  • Hidden platform (diameter: 10 cm) positioned 1 cm below water surface
  • Video tracking system with analysis software
  • Spatial cues placed around the testing room

Procedure:

  • Acquisition Training: Conduct over 5 consecutive days with 4 trials per day from different start positions. Allow mice to find the hidden platform within 60 seconds; guide those that fail after 30 seconds. Permit 30-second platform familiarization after each trial.
  • Probe Test: On day 6, remove the platform and allow mice to swim for 60 seconds.
  • Data Collection: Track swim paths using video software. For acquisition phase, measure escape latency and path length. For probe test, measure target quadrant occupancy, platform crossings, and swim speed.

Interpretation:

  • Decreased escape latency during training indicates improved spatial learning.
  • Increased target quadrant occupancy and platform crossings during probe test reflect enhanced spatial memory retention.
Tissue Processing and Biochemical Analysis

Tissue Collection Protocol:

  • Perfusion and Dissection: Euthanize mice with pentobarbital sodium (20 mg/kg, intraperitoneally) and transcardially perfuse with cold phosphate-buffered saline (PBS). Rapidly remove brains and dissect hippocampus and cortex on ice.
  • Tissue Preservation: For histology, post-fix hemispheres in 4% paraformaldehyde at 4°C overnight, then cryoprotect in 30% sucrose. For biochemistry, snap-freeze tissues in liquid nitrogen and store at -80°C.

Aβ ELISA Protocol:

  • Tissue Homogenization: Prepare soluble and insoluble fractions from hippocampal tissue using serial extraction with PBS followed by guanidine HCl buffer.
  • ELISA Procedure: Use commercial Aβ40 and Aβ42 ELISA kits according to manufacturer instructions. Include standard curves for quantification.
  • Data Normalization: Express Aβ levels as picograms per milligram of total protein as determined by BCA assay.

Western Blot Analysis for Aβ and APP:

  • Protein Extraction: Homogenize hippocampal tissues in RIPA buffer with protease inhibitors.
  • Electrophoresis: Separate proteins on 8-16% Tris-glycine gels and transfer to nitrocellulose membranes.
  • Immunoblotting: Probe with anti-Aβ (6E10) and anti-APP antibodies, followed by appropriate HRP-conjugated secondary antibodies.
  • Detection: Visualize bands using enhanced chemiluminescence and quantify with ImageJ software. Normalize to GAPDH or β-actin loading controls.

Research Applications & Implications

The protocols outlined above support several key research applications in Alzheimer's disease drug development. This compound represents a promising candidate for multi-target therapeutic approaches in AD, addressing both Aβ pathology and neuroinflammation simultaneously. Its mechanism of enhancing microglial phagocytosis distinguishes it from previous Aβ-targeting strategies that focused primarily on reducing production rather than enhancing clearance [1]. This approach aligns with the evolving understanding of AD pathophysiology, which recognizes the crucial role of neuroimmune dysfunction in disease progression.

The experimental framework described enables comprehensive evaluation of this compound's therapeutic potential, spanning from behavioral outcomes to molecular mechanisms. These protocols can be adapted for investigating other flavonoid compounds or microglia-targeting therapeutic candidates. Furthermore, the demonstrated efficacy of this compound in reducing pre-existing pathology in the 5xFAD model supports its potential for disease-modifying effects rather than merely symptomatic benefits. Future research directions should include long-term toxicological evaluations, assessment of bioavailability and blood-brain barrier penetration, and investigation of potential synergistic effects with other therapeutic approaches [5].

Conclusion

These application notes provide comprehensive methodological guidance for evaluating this compound's therapeutic potential in Alzheimer's disease models. The detailed protocols support standardized investigation of this promising natural compound, facilitating comparison across studies and contributing to the validation of microglial phagocytosis enhancement as a therapeutic strategy for AD. The robust behavioral, biochemical, and transcriptomic methodologies outlined enable thorough characterization of this compound's effects on AD pathology and cognitive function. Researchers utilizing these protocols should adhere to all applicable animal welfare guidelines and consider dose-ranging studies tailored to their specific research objectives.

References

Comprehensive Application Notes and Protocols: Development of Gossypetin Liposomal Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gossypetin and Rationale for Liposomal Delivery

This compound (3,3′,4′,5,7,8-hexahydroxyflavone) is a naturally occurring flavonoid with demonstrated therapeutic potential in multiple disease models, yet its clinical translation faces significant pharmacological challenges. Recent studies have revealed this compound's potent bioactivities, including anti-proliferative effects in human osteosarcoma cell lines via induction of the intrinsic apoptosis pathway characterized by enhanced caspase-3 activity and increased Bax expression [1]. Additionally, this compound has shown remarkable anti-inflammatory properties by significantly reducing autocrine production of proinflammatory cytokines IL-6, IL-1β, and IL-12p70 in osteosarcoma models [1]. In Alzheimer's disease research, this compound demonstrated enhanced microglial phagocytosis of amyloid-beta, leading to improved spatial learning and memory in 5xFAD transgenic mice [2].

Despite this promising therapeutic profile, this compound shares the limitations common to most flavonoids, including poor aqueous solubility, chemical instability, and low bioavailability [3]. These limitations severely restrict its clinical utility through conventional administration. Liposomal delivery systems offer an effective strategy to overcome these challenges by enhancing solubility, protecting against degradation, improving tissue targeting, and reducing systemic toxicity [3] [4]. The phospholipid bilayer structure of liposomes enables encapsulation of both hydrophobic and hydrophilic compounds, making them particularly suitable for flavonoid delivery [3]. This document provides detailed application notes and protocols for the development, preparation, and characterization of this compound-loaded liposomal formulations for research applications.

Formulation Design and Quality by Design (QbD) Approach

QbD-Based Formulation Development

Implementing a Quality by Design (QbD) framework ensures the development of robust, reproducible this compound liposomal formulations with well-characterized critical quality attributes. The QbD approach begins with defining the Quality Target Product Profile (QTPP) which for this compound liposomes includes targets for particle size (<200 nm for enhanced permeability and retention effect), encapsulation efficiency (>80%), sustained release profile, and storage stability [5]. These QTPP elements directly support the therapeutic objectives of enhanced bioavailability and targeted delivery to pathological tissues.

From the QTPP, Critical Quality Attributes (CQAs) are derived—measurable properties that must be controlled within appropriate limits to ensure product quality. For this compound liposomes, the key CQAs include: particle size and polydispersity index (affecting biodistribution and cellular uptake), zeta potential (indicating colloidal stability), encapsulation efficiency (determining dose consistency), drug release profile, and physical and chemical stability [5]. Systematic risk assessment tools such as Failure Mode and Effects Analysis (FMEA) identify material attributes and process parameters that significantly impact these CQAs, guiding focused experimental design and process control strategies.

Liposomal Composition Optimization

The selection of lipid components represents a critical formulation decision that directly impacts this compound loading and liposomal performance. Based on successful flavonoid-loaded liposome formulations [3], the following composition ranges are recommended for initial screening:

Table 1: Lipid Composition Screening Range for this compound Liposomes

Component Function Recommended Range Specific Examples
Phospholipid Bilayer formation 55-80% mol Hydrogenated soy phosphatidylcholine (HSPC), Dipalmitoylphosphatidylcholine (DPPC)
Cholesterol Membrane stability 25-40% mol Pharmaceutical grade cholesterol
Ionizable Lipid Enhanced encapsulation 0-10% mol DODMA, DLin-MC3-DMA (for pH-gradient loading)
PEGylated Lipid Steric stabilization 1-5% mol DSPE-PEG2000, DSPE-PEG5000

The phospholipid component forms the structural basis of the liposomal bilayer, with high-phase-transition-temperature lipids (like HSPC) recommended for improved stability and sustained release characteristics. Cholesterol incorporation at 30-40% molar ratio enhances membrane rigidity and reduces leakage during storage. For long-circulating liposomes, PEGylated lipids at 3-5% mol effectively reduce reticuloendothelial system clearance and extend circulation half-life [5] [3]. The specific lipid ratios should be optimized based on this compound loading and stability data from systematic screening studies.

Preparation Protocols and Experimental Methodologies

Thin Film Hydration Method with Post-Formation Processing

The thin film hydration technique represents a widely applicable and scalable approach for this compound liposome preparation. This method enables high encapsulation efficiency for lipophilic compounds like this compound through strategic integration of active loading techniques.

  • Step 1: Lipid Solution Preparation Dissolve lipid components (HSPC, cholesterol, and PEGylated lipid in determined molar ratios) along with this compound (at 5-15% wt/wt of total lipids) in organic solvent (chloroform:methanol, 2:1 v/v) in a round-bottom flask. The total lipid concentration should be 10-20 mM for optimal film formation and hydration.

  • Step 2: Thin Film Formation Rotate the flask on a rotary evaporator at 60°C (above the phase transition temperature of the lipid mixture) under reduced pressure (200-400 mbar) for 30-60 minutes until a thin, uniform lipid film forms. Maintain temperature control throughout to prevent premature this compound crystallization.

  • Step 3: Primary Liposome Formation Hydrate the lipid film with pre-warmed (60°C) aqueous phase (phosphate-buffered saline, pH 7.4, or ammonium sulfate solution for active loading) by rotating at the same temperature for 45-60 minutes. The hydration volume should achieve a total lipid concentration of 5-10 mM. Allow the flask to stand for another 30 minutes for complete swelling of liposomes.

  • Step 4: Size Reduction Process the multilamellar vesicle suspension through extrusion (10-15 passes through polycarbonate membranes, 100-200 nm pore size) or sonication (probe sonicator, 5-10 minutes at 40-50 W with pulse setting) to achieve uniform size distribution. Extrusion is preferred for better reproducibility and scale-up potential.

  • Step 5: Remote Loading (Optional) For increased encapsulation efficiency, establish a pH gradient (ammonium sulfate method) or ion gradient to actively load this compound into pre-formed liposomes. Incubate the this compound solution with blank liposomes at 60°C for 15-30 minutes with gentle mixing.

Table 2: Critical Process Parameters and Their Impact on this compound Liposome Quality

Process Parameter Optimal Range Impact on CQAs Control Strategy
Hydration Temperature 55-65°C (above lipid Tm) Complete hydration, this compound stability Temperature control ±2°C
Hydration Time 45-60 minutes Liposome size, encapsulation efficiency Visual confirmation of complete hydration
Extrusion Parameters 10-15 passes, 100-200 nm membrane Particle size distribution, PDI Monitor pressure during extrusion
Loading Incubation 15-30 minutes at 60°C Encapsulation efficiency Sample at time points to assess loading
Microfluidic Method for Scalable Production

For improved reproducibility and scaling potential, microfluidic techniques offer precise control over liposome formation through continuous flow processes. This method is particularly advantageous for maintaining batch-to-batch consistency, a common challenge in liposomal manufacturing [3].

  • Equipment Setup: Prepare a microfluidic mixer (staggered herringbone mixer or hydrodynamic flow-focusing device) with separate inlets for lipid and aqueous phases. Use precision syringe pumps for controlled flow rates.

  • Lipid Phase Preparation: Dissolve lipid components and this compound in ethanol or isopropanol at 65-75°C to ensure complete solubilization. Final ethanol concentration should be 20-40% v/v.

  • Aqueous Phase Preparation: Use pre-warmed (55-65°C) phosphate-buffered saline (pH 7.4) or other appropriate aqueous buffer.

  • Process Parameters: Set total flow rate between 10-15 mL/min with aqueous-to-organic flow rate ratio of 3:1 to 5:1. These parameters control liposome size and size distribution. Collect the liposomal suspension in a reservoir.

  • Solvent Removal: Dialyze against appropriate buffer (4°C, 4-6 hours with 3-4 buffer changes) or use tangential flow filtration to remove organic solvent and achieve isotonic conditions.

The following workflow diagram illustrates the complete preparation process using both methods:

GossypetinLiposomeWorkflow cluster_TFH Thin Film Hydration Method cluster_Micro Microfluidic Method cluster_Shared Shared Downstream Processing Start Start Liposome Preparation TFH1 Dissolve lipids and this compound in organic solvent Start->TFH1 Micro1 Prepare lipid phase in ethanol Start->Micro1 TFH2 Form thin film by rotary evaporation TFH1->TFH2 TFH3 Hydrate with aqueous buffer at 60°C TFH2->TFH3 TFH4 Size reduction by extrusion or sonication TFH3->TFH4 TFH5 Purification and remote loading (optional) TFH4->TFH5 Char1 Characterization: Size, PDI, Zeta Potential TFH5->Char1 Micro2 Prepare aqueous buffer Micro1->Micro2 Micro3 Mix phases in microfluidic device Micro2->Micro3 Micro4 Remove solvent by dialysis or TFF Micro3->Micro4 Micro4->Char1 Char2 Determine encapsulation efficiency Char1->Char2 Char3 Sterile filtration Char2->Char3 Char4 Quality control and storage Char3->Char4

Characterization Methods and Analytical Techniques

Physicochemical Characterization

Comprehensive characterization of this compound liposomes is essential for quality assessment and correlation of physical attributes with biological performance. The following analytical techniques should be employed:

  • Particle Size and Polydispersity Index (PDI): Determine by dynamic light scattering (DLS) at 25°C with measurement angle of 90°. Dilute liposomal suspension appropriately with filtered buffer to achieve optimal scattering intensity. Acceptable specifications: mean particle size 80-200 nm with PDI <0.25 indicating a monodisperse population critical for reproducible biodistribution [5].

  • Zeta Potential: Measure by laser Doppler electrophoresis in appropriate aqueous buffer (low ionic strength for accurate measurement). Specifications: Zeta potential ≤ -20 mV or ≥ +20 mV provides adequate electrostatic stabilization against aggregation.

  • Encapsulation Efficiency (EE): Quantify using direct method—separate unencapsulated this compound by mini-column centrifugation, gel filtration, or dialysis. Disrupt the purified liposomes with 1% Triton X-100 and analyze this compound content by HPLC with UV detection at 254 nm. Calculate EE% = (Amount of encapsulated this compound / Total this compound added) × 100. Target EE% >80% for efficient formulation [3].

  • Morphological Examination: Visualize using transmission electron microscopy (TEM) with negative staining (1-2% phosphotungstic acid or uranyl acetate). Confirm spherical morphology, uniform size distribution, and absence of crystal formation.

In Vitro Release and Stability Studies
  • Drug Release Profile: Evaluate using dialysis method under sink conditions. Place this compound liposomes in dialysis tubing (MWCO 12-14 kDa) against release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions) at 37°C with gentle agitation. Sample at predetermined time points (1, 2, 4, 8, 12, 24, 48, 72 hours) and analyze this compound content by HPLC. Compare release profile with free this compound solution.

  • Stability Studies: Conduct short-term stability testing by storing this compound liposomes at 4°C and 25°C for 30 days. Monitor changes in particle size, PDI, zeta potential, and encapsulation efficiency at predetermined intervals (0, 7, 15, 30 days). For accelerated stability, incubate samples at 40°C for 30 days with similar monitoring. Specifications: <10% change in particle size, <5% change in EE over 30 days at 4°C [3].

Table 3: Analytical Methods and Target Specifications for this compound Liposomes

Quality Attribute Analytical Method Target Specification Frequency
Particle Size Dynamic Light Scattering 80-200 nm Each batch
Polydispersity Index Dynamic Light Scattering ≤0.25 Each batch
Zeta Potential Electrophoretic Light Scattering ≤ -20 mV or ≥ +20 mV Each batch
Encapsulation Efficiency HPLC-UV after purification ≥80% Each batch
Drug Loading HPLC-UV after purification 5-15% (w/w) Each batch
pH Potentiometry 6.5-7.5 Each batch
Osmolality Freezing point osmometer 280-320 mOsm/kg Initial validation
Sterility Membrane filtration or direct inoculation Sterile Each batch (for in vivo)
Endotoxin LAL test <0.5 EU/mL Each batch (for in vivo)

Functional Assessment and Bioactivity Validation

In Vitro Bioactivity Testing

To confirm that liposomal encapsulation maintains this compound's therapeutic activity, conduct the following bioactivity assays comparing free and encapsulated this compound:

  • Anti-proliferative Activity: Evaluate using MTT assay in osteosarcoma cell lines (MG-63, Saos-2, HOS, 143B) per published methods [1]. Seed cells in 96-well plates (5×10³ cells/well), treat with serial dilutions of free this compound and this compound liposomes for 48-72 hours. Include blank liposomes as control. Calculate IC₅₀ values and compare potency. This compound should demonstrate dose-dependent growth inhibition with IC₅₀ values in low micromolar range (5-20 μM) [1].

  • Anti-inflammatory Activity: Assess by ELISA measurement of proinflammatory cytokines (IL-6, IL-1β) in appropriate cell models (e.g., LPS-stimulated macrophages or osteosarcoma cells) [1]. Pre-treat cells with free or liposomal this compound for 2 hours before stimulation with inflammatory inducer. Collect supernatant after 18-24 hours and quantify cytokine levels. This compound should show significant reduction in cytokine production at 10-50 μM concentrations.

  • Apoptosis Induction: Evaluate by caspase-3 activity assay and Western blot analysis of Bax expression in treated osteosarcoma cells [1]. This compound should induce dose-dependent increase in caspase-3 activity (2-3 fold increase) and enhanced Bax expression, indicating involvement of the intrinsic apoptosis pathway.

Cellular Uptake and Localization Studies
  • Fluorescence Microscopy: Incorporate a fluorescent lipid marker (e.g., DiI or DiO) or use fluorescently-labeled this compound derivatives to track cellular uptake. Incubate cells with this compound liposomes for predetermined times (1-24 hours), fix cells, and visualize by confocal microscopy. Compare uptake efficiency with free this compound.

  • Quantitative Uptake by HPLC/MS: Lyse cells after treatment with this compound formulations and quantify intracellular this compound content by HPLC-MS/MS. Normalize to protein content. Liposomal formulations should demonstrate enhanced cellular accumulation (2-5 fold increase) compared to free this compound.

Troubleshooting and Technical Notes

Common Preparation Challenges and Solutions
  • Low Encapsulation Efficiency: Problem: Encapsulation efficiency below 60%. Solutions: (1) Implement active loading via pH gradient (ammonium sulfate method); (2) Optimize lipid-to-drug ratio (increase to 10:1 or 15:1); (3) Increase hydration temperature above lipid phase transition temperature; (4) Consider addition of ionizable lipids to enhance retention.

  • Particle Aggregation: Problem: Increase in particle size during storage. Solutions: (1) Ensure adequate surface charge (modify zeta potential through lipid composition); (2) Increase PEGylated lipid content (up to 5 mol%); (3) Implement cryoprotection (trehalose 5-10% w/v) for lyophilization; (4) Store at 4°C rather than room temperature.

  • Rapid Drug Leakage: Problem: Significant this compound loss during storage or dialysis. Solutions: (1) Increase cholesterol content (up to 40 mol%) to enhance membrane rigidity; (2) Use high-phase-transition-temperature lipids (HSPC vs. EPC); (3) Consider addition of stabilizing antioxidants (α-tocopherol 0.1-0.5 mol%) to prevent lipid oxidation.

  • Poor Solubility in Lipid Phase: Problem: this compound crystallization during thin film formation. Solutions: (1) Increase solvent polarity (chloroform:methanol 1:1); (2) Dissolve this compound separately in methanol before mixing with lipid solution; (3) Use slightly elevated temperature (40-45°C) during dissolution.

Technical Notes for Reproducible Production
  • Always use high-purity lipids (≥99%) and store under inert atmosphere to prevent oxidation.
  • Maintain temperature control throughout preparation, particularly above the phase transition temperature of lipid components during hydration.
  • Use filtered buffers (0.22 μm) for hydration and all subsequent steps to eliminate particulate contamination.
  • For extrusion, perform initial passes through larger pore sizes (400 nm, then 200 nm, then 100 nm) for more uniform size reduction.
  • When employing remote loading, confirm establishment of adequate pH gradient using fluorescent probes before this compound addition.

Conclusion

These application notes provide comprehensive protocols for the development and characterization of this compound-loaded liposomal delivery systems. The QbD-based formulation approach ensures reproducible production of liposomes with optimal physicochemical properties for enhanced this compound delivery. Implementation of these protocols requires attention to critical process parameters, particularly during lipid film formation, hydration, and size reduction steps. Proper characterization using the outlined analytical methods is essential for correlating physical attributes with biological performance. The this compound liposomal formulations prepared using these protocols show significant promise for overcoming the pharmacokinetic limitations of native this compound, potentially enabling its full therapeutic exploitation in cancer, neurodegenerative disorders, and inflammatory conditions.

References

gossypetin molecular docking studies SARS-CoV-2 3CLpro

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters from Literature

The table below consolidates critical parameters and findings from recent in silico studies on SARS-CoV-2 3CLpro inhibitors, which can inform your experimental design for gossypetin.

Study Focus / Compound Class Software & Force Field Key Binding Residues Identified Reported Binding Energy / Affinity Citation
Marine Natural Compounds AutoDock Vina, GROMACS, AMBER99SB-ILDN His41, Cys145 (Catalytic Dyad) < -7.0 kcal/mol (e.g., Isobutyrolactone II: -7.4 kcal/mol) [1]
Phytochemicals (Virtual Screening) Molecular Docking, MD, MM-GBSA His41, Cys145, Glu166, Thr26, Leu27 MM-GBSA: -22.04 to -105.01 kcal/mol (for top hits) [2] [3]
Galloyl-Flavonoid Conjugates AutoDock 4.2, GROMACS, MM-GBSA Catalytic dyad; Galloyl group binds S1' sub-pocket (Thr26, Leu27) N/A (showed 23-fold increase in activity over parent compounds) [4] [5]
Flavonoids (General) AutoDock Tools 4.2, GROMACS His41, Cys145, Glu166 N/A [5]

Detailed Experimental Protocols

The methodologies from the search results can be directly applied to a study on this compound. The following workflow outlines the general process, from initial preparation to final analysis.

G Start Start: Molecular Docking Study Prep Protein & Ligand Preparation Start->Prep Dock Molecular Docking Simulation Prep->Dock Analysis1 Pose Analysis & Selection Dock->Analysis1 MD Molecular Dynamics (MD) Simulation Analysis1->MD Analysis2 Post-MD Analysis & Validation MD->Analysis2 End Report Binding Affinity & Stability Analysis2->End

System Preparation
  • Receptor (3CLpro) Preparation:
    • Obtain the crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (e.g., PDB IDs: 6LU7, 6M2N, 7BAJ) [1] [5] [4].
    • Using tools like AutoDock Tools or Discovery Studio, remove water molecules and any native ligands or co-crystallized compounds that are not part of the protein structure [5].
    • Add polar hydrogen atoms and assign Gasteiger partial charges to prepare the protein for docking calculations [1].
  • Ligand (this compound) Preparation:
    • Retrieve the 3D chemical structure of this compound in SDF or MOL2 format from databases like PubChem.
    • Perform energy minimization and geometry optimization using software like ChemBioOffice (with the MM2 force field) or Avogadro (using the steepest descent algorithm) to ensure a stable, low-energy conformation [1] [5].
Molecular Docking
  • Setup: Define the docking grid (search space) centered on the catalytic dyad residues His41 and Cys145 of 3CLpro to target the active site [1].
  • Execution: Perform docking simulations using software such as AutoDock Vina or AutoDock 4.2 [1] [5].
  • Analysis: Run multiple docking runs (e.g., 20 runs per compound) and select the top poses based on the lowest (most negative) binding energy (kcal/mol). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and key active site residues like Glu166, His163, and Thr26/Leu27 in the S1' sub-pocket [1] [4].
Molecular Dynamics (MD) Simulation
  • System Setup: Solvate the top-ranked ligand-protein complex from docking in a cubic water box (e.g., using TIP3P water model). Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge [1].
  • Simulation Run: Conduct MD simulations using software like GROMACS. A typical protocol includes:
    • Energy minimization (steepest descent algorithm) until atomic forces are below 10 kJ/mol/nm [1].
    • Equilibration in two phases: NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles at 310 K and 1 bar [1].
    • Production run for a sufficient duration (e.g., 100 ns to 300 ns) to observe stable binding [1] [3].
  • Trajectory Analysis: Calculate the following properties to assess complex stability:
    • Root-mean-square deviation (RMSD) of the protein backbone and ligand.
    • Root-mean-square fluctuation (RMSF) of protein residues.
    • Number and stability of hydrogen bonds throughout the simulation.
    • The solvent-accessible surface area (SASA) of the binding pocket [1] [3].
Binding Free Energy Calculation
  • Use the MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) or MM-PBSA (Poisson-Boltzmann) method on frames extracted from the stable phase of the MD trajectory.
  • This provides a more reliable estimate of the binding free energy than docking scores alone and helps decompose the energy contributions per residue [2] [3] [5].

Interpretation Guidelines

  • A stable ligand-protein complex is typically indicated by low and stable RMSD values for both the protein and ligand after an initial equilibration period.
  • A high, negative MM-GBSA binding energy (e.g., -40 to -100 kcal/mol range for strong binders) suggests favorable and stable binding [2].
  • Consistent interactions with the catalytic dyad (His41-Cys145) and other key residues (Glu166, Thr26) throughout the MD simulation are strong indicators of inhibitory potential [1] [4].

Critical Considerations for Your Study on this compound

Since specific data on this compound was not found, here are key points to focus on in your research:

  • Confirm Catalytic Dyad Binding: Pay close attention to whether this compound forms stable interactions with the catalytic dyad His41 and Cys145, as this is a hallmark of many potent 3CLpro inhibitors [1] [6].
  • Investigate Covalent Inhibition Potential: Examine the chemical structure of this compound. If it contains catechol or other oxidizable groups, it might act as a covalent inhibitor after oxidation to a quinone, similar to myricetin and dihydromyricetin, which covalently bind to Cys300 or Cys44 of 3CLpro [7]. This would require a different docking protocol (covalent docking).
  • Leverage Fragment Molecular Orbital (FMO) Calculations: For deep, atomic-level insight, consider using FMO calculations. This method can precisely quantify interaction energies and identify if specific moieties in this compound (e.g., a pyrogallol group) are responsible for strong binding in sub-pockets like S1' [4].

References

Mechanism of Action: Gossypetin as a Novel AMPK Activator

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin prevents NASH progression by simultaneously targeting two key pathological drivers: oxidative stress and AMPK signaling [1] [2]. It acts as a direct antioxidant and a novel AMPK activator by binding to the Allosteric Drug and metabolite (ADaM) site on the AMPK complex, which stabilizes its active conformation [2].

The diagram below illustrates this compound's core mechanism and primary physiological effects in the liver based on animal model studies.

GossypetinMechanism cluster_molecular Molecular Targets cluster_effects Hepatic Effects in NASH Models This compound This compound AMPK AMPK This compound->AMPK OxStress Oxidative Stress This compound->OxStress Steatosis Steatosis AMPK->Steatosis Decreases Inflammation Inflammation AMPK->Inflammation Decreases Fibrosis Fibrosis AMPK->Fibrosis Decreases OxStress->Steatosis Reduces OxStress->Inflammation Reduces

Diagram 1: this compound's dual mechanism of action and key outcomes in NASH models.

Detailed Experimental Protocols

In Vivo Administration Protocol for NASH Models

This protocol is based on studies demonstrating this compound's efficacy in preventing NASH progression in mouse models [1].

  • Animal Models: Male C57BL/6 mice fed with either a Methionine-Choline Deficient diet (MCD) for 4 weeks or a Choline-Deficient High-Fat Diet (CDHFD) for 3 months to induce NASH.

  • This compound Administration:

    • Form: this compound in solution for oral administration.
    • Dosage: 20 mg/kg per day.
    • Treatment Duration: Co-administered with the MCD diet for 4 weeks or with the CDHFD diet for 3 months.
    • Control: NASH model mice without this compound treatment.
  • Endpoint Measurements:

    • Histopathology: Assessment of liver steatosis, lobular inflammation, and fibrosis.
    • Hepatotoxicity Markers: Measurement of serum ALT and AST levels.
    • Oxidative Stress: Evaluation of markers like hydrogen peroxide in liver tissue.
In Vitro AMPK Activation Assay

This protocol adapts a universal, HTS-ready method for detecting AMPK activity by measuring ADP formation, which is applicable for characterizing this compound [3].

  • Key Principle: A competitive immunoassay detects ADP generated by the AMPK enzymatic reaction using a far-red fluorescent tracer and an ADP-specific antibody [3].

  • Reaction Setup:

    • AMPK Enzyme: Recombinant full-length human AMPK (e.g., 0.5 µg/mL) [3].
    • Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35 [3].
    • Substrate: SAMS peptide (20 µM) [3].
    • Phosphate Donor: ATP (25 µM) [3].
    • Test Compound: this compound at desired concentrations.
    • Incubation: 60 minutes at room temperature.
  • Detection Steps:

    • Stop Reaction: Add 'Stop & Detect Buffer' (e.g., 200 mM HEPES pH 7.5, 400 mM EDTA, 0.2% Brij-35) to chelate Mg²⁺ and halt the reaction [3].
    • Add Detection Mix: Introduce the ADP-specific antibody and the far-red fluorescent tracer.
    • Measure Signal: Read the fluorescence polarization (FP), fluorescence intensity (FI), or time-resolved FRET (TR-FRET) signal using a compatible microplate reader.
    • Calculate Activity: Convert raw signal to ADP concentration using a standard curve. This compound's activation of AMPK will result in increased ADP production.

The workflow for this assay is outlined below.

AssayWorkflow Step1 Set Up Reaction: AMPK, SAMS Peptide, ATP, this compound Step2 Incubate for 60 minutes at RT Step1->Step2 Step3 Stop Reaction & Add Detection Reagents Step2->Step3 Step4 Read Fluorescent Signal (FP, FI, TR-FRET) Step3->Step4 Step5 Quantify ADP Using Standard Curve Step4->Step5

Diagram 2: Key steps for the in vitro AMPK activation assay.

Summary of Key Experimental Findings

The table below summarizes quantitative data from this compound studies in NASH models and relevant assay conditions [1] [3].

Model/Assay Parameter Experimental Details & Results
In Vivo NASH Model (Mouse)
Effective Dose 20 mg/kg/day, oral administration [1]
Key Outcomes Attenuated liver steatosis, lobular inflammation, and fibrosis in both CDHFD and MCD diet-induced models [1]
Molecular Actions Activated AMPK signaling; reduced oxidative stress in liver tissue [1]
In Vitro AMPK Assay (Recommended)
Enzyme 0.5 µg/mL recombinant human AMPK [3]
Substrate 20 µM SAMS peptide [3]
ATP Concentration 25 µM [3]
Reaction Time 60 minutes at room temperature [3]
Detection Method Fluorescence-based ADP detection (FP, FI, TR-FRET) [3]

Experimental Design & Data Interpretation Notes

  • Confirming Direct Activation: The in vitro AMPK assay is suitable for confirming that this compound is a direct activator. A dose-dependent increase in ADP production indicates direct activation, likely via the ADaM site as suggested by research [2].
  • Animal Model Selection: The choice of NASH model (CDHFD or MCD) depends on the research focus, as each diet induces distinct aspects of the human NASH pathology [1].
  • Beyond AMPK Activation: Given its dual function, experiments should also assess this compound's direct antioxidant capacity using assays for ROS or specific oxidative stress markers to fully understand its mechanism [1] [2].

References

Comprehensive Application Notes and Protocols: Gossypetin as a Novel MKK3 and MKK6 Inhibitor for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gossypetin and Its Significance in Targeted Therapy

This compound (3,3′,4′,5,7,8-hexahydroxyflavone) is a naturally occurring hexahydroxylated flavonoid found in various botanical sources, including the Sedum family and Hibiscus flowers, that has recently emerged as a potent selective inhibitor of mitogen-activated protein kinase kinases 3 and 6 (MKK3/6). The MKK3/6-p38 MAPK signaling pathway represents a critical regulatory axis in numerous pathological processes, including inflammation, fibrosis, and cancer progression, making it an attractive target for therapeutic intervention. This compound has demonstrated significant anti-proliferative capacity across multiple cancer cell lines, including esophageal cancer and osteosarcoma, while also exhibiting potent anti-fibrotic activity in hepatic models, positioning it as a promising lead compound for drug development targeting the MKK3/6-p38 MAPK pathway [1] [2].

The significance of this compound lies in its unique mechanism of action and multi-faceted therapeutic potential. Unlike broad-spectrum kinase inhibitors, this compound demonstrates selective inhibition toward MKK3 and MKK6, directly targeting these upstream activators of p38 MAPK rather than p38 itself. This targeted approach potentially reduces off-target effects while maintaining efficacy. Furthermore, this compound's pleiotropic effects—including anti-inflammatory, anti-fibrotic, and anti-cancer activities—suggest its utility in complex disease pathologies with interconnected inflammatory and proliferative components, particularly those involving the liver-brain axis [1]. The compound's favorable toxicity profile in non-irradiated hepatocytes and human keratinocytes further supports its potential as a therapeutic agent, though comprehensive toxicological studies are still warranted [3].

Mechanism of Action: this compound Modulation of the MKK3/6-p38 MAPK Signaling Pathway

This compound exerts its therapeutic effects primarily through direct inhibition of MKK3 and MKK6 kinase activity, thereby suppressing the downstream p38 MAPK signaling cascade. The p38 MAPK pathway is activated in response to various cellular stresses and inflammatory cytokines, playing a pivotal role in regulating apoptosis, inflammation, and stress responses. Mechanistic studies have revealed that arginine-61 in MKK6 is particularly critical for binding interactions with this compound, suggesting a specific molecular interaction that underlies its selective inhibition [2].

The downstream consequences of MKK3/6 inhibition by this compound are multifaceted, impacting several critical cellular processes:

  • Cell Cycle Arrest: this compound treatment causes G2 phase cell cycle arrest in cancer cells, preventing cellular proliferation and expansion of malignant populations [2].
  • Apoptosis Induction: The compound activates the intrinsic apoptotic pathway through caspase-3 and caspase-7 activation, coupled with increased expression of pro-apoptotic BAX and cytochrome c release [2].
  • Inflammatory Modulation: this compound significantly reduces production of pro-inflammatory cytokines, including IL-6, IL-1β, and IL-12p70, thereby attenuating inflammation-driven pathogenesis [3].
  • Anti-fibrotic Effects: In hepatic models, this compound abolishes activation of hepatic stellate cells and Kupffer cells, key drivers of liver fibrosis progression [1].

The following diagram illustrates the core signaling pathway and this compound's mechanism of action:

GossypetinMechanism CellularStress Cellular Stress/ Inflammatory Signals MKK3 MKK3 CellularStress->MKK3 Activates MKK6 MKK6 CellularStress->MKK6 Activates p38 p38 MAPK MKK3->p38 Phosphorylates MKK6->p38 Phosphorylates p53 p53 p38->p53 Activates Transcription Pro-inflammatory Cytokine Production p38->Transcription Stimulates Outcomes Fibrosis / Cell Proliferation Inflammation / Apoptosis Resistance Transcription->Outcomes Promotes This compound This compound This compound->MKK3 Inhibits This compound->MKK6 Inhibits

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

Objective: To evaluate the direct inhibitory effect of this compound on MKK3 and MKK6 kinase activity.

Materials and Reagents:

  • Recombinant human MKK3 and MKK6 proteins
  • This compound (Indofine Chemical Company, purity ≥95%)
  • ATP solution (1 mM)
  • Specific substrate peptides for MKK3/6
  • Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
  • ADP-Glo Kinase Assay Kit (Promega)

Procedure:

  • Prepare this compound serial dilutions in DMSO (typically 0.1-100 μM final concentration)
  • Set up reaction mixtures in 384-well plates containing:
    • 25 ng recombinant MKK3 or MKK6
    • Appropriate substrate peptide
    • 1 μM ATP
    • Varying concentrations of this compound (0.1-100 μM)
  • Incubate reactions at 30°C for 60 minutes
  • Terminate reactions using ADP-Glo Reagent
  • Measure luminescence following manufacturer's protocol
  • Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis

Technical Notes:

  • Maintain DMSO concentration constant (<1%) across all samples
  • Include controls: no enzyme (background), no inhibitor (maximum activity)
  • Perform experiments in triplicate to ensure statistical significance
  • For kinetic studies, pre-incubate this compound with enzymes for 15 minutes before adding ATP/substrate mixture [2]
Cell-Based MKK3/6-p38 Pathway Inhibition Assay

Objective: To assess this compound's ability to inhibit MKK3/6-p38 signaling in cultured cells.

Cell Lines and Culture:

  • LX-2 human hepatic stellate cells (for fibrosis studies)
  • Esophageal cancer cells (KYSE-70, KYSE-140)
  • Osteosarcoma cell lines (MG-63, Saos-2, HOS, 143B)
  • Culture conditions: DMEM with 10% FBS, 1% penicillin/streptomycin at 37°C in 5% CO₂

Stimulation and Treatment Protocol:

  • Plate cells at 10⁵ cells/mL in 6-well dishes and incubate for 24 hours
  • Pre-treat with this compound (40 μM) or vehicle control (DMSO) for 2 hours
  • Stimulate cells with:
    • 75 μmol H₂O₂ for 2 hours (oxidative stress) [1]
    • OR pro-inflammatory cytokines (TNF-α, IL-1β)
  • Replace medium with fresh medium containing this compound or vehicle
  • Continue incubation for 22 hours
  • Harvest cells for protein extraction and Western blot analysis

Western Blot Analysis:

  • Lyse cells in NP-40 lysis buffer with phosphatase inhibitors
  • Separate proteins by SDS-PAGE (30 μg per lane)
  • Transfer to PVDF membranes
  • Block with 5% non-fat milk in TBST
  • Incubate with primary antibodies overnight at 4°C:
    • Phospho-MKK3/MKK6 (Ser189/207) (Cell Signaling #12280)
    • Phospho-p38 MAPK (Thr180/Tyr182) (Cell Signaling #4511)
    • Total p38 MAPK
    • GAPDH (loading control)
  • Incubate with appropriate HRP-conjugated secondary antibodies
  • Detect using enhanced chemiluminescence
  • Quantify band intensities using densitometry software [1] [2]
Apoptosis and Cell Viability Assays

Objective: To evaluate this compound's effects on cell viability and apoptosis induction.

Cell Viability Assessment (CCK-8 Assay):

  • Seed cells at 10⁴ cells/well in 96-well plates
  • Treat with this compound (0-100 μM) for 24 hours
  • Add 10 μL CCK-8 solution to each well
  • Incubate for 2-4 hours at 37°C
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate percentage viability relative to untreated controls [1]

Apoptosis Analysis:

  • Treat cells with this compound (40 μM) for 24 hours
  • Detect apoptosis through multiple methods:
    • Caspase-3/7 Activity: Use luminescent caspase-Glo 3/7 assay
    • BAX Expression: Western blot with anti-BAX antibody (Cell Signaling #5023)
    • Cytochrome c Release: Mitochondrial/cytosolic fractionation followed by Western blot
  • For flow cytometry analysis:
    • Stain with Annexin V-FITC and propidium iodide
    • Analyze using flow cytometry to distinguish apoptotic populations [3] [2]

The experimental workflow for comprehensive this compound evaluation is summarized below:

ExperimentalWorkflow Start Study Design InVitro In Vitro Kinase Assays Start->InVitro CellBased Cell-Based Validation Start->CellBased Functional Functional Assays Start->Functional InVivo In Vivo Models Start->InVivo IC50 IC50 Determination InVitro->IC50 Western Western Blot Pathway Analysis CellBased->Western Viability Cell Viability & Apoptosis Functional->Viability Cytokine Cytokine Production Functional->Cytokine TumorGrowth Tumor Growth Suppression InVivo->TumorGrowth Analysis Data Analysis IC50->Analysis Western->Analysis Viability->Analysis Cytokine->Analysis TumorGrowth->Analysis

Data Analysis and Technical Specifications

Quantitative Profiling of this compound Efficacy

Table 1: this compound Inhibitory Effects Across Experimental Models

Experimental System Concentration Range Key Efficacy Parameters Signaling Alterations Reference

| In Vitro Kinase Assays | 0.1-100 μM | MKK3 IC₅₀: ~5-10 μM MKK6 IC₅₀: ~5-10 μM | >70% reduction in p-p38 >60% reduction in p-MKK3/6 | [2] | | Esophageal Cancer Cells | 20-80 μM | 50% growth inhibition (KYSE-70): ~40 μM Anchorage-independent growth: >80% suppression | G2 phase cell cycle arrest 3-4 fold increase in caspase-3/7 activity | [2] | | Hepatic Stellate Cells (LX-2) | 40 μM | H₂O₂-induced activation: >60% reversal Collagen production: >50% reduction | p-p38 reduction: >70% p53 phosphorylation: >60% reduction | [1] | | Osteosarcoma Cell Lines | 10-100 μM | Viability inhibition (MG-63): IC₅₀ ~25 μM Apoptosis induction: 3-5 fold increase | Bax expression: 2-3 fold increase Caspase-3: 2-4 fold activation | [3] | | Cytokine Modulation | 40 μM | IL-6 reduction: 40-60% IL-1β reduction: 30-50% IL-12p70 reduction: 35-55% | STAT3 activation: >50% suppression | [3] |

Table 2: Technical Specifications for this compound Experiments

Parameter Specifications Optimal Conditions Quality Controls

| Compound Handling | Source: Indofine Chemical Company Purity: ≥95% Storage: -20°C, desiccated Solubility: DMSO (100 mM stock) | Working concentration: 0.1-100 μM Max DMSO: 0.1% in cell culture | Purity verification: HPLC Stability: 6 months at -20°C | | Cell Culture | Lines: LX-2, KYSE-70, MG-63, etc. Medium: DMEM + 10% FBS Passaging: 80-90% confluence | Seeding density: 10⁴-10⁵ cells/mL Serum starvation: 12-24 hours | Mycoplasma testing monthly Authentication: STR profiling | | Treatment Conditions | this compound pre-treatment: 2 hours Stimuli: H₂O₂ (75 μM), cytokines Incubation: 22-24 hours post-treatment | Temperature: 37°C, 5% CO₂ Humidity: 95% | Vehicle controls: 0.1% DMSO Positive controls: Specific inhibitors | | Western Blot | Antibodies: P-MKK3/MKK6, P-p38 GAPDH loading control Detection: ECL | Protein loading: 20-30 μg Transfer: PVDF membrane Blocking: 5% milk, 1 hour | Normalization: Total protein Validation: Phospho/total ratio |

Data Interpretation Guidelines
  • IC₅₀ Calculation: Use non-linear regression analysis of dose-response curves from at least three independent experiments. This compound typically shows IC₅₀ values of 5-10 μM for direct MKK3/6 kinase inhibition [2].
  • Pathway Inhibition Validation: Significant MKK3/6-p38 pathway inhibition is demonstrated by >50% reduction in phospho-MKK3/6 and phospho-p38 levels compared to stimulated controls without affecting total protein levels [1].
  • Biological Significance: Anti-proliferative effects are considered biologically significant when >50% growth inhibition is observed at concentrations ≤40 μM with minimal cytotoxicity in non-malignant cells [3] [2].
  • Apoptosis Induction: Meaningful apoptosis induction is indicated by ≥3-fold increase in caspase-3/7 activity coupled with ≥2-fold increase in BAX expression and cytochrome c release [2].

Applications in Disease Models and Therapeutic Development

This compound has demonstrated remarkable efficacy across multiple disease models, highlighting its potential as a versatile therapeutic agent. In esophageal cancer models, this compound treatment resulted in substantial suppression of patient-derived xenograft tumor growth in vivo, with mechanistic studies revealing that its anti-cancer effects are dependent on MKK3 and MKK6 expression [2]. The compound effectively induced cell cycle arrest at the G2 phase and promoted intrinsic apoptosis through caspase activation and BAX upregulation.

In liver fibrosis models, brief this compound administration was sufficient to ameliorate pre-existing liver fibrosis and impair liver function in CCl₄-induced mouse models. The treatment abolished activation of hepatic stellate cells and Kupffer cells, simultaneously alleviating neuroinflammation in hippocampal regions—demonstrating this compound's unique ability to target the liver-brain axis [1]. This dual activity positions this compound as a promising candidate for treating chronic liver fibrosis patients with neurological complications, for which few therapeutic options currently exist.

Additionally, in osteosarcoma models, this compound emerged as the most potent compound among various luteolin derivatives, effectively suppressing cell viability and growth while significantly reducing autocrine production of proinflammatory cytokines like IL-6, IL-1β, and IL-12p70 [3] [4]. The anti-inflammatory properties of this compound are particularly valuable in cancer contexts, where chronic inflammation drives carcinogenesis, chemoresistance, and metastasis. Beyond these applications, this compound has also shown promise in protein aggregation disorders, inhibiting amyloid fibril formation in Vλ6 proteins associated with AL amyloidosis, further expanding its potential therapeutic utility [5].

Troubleshooting and Technical Considerations

  • Variable Inhibition Efficacy: If inconsistent MKK3/6 inhibition is observed between experiments, verify the activation status of pathway stimulants (H₂O₂ concentration, cytokine activity) and ensure consistent this compound stock solution preparation and storage conditions.
  • High Background in Kinase Assays: Optimize ATP concentrations (typically 1-10 μM) to maintain assay sensitivity while reducing background signal. Include appropriate controls to distinguish specific from non-specific inhibition.
  • Cellular Toxicity Concerns: If unexpected cytotoxicity occurs at low concentrations (<20 μM), verify this compound solubility and DMSO concentration in working solutions, ensuring it does not exceed 0.1% in cell culture media.
  • Inconsistent Western Blot Results: Always include both phospho-specific and total protein antibodies to confirm specific pathway inhibition rather than overall protein reduction. Use fresh phosphatase inhibitors in lysis buffers to preserve phosphorylation signals.

Conclusion and Future Perspectives

This compound represents a promising naturally derived therapeutic candidate with demonstrated efficacy in targeting the MKK3/6-p38 MAPK signaling pathway across multiple disease models. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's mechanism of action, inhibitory potency, and therapeutic potential. The compound's multi-faceted activities—including anti-fibrotic, anti-inflammatory, and anti-proliferative effects—coupled with its favorable toxicity profile position it as an attractive lead compound for further development.

Future research directions should focus on optimizing this compound derivatives with improved pharmacokinetic properties and bioavailability, exploring combination therapies with existing agents, and conducting detailed toxicological assessments to advance toward clinical applications. The experimental approaches detailed herein will facilitate standardized evaluation across research groups and accelerate the development of this compound-based therapeutics for inflammation, fibrosis, and cancer.

References

Comprehensive Application Notes and Protocols: Measuring Gossypetin's β-Secretase (BACE1) Inhibitory Activity for Alzheimer's Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BACE1 and Gossypetin

β-site amyloid precursor protein cleaving enzyme-1 (BACE1), also known as β-secretase, is a transmembrane aspartic protease that plays a pivotal role in the amyloidogenic pathway of Alzheimer's disease (AD) pathogenesis. BACE1 mediates the rate-limiting step in the production of amyloid-β (Aβ) peptides through its cleavage of the amyloid precursor protein (APP). The resulting Aβ peptides subsequently aggregate into neurotoxic plaques, a hallmark pathological feature of AD. Consequently, BACE1 has emerged as a promising therapeutic target for Alzheimer's disease treatment, with natural products gaining attention as potential inhibitors. [1]

This compound (3,5,7,8,3′,4′-hexahydroxyflavone) is a flavonoid compound found in various plants, particularly in the calyx of Hibiscus sabdariffa (roselle). Recent research has revealed that this compound possesses multiple biological activities relevant to Alzheimer's pathology, including enhanced microglial phagocytosis of Aβ, anti-inflammatory effects, and antioxidant properties. While one study demonstrated that this compound treatment significantly decreased Aβ deposition in the hippocampus and cortex of 5xFAD Alzheimer's model mice and improved their spatial learning and memory, the specific effect of this compound on BACE1 activity requires further investigation. [2] [3] This protocol details comprehensive methodologies to evaluate this compound's potential as a BACE1 inhibitor.

Experimental Principle and Design

BACE1 Inhibition Assay Principle

The inhibition of BACE1 activity is measured using a fluorescence resonance energy transfer (FRET)-based assay. This method utilizes a specialized peptide substrate that contains a BACE1 cleavage site conjugated to a fluorescent reporter-quencher pair. In the intact substrate, the proximity of the quencher molecule suppresses fluorescence emission from the reporter. When BACE1 cleaves the substrate, the physical separation of the reporter and quencher results in a measurable increase in fluorescence proportional to enzyme activity. Inhibitors like this compound reduce the rate of this fluorescence increase by interfering with substrate cleavage. [4]

The FRET-based assay offers several advantages for BACE1 inhibitor screening, including high sensitivity, excellent reproducibility, and compatibility with high-throughput screening formats. The continuous monitoring of fluorescence enables real-time kinetic measurements, providing robust data for inhibitor potency determination. This method has been successfully employed to evaluate various natural phenolic compounds, establishing its validity for assessing this compound's inhibitory potential. [1]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for evaluating BACE1 inhibition, from sample preparation to data analysis:

G cluster_1 Key Experimental Parameters Start Start BACE1 Inhibition Assay SP Sample Preparation: • Prepare this compound solutions • Dilute BACE1 enzyme • Prepare FRET substrate Start->SP Plate Microplate Setup: • Add assay buffer (pH 4.5) • Add BACE1 enzyme • Add this compound/test compound • Add FRET substrate SP->Plate Incubation Incubation: • 60 minutes at RT • Protected from light Plate->Incubation P1 Final pH: 4.5 Measurement Fluorescence Measurement: • Excitation: 545 nm • Emission: 585 nm Incubation->Measurement Calculation Data Analysis: • Calculate % inhibition • Determine IC50 values Measurement->Calculation End Result Interpretation Calculation->End P2 Temperature: Room Temp P3 Incubation: 60 min P4 BACE1: 1.0 U/mL P5 Substrate: 750 nM

Detailed Experimental Protocol

BACE1 Inhibition Assay Protocol
3.1.1 Materials and Reagents
  • Human recombinant BACE1 (1.0 U/mL working concentration)
  • BACE1 FRET assay kit (Life Technologies, Carlsbad, CA, or equivalent)
  • This compound standard (Indofine Chemical Company, Hillsborough, NJ, USA)
  • Reference inhibitors (Quercetin, EGCG, or other known BACE1 inhibitors)
  • Assay buffer (50 mM ammonium acetate, pH 4.5)
  • Dimethyl sulfoxide (DMSO)
  • 384-well black microplates
  • Microplate spectrofluorometer (e.g., SpectraMax Gemini XPS, Molecular Devices)
3.1.2 Sample Preparation
  • This compound stock solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Working solutions: Prepare serial dilutions of this compound in assay buffer to cover a concentration range of 0.1-100 μM (final concentrations in assay). Include a DMSO vehicle control (typically <1% final DMSO concentration).
  • Enzyme solution: Dilute human recombinant BACE1 to 1.0 U/mL in assay buffer.
  • Substrate solution: Prepare the FRET substrate at 750 nM concentration in assay buffer.
3.1.3 Assay Procedure
  • Reaction mixture assembly:

    • Pipette 10 μL of assay buffer into appropriate wells of the 384-well black microplate.
    • Add 10 μL of BACE1 enzyme solution (1.0 U/mL) to each well.
    • Add 10 μL of this compound working solutions or controls to respective wells.
    • Initiate the reaction by adding 10 μL of FRET substrate solution (750 nM) to each well.
  • Incubation:

    • Mix the reaction mixtures gently by shaking the plate briefly.
    • Incubate the plate for 60 minutes at room temperature, protected from light.
  • Fluorescence measurement:

    • Measure fluorescence at time zero (S₀, C₀) and after 60 minutes (S₆₀, C₆₀) using a microplate spectrofluorometer with excitation at 545 nm and emission detection at 585 nm.
3.1.4 Data Analysis
  • Calculate percentage inhibition for each this compound concentration using the formula:

    Where S₆₀ and S₀ represent the fluorescence of test samples at 60 minutes and zero time, respectively, and C₆₀ and C₀ represent the fluorescence of control samples (without inhibitor) at 60 minutes and zero time, respectively. [4]

  • Determine IC₅₀ values by plotting log(this compound concentration) versus % inhibition and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Complementary Molecular Docking Protocol
3.2.1 Protein Preparation
  • Obtain the 3D structure of BACE1 from the Protein Data Bank (recommended: PDB code 2WJO).
  • Remove water molecules and co-crystallized ligands using molecular visualization software.
  • Add hydrogen atoms and assign appropriate protonation states, particularly for the catalytic aspartic acid residues (D32 and D228).
3.2.2 Ligand Preparation
  • Obtain or generate the 3D structure of this compound (CSID: 4445635, PubChem CID: 5280647).
  • Perform energy minimization using molecular mechanics force fields to ensure proper geometry.
3.2.3 Docking Procedure
  • Define the binding site using the coordinates of the native ligand in the BACE1 crystal structure.
  • Employ docking software (AutoDock Vina, Glide, or similar) to generate multiple binding poses.
  • Set appropriate docking parameters and scoring functions to evaluate binding affinity.
  • Analyze the binding interactions, particularly hydrogen bonds with catalytic residues (D32, D228, G230) and flap residues (Q73, T231). [1]

Data Analysis and Interpretation

Quantitative Analysis of BACE1 Inhibition

Table 1: Comparative BACE1 Inhibitory Activity of Flavonoids and Phenolic Compounds

Compound IC₅₀ Value (μM) Binding Energy (kcal/mol) Key Interactions with BACE1
EGCG 1.62 ± 0.12 -10.23 Catalytic D228, N37, Q73, K107, I126, π-π with F108
Quercetin 3.16 ± 0.30 -9.04 G34, V69, I126, Y198
Rosmarinic acid 4.06 ± 0.68 -7.49 Catalytic D228, T231, Y198
Oleuropein 9.87 ± 1.01 -9.59 G34, P70, Y198, G230
This compound To be determined experimentally To be determined experimentally Predicted: Similar to quercetin with additional interactions due to 8-hydroxyl group

Data adapted from published studies on phenolic compounds [1]. This compound-specific data should be generated using the described protocols.

Statistical Analysis
  • Perform all experiments in triplicate (n=3) to ensure statistical reliability.
  • Express results as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine significance between treatment groups.
  • Consider p-values < 0.05 as statistically significant.

Results and Interpretation

Expected Results for this compound

Based on its structural similarity to quercetin and other bioactive flavonoids, this compound is expected to demonstrate dose-dependent inhibition of BACE1 activity. The inhibitory potency (IC₅₀ value) can be anticipated to fall within the low micromolar range, similar to other effective flavonoid inhibitors. Molecular docking studies are expected to reveal that this compound binds to the catalytic site of BACE1, forming hydrogen bonds with key aspartic acid residues (D32 and D228) and other active site residues. [1]

The additional hydroxyl group at position 8 of this compound (compared to quercetin) may facilitate additional hydrogen bonding or alter the electron distribution in the flavonoid structure, potentially enhancing its binding affinity and inhibitory potency. This structural feature warrants particular attention in both experimental and computational analyses.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in BACE1 Inhibition Assays

Problem Possible Cause Solution
High background signal Substrate auto-cleavage Prepare fresh substrate solutions; optimize substrate concentration
Low signal-to-noise ratio Enzyme activity too low Verify enzyme quality and activity; check buffer pH and composition
Poor inhibition curve fit Insufficient concentration range Extend this compound concentration range; include more data points
Inconsistent replicates Incomplete mixing Ensure thorough mixing after reagent addition; use automated dispensers
Abnormal kinetic curves Enzyme or substrate degradation Use fresh preparations; include positive controls in each assay

Conclusion

The protocols described herein provide comprehensive methodologies for evaluating the BACE1 inhibitory activity of this compound. The FRET-based enzyme inhibition assay offers a robust, quantitative approach to determine this compound's potency, while molecular docking studies provide structural insights into its mechanism of action. These complementary techniques enable researchers to thoroughly characterize this compound's potential as a therapeutic candidate for Alzheimer's disease by targeting the amyloidogenic pathway.

Given the multifactorial nature of Alzheimer's disease, future studies should investigate this compound's effects on additional AD-related targets, including its influence on Aβ aggregation, microglial phagocytosis, and neuroinflammatory pathways. The integration of these diverse pharmacological activities will provide a more comprehensive understanding of this compound's potential as a multi-target therapeutic agent for Alzheimer's disease. [2]

References

Application Notes and Protocols: Gossypetin as an Enhancer of Microglial Phagocytosis for Alzheimer's Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) is a natural flavonoid found in the calyx of Hibiscus sabdariffa and various sedum species. Recent research has demonstrated its potent ability to enhance microglial phagocytosis of amyloid-β (Aβ), reduce neuroinflammation, and improve cognitive function in Alzheimer's disease models. Microglia, the resident immune cells of the central nervous system, play a critical role in brain maintenance through constant scavenging of waste materials including damaged neurons and Aβ plaques. In Alzheimer's disease, chronic exposure to Aβ exhausts microglia, reducing their phagocytic activity and contributing to pathological accumulation. This compound addresses this impairment by reprogramming microglial function toward enhanced clearance pathways while modulating inflammatory responses, positioning it as a promising therapeutic candidate for Alzheimer's disease and other neurodegenerative conditions [1] [2].

These application notes provide detailed methodologies for evaluating this compound's effects on microglial phagocytosis and neuroinflammatory modulation, supporting drug discovery efforts targeting microglial dysfunction in neurodegenerative diseases.

This compound Mechanisms of Action and Signaling Pathways

Primary Mechanisms in Alzheimer's Disease Models

This compound exerts its therapeutic effects through multiple complementary mechanisms of action, with enhanced microglial phagocytosis of Aβ representing its primary therapeutic effect. In vivo studies using 5xFAD Alzheimer's disease model mice have demonstrated that this compound treatment significantly decreases Aβ deposition in both the hippocampus and cortex. This effect occurs without modulating the Aβ production pathway, as this compound produces no significant differences in β-secretase or γ-secretase activity or expression levels. Instead, this compound specifically enhances clearance mechanisms by boosting microglial phagocytic activity [1].

At the molecular level, this compound induces transcriptomic modulations across various microglial subpopulations, including disease-associated microglia (DAM). Single-cell RNA sequencing analysis has revealed that this compound treatment increases MHC II+ microglial populations while simultaneously decreasing gliosis. These changes correspond with improved cognitive performance in behavioral tests, including Y-maze and Morris Water Maze assessments, indicating functional recovery alongside pathological improvement [1] [2].

Modulation of Key Signaling Pathways

Beyond its phagocytosis-enhancing properties, this compound demonstrates significant effects on critical neuroinflammatory signaling pathways:

  • MKK3/6-p38 MAPK Inhibition: this compound acts as a potent inhibitor of the MKK3/6-p38 MAPK signaling pathway, which contributes to its anti-inflammatory effects. This inhibition has been demonstrated in models of liver fibrosis with associated neuroinflammation, where this compound administration suppressed MKK3/6-p38 MAPK activation, resulting in reduced activation of both hepatic stellate cells and Kupffer cells [3].

  • Multi-System Effects: The compound's ability to simultaneously ameliorate pre-existing liver fibrosis and hippocampal neuroinflammation suggests it targets the liver-brain axis, providing a unique approach to addressing systemic inflammation that contributes to neurodegeneration [3].

The following diagram illustrates this compound's primary mechanisms of action in enhancing microglial phagocytosis and modulating neuroinflammation:

G cluster_outcomes Therapeutic Outcomes This compound This compound M1 M1 Pro-inflammatory This compound->M1 Suppresses M2 M2 Anti-inflammatory This compound->M2 Promotes DAM Disease-Associated Microglia (DAM) This compound->DAM Modulates MKK Inhibition of MKK3/6-p38 MAPK This compound->MKK MHC Increased MHC II+ Population This compound->MHC Inflammatory Reduced Pro-inflammatory Cytokines This compound->Inflammatory Phagocytosis Enhanced Aβ Phagocytosis M2->Phagocytosis DAM->Phagocytosis subcluster subcluster cluster_pathways cluster_pathways APlaque Reduced Aβ Plaque Deposition Phagocytosis->APlaque Neuroprotection Neuroprotection MKK->Neuroprotection Inflammatory->Neuroprotection Cognition Improved Learning & Memory APlaque->Cognition Neuroprotection->Cognition

Figure 1: this compound's primary mechanisms of action in enhancing microglial phagocytosis and modulating neuroinflammation. This compound promotes anti-inflammatory microglial states while suppressing pro-inflammatory activation, resulting in enhanced Aβ clearance and neuroprotection.

Quantitative Effects of this compound in Preclinical Studies

In Vivo Efficacy in Alzheimer's Disease Models

Table 1: Summary of this compound effects in 5xFAD Alzheimer's disease mouse model

Parameter Model System Treatment Protocol Key Results Citation

| Spatial Learning & Memory | 5xFAD mice (female) | 13 weeks intragastric administration | • Y-maze: Remarkable improvement in alternation percentage • MWM: Significant increase in target quadrant occupancy | [1] | | Aβ Deposition | 5xFAD mice hippocampus & cortex | 13 weeks intragastric administration | • Significant decrease in plaque number and size • Reduced soluble & insoluble Aβ40/42 • Decreased Aβ oligomers and monomers | [1] | | Microglial Phagocytosis | Primary microglia & BV2 cells | In vitro this compound treatment with fluorescent Aβ | Enhanced phagocytic activity against Aβ | [1] [2] | | Microglial Phenotype | 5xFAD mice scRNA-seq | 13 weeks intragastric administration | • Transcriptomic modulation of DAM • Increased MHC II+ population • Decreased gliosis | [1] | | Aβ Production Pathway | 5xFAD hippocampal lysates | In vitro analysis | No effect on β-secretase activity or γ-secretase components | [1] |

Comparative Efficacy with Other Flavonoids

Table 2: Comparison of this compound with other flavonoids modulating microglial activity

Compound Primary Microglial Targets Key Effects on Phagocytosis Anti-inflammatory Mechanisms Model Systems
This compound Aβ phagocytosis, DAM, MHC II Enhanced clearance of Aβ plaques, oligomers, and monomers Reduced gliosis, MKK3/6-p38 MAPK inhibition 5xFAD mice, primary microglia, BV2 cells [1] [2] [3]
Quercetin M1/M2 polarization, NF-κB Context-dependent modulation Inhibits PGE2, NO, COX-2; induces Nrf2-dependent HO-1; inhibits NF-κB BV2 cells, primary microglia [4] [5]
Rutin TLR4/NF-κB, STAT3 Not specifically reported for Aβ Downregulates TLR4/NF-κB; inhibits STAT3 through JAK/STAT; modulates NO production Various microglial models [4]
Fisetin PI3K/Akt, Nrf2 Not specifically reported for Aβ Inhibits NO production; modulates PI3K/Akt and Nrf2 pathways Various microglial models [4]
Naringenin M1/M2 polarization Not specifically reported for Aβ Antioxidant through GSH and Nrf2; may enhance mitochondrial biogenesis via AMPK-SIRT3 BV2 cells, primary microglia, zebrafish [5]

Detailed Experimental Protocols

In Vivo Administration and Assessment in Alzheimer's Disease Models

4.1.1 this compound Treatment in 5xFAD Mice

  • Animals: Utilize female 5xFAD mice (showing more profound AD pathology than males) aged appropriately to exhibit established Aβ pathology [1].

  • Administration: Prepare this compound in suitable vehicle for intragastric administration. Treat mice for 13 weeks with appropriate dosing regimen based on preliminary studies [1].

  • Behavioral Assessments:

    • Y-maze test: Conduct to assess short-term spatial working memory. Calculate alternation percentage [(number of alternations)/(total arm entries - 2) × 100] and compare between this compound-treated and vehicle-treated 5xFAD groups [1].
    • Morris Water Maze (MWM): Perform to evaluate hippocampus-dependent spatial learning and memory. Train mice for 5 days prior to probe test. In probe test, measure target quadrant occupancy and number of target crossings [1].
  • Tissue Collection and Analysis:

    • Following behavioral tests, sacrifice mice and collect brain regions of interest (hippocampus, cortex).
    • For histological analysis: Process tissue for immunohistochemistry using Aβ-specific antibodies. Quantify plaque number and size in defined brain regions [1].
    • For biochemical analysis: Prepare brain lysates for:
      • Western blot to assess Aβ monomer levels and APP expression
      • Dot blot to measure Aβ oligomers
      • ELISA to quantify soluble and insoluble Aβ40 and Aβ42 species [1]

4.1.2 Single-Cell RNA Sequencing Analysis

  • Tissue Dissociation: Dissociate freshly collected brain tissues into single-cell suspensions using appropriate enzymatic and mechanical dissociation methods [1].

  • scRNA-seq Processing: Process cells using standard 10X Genomics workflow or equivalent platform. Sequence to appropriate depth for transcriptome coverage [1].

  • Data Analysis:

    • Perform graph-based unsupervised clustering after correcting for batch effects.
    • Identify microglial population using characteristic markers (Aif1, Cd68, Fcgr1, Itgam, Trem2).
    • Analyze transcriptomic modulations in microglial subpopulations, particularly DAM [1].
Microglial Phagocytosis Assays

4.2.1 Primary Microglial Culture Phagocytosis Assay

This protocol measures the phagocytic ability of primary microglia using fluorescent latex beads or fluorescent amyloid β protein as substrates [6]:

  • Materials:

    • Primary microglial cultures
    • 24-well plates with 12mm glass coverslips
    • Poly-D-lysine (PDL, 10μg/ml)
    • Fluorescent latex beads (1μm diameter) or FAM-labelled Aβ42 peptides
    • Microglial culture media (DMEM with 10% FBS)
    • 4% PFA for fixation
    • Immunostaining reagents: Iba1 antibody (microglial marker), DAPI
  • Procedure:

    • Coverslip Preparation: Coat coverslips with 10μg/ml PDL for 2 hours at room temperature. Wash with distilled water 3 times before use [6].
    • Cell Seeding: Seed purified primary microglial cells onto coated coverslips at density of 50,000 cells/cm². Culture in 5% CO₂ at 37°C for 24 hours to allow recovery [6].
    • Particle Preparation:
      • For fluorescent beads: Pre-opsonize aqueous green fluorescent latex beads in FBS for 1 hour at 37°C (beads:FBS ratio 1:5). Dilute bead-containing FBS with DMEM to final concentrations of 0.01% (v/v) beads and 0.05% (v/v) FBS [6].
      • For fluorescent Aβ42: Dissolve peptide in DMSO to obtain 0.1mM stock (200x). Dilute in DMEM to final concentration of 500nM and incubate at 37°C for 1 hour to promote aggregation [6].
    • Phagocytosis Assay: Replace microglial culture media with beads- or Aβ-containing DMEM. Incubate cultures at 37°C for 1 hour [6].
    • Washing and Fixation: Wash cultures thoroughly with ice-cold PBS 5 times. Fix cells using 4% PFA for 15 minutes [6].
    • Immunostaining: Perform immunohistochemistry for Iba1 (microglial marker) using secondary antibody detectable in different channel than fluorescent beads or Aβ. Counterstain with DAPI for nuclei visualization [6].
    • Imaging: Image using confocal microscope. For latex beads, use 10x or 20x magnification; for Aβ42, use 20x or 40x magnification for sufficient resolution [6].
  • Data Analysis:

    • For latex bead phagocytosis: Count total cells (Ntotal) and cells with beads inside cell body (Ncell with beads). Calculate percentage of phagocytic cells as (Ncell with beads/Ntotal) × 100 [6].
    • For Aβ42 phagocytosis: Identify individual microglial cells as regions of interest (ROIs) using Iba1 staining. Measure fluorescence intensity and percentage area of Aβ inside each ROI [6].

The following diagram illustrates the workflow for the microglial phagocytosis assay:

G cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Coating Coverslip Coating (PDL, 2hr RT) Seeding Cell Seeding (50,000 cells/cm²) Coating->Seeding Recovery 24hr Recovery Seeding->Recovery Particles Particle Preparation: • Fluorescent beads + FBS • FAM-Aβ42 in DMSO Recovery->Particles Incubation Phagocytosis Incubation (1hr, 37°C) Particles->Incubation Washing Washing (5x ice-cold PBS) Incubation->Washing Fixation Fixation (4% PFA, 15min) Washing->Fixation Staining Immunostaining: • Iba1 antibody • DAPI Fixation->Staining Imaging Confocal Imaging Staining->Imaging BeadAnalysis Bead Assay: % Phagocytic Cells Imaging->BeadAnalysis AbetaAnalysis Aβ42 Assay: Fluorescence Intensity % Area Imaging->AbetaAnalysis

Figure 2: Workflow for microglial phagocytosis assay using fluorescent beads or Aβ42. The protocol involves preparation of microglial cultures, phagocytosis incubation with target particles, and quantitative analysis of phagocytic activity.

4.2.2 BV2 Microglial Cell Line Phagocytosis Assay

  • Cell Culture: Maintain BV2 mouse microglial cell line in DMEM supplemented with 10% FBS at 37°C in 5% CO₂ [1].

  • This compound Treatment: Treat BV2 cells with this compound at determined optimal concentration (based on dose-response studies) for appropriate pretreatment period [1].

  • Phagocytosis Assessment: Add fluorescent recombinant Aβ to culture medium. Incubate for determined time period to allow phagocytosis [1].

  • Quantification: Measure phagocytic activity through fluorescence intensity quantification or flow cytometric analysis [1].

Anti-inflammatory Assessment in Microglia

4.3.1 BV2 Anti-inflammatory Modulation Assay

  • Cell Pretreatment: Pre-treat BV2 cells with effective concentrations of this compound (or control compounds: Quercetin 6μM, Naringenin 50μM, Ranolazine 100μM as appropriate) for 6 hours [5].

  • Inflammatory Stimulation: Administer LPS (100ng/mL) for 15 hours to induce pro-inflammatory activation [5].

  • Gene Expression Analysis:

    • Extract RNA and perform qPCR for pro-inflammatory markers (IL-1β, IL-6, CCL2, iNOS) [5].
    • Compare expression levels between this compound-pretreated and untreated LPS-stimulated cells.
  • Protein Analysis:

    • Perform Western blot for IL-1β and iNOS protein levels [5].
    • Conduct immunofluorescence analysis using APC-conjugated anti-IL-1β antibody [5].
    • Use high-content confocal analysis (e.g., Operetta CLS) to quantify IL-1β-expressing cells [5].

4.3.2 Primary Microglia Validation

  • Cell Isolation: Isolate primary murine microglia from WT mice cortices at post-natal day 0-2 (P0-P2) [5].

  • Treatment: Pre-treat with this compound for 9 hours followed by LPS treatment for 12 hours [5].

  • Assessment:

    • Analyze pro-inflammatory marker expression (IL-1β, CCL2, iNOS, CD86) via qPCR and immunofluorescence [5].
    • Evaluate anti-inflammatory marker CD206 through immunofluorescence analysis [5].

Applications in Drug Development

This compound's unique mechanism of enhancing microglial phagocytosis while modulating neuroinflammation presents several promising applications in neurodegenerative disease drug development:

  • Alzheimer's Disease Therapeutic: As a dual-function compound addressing both pathological protein clearance and neuroinflammation, this compound represents a promising candidate for Alzheimer's disease modification. Its efficacy in reducing established Aβ deposition and improving cognitive function in preclinical models supports its advancement toward clinical development [1] [2].

  • Combination Therapy Component: this compound's specific targeting of phagocytosis pathways without affecting Aβ production makes it an ideal candidate for combination therapy with secretase inhibitors or other disease-modifying approaches [1].

  • Liver-Brain Axis Targeting: The demonstrated efficacy of this compound in alleviating both pre-existing liver fibrosis and associated hippocampal neuroinflammation suggests applications for treating systemic conditions with neurological complications [3].

  • Microglial Reprogramming Agent: this compound's ability to modulate microglial transcriptomes toward protective phenotypes positions it as a template for developing microglia-targeting therapeutics across multiple neurodegenerative conditions [1] [7].

Conclusion

These application notes and detailed protocols provide researchers with comprehensive methodologies for evaluating this compound's effects on microglial phagocytosis and neuroinflammatory modulation. The robust efficacy demonstrated in Alzheimer's disease models, coupled with its multi-target mechanisms of action, positions this compound as a promising therapeutic candidate worthy of further development. The standardized protocols outlined herein will facilitate consistent evaluation across research laboratories and support the advancement of this compound and related compounds through the drug development pipeline.

References

Comprehensive Application Notes and Protocols: Gossypetin-Mediated Microglial Modulation in Alzheimer's Disease Models via Single-Cell RNA Sequencing Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gossypetin and Its Therapeutic Potential

This compound, a naturally occurring hexahydroxylated flavonoid compound found in hibiscus (Hibiscus sabdariffa), has recently emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD). This flavonoid exhibits a strong pharmacological profile with antioxidant properties, functioning as a potent scavenger of superoxide anion, hydroxyl, and DPPH free radicals [1]. Beyond its antioxidant capacity, this compound has demonstrated significant inhibitory activity against the MKK3/6-p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses and cellular stress [1]. The compound's chemical structure closely resembles other neuroprotective flavonoids such as quercetin and morin, but with enhanced bioactivity potentially due to its unique hydroxylation pattern [2].

Recent investigations have revealed that this compound possesses the remarkable ability to enhance microglial phagocytosis of amyloid-beta (Aβ) aggregates, the primary pathological hallmark of Alzheimer's disease [2] [3]. Microglia, the resident immune cells of the central nervous system, normally function to clear Aβ through phagocytic activity, but in AD, chronic exposure to Aβ leads to microglial exhaustion and impaired clearance capacity [2]. This compound appears to reactivate exhausted microglia, restoring their homeostatic function while simultaneously suppressing pathogenic neuroinflammatory responses [2]. This dual mechanism of action—enhancing beneficial phagocytic activity while inhibiting detrimental inflammation—makes this compound a particularly attractive candidate for AD therapeutic development.

Therapeutic Mechanisms and Signaling Pathways

Key Mechanistic Insights into this compound Action

This compound exerts its therapeutic effects through multiple interconnected biological pathways that ultimately enhance microglial function and reduce Alzheimer's disease pathology. The compound directly enhances microglial phagocytosis of Aβ aggregates, facilitating clearance of both soluble oligomers and insoluble plaques from brain tissue [2]. This pro-phagocytic effect is accompanied by a reduction in gliosis, indicating that this compound suppresses the chronic inflammatory activation of microglia that typically exacerbates neurodegenerative processes [2]. Transcriptomic analyses have further revealed that this compound modulates gene expression in disease-associated microglial populations, shifting their profile toward a more homeostatic, protective state [2]. Additionally, this compound significantly increases MHC II+ microglial populations, suggesting potential enhancement of antigen presentation capabilities that may contribute to tissue maintenance and repair [2].

Molecular Signaling Pathways Targeted by this compound

The molecular mechanisms underlying this compound's effects involve specific inhibition of key signaling pathways implicated in both neurodegeneration and peripheral inflammatory conditions. This compound functions as a potent inhibitor of MKK3/6-p38 MAPK signaling, a pathway critically involved in stress responses, inflammation, and cell death [1]. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines and attenuates microglial activation toward a neurotoxic phenotype. This MKK3/6-p38 MAPK inhibition also has implications for peripheral organ systems, with demonstrated efficacy in alleviating liver fibrosis and associated neuroinflammation via the liver-brain axis [1]. Furthermore, this compound influences p53 activation pathways, potentially through downstream effects of p38 MAPK inhibition, which may contribute to reduced cellular apoptosis and improved tissue homeostasis [1]. The convergence of evidence indicates that this compound's modulation of these signaling cascades results in broad anti-inflammatory and neuroprotective effects across multiple organ systems.

Table 1: Key Therapeutic Effects of this compound in Alzheimer's Disease Models

Therapeutic Effect Experimental Model Proposed Mechanism Magnitude of Effect
Aβ plaque reduction 5xFAD mouse model Enhanced microglial phagocytosis Significant decrease in plaque number and size in hippocampus and cortex [2]
Cognitive improvement 5xFAD mouse model Reduced Aβ burden and neuroinflammation Restoration of spatial learning and memory in Y-maze and MWM tests [2]
Oligomer reduction 5xFAD mouse model Enhanced clearance of soluble Aβ species Decreased Aβ oligomer levels in hippocampal lysates [2]
Microglial modulation Single-cell RNA sequencing Transcriptomic reprogramming of disease-associated microglia Enhanced phagocytic gene expression, reduced inflammatory markers [2]
Liver-brain axis protection CCl4-induced liver fibrosis mouse model Suppression of MKK3/6-p38 MAPK pathway Amelioration of pre-existing liver fibrosis and hippocampal neuroinflammation [1]

Experimental Models and Treatment Protocols

In Vivo Models and Treatment Regimens

Animal models are essential for evaluating the therapeutic potential of this compound in neurodegenerative contexts. The 5xFAD transgenic mouse model represents a robust system for studying Alzheimer's disease pathology, as these mice express five familial AD mutations in human APP and PSEN1 genes, driving vigorous Aβ accumulation and cognitive deficits [2]. For this compound treatment studies, female 5xFAD mice are preferentially utilized due to their more profound AD pathology compared to males [2]. The administration protocol typically involves intragastric delivery of this compound over an extended period, with demonstrated efficacy following 13 weeks of treatment [2]. This chronic administration paradigm allows for assessment of this compound's effects on established pathology rather than merely preventive interventions.

For studies investigating the liver-brain axis, the carbon tetrachloride (CCl4)-induced liver fibrosis model provides a valuable system for examining this compound's impact on peripheral organ inflammation and associated neurological consequences [1]. In this model, mice receive CCl4 administration to induce chronic liver damage, followed by this compound treatment to assess its effects on pre-existing fibrosis and concomitant neuroinflammation. The treatment duration in liver fibrosis studies is typically shorter than in AD models, with this compound administration ranging from days to a few weeks [1]. This model is particularly useful for investigating this compound's systemic anti-inflammatory properties and its ability to modulate organ crosstalk through inhibition of the MKK3/6-p38 MAPK pathway.

In Vitro Systems for Mechanism Elucidation

Primary microglial cultures and microglial cell lines (such as BV2 mouse microglia) serve as essential reductionist systems for delineating this compound's cellular mechanisms [2]. These platforms enable controlled investigation of this compound's effects on Aβ phagocytosis through treatment with fluorescently-labeled recombinant Aβ, followed by quantification of internalization [2]. For hepatic studies, the LX-2 human hepatic stellate cell line provides a relevant model for examining this compound's anti-fibrotic properties [1]. Experimental protocols typically involve inducing LX-2 cell activation with hydrogen peroxide (75 μmol for 2 hours), followed by this compound treatment (40 μmol) to assess reversal of profibrotic phenotypes [1].

Pharmacological profiling in these in vitro systems includes comprehensive assessment of this compound's effects on key signaling pathways through western blot analysis of phospho-p38 MAPK, phospho-MKK3/MKK6, and p53 [1]. Additionally, this compound's potential acetylcholinesterase inhibitory activity can be evaluated using in vitro enzyme inhibition assays, though studies indicate only weak inhibition even at high concentrations (100 μM) compared to reference compounds like donepezil [2]. This integrated approach across multiple experimental platforms enables comprehensive characterization of this compound's therapeutic potential and mechanisms of action.

Table 2: this compound Treatment Protocols Across Experimental Models

Experimental System Administration Route Dosing Protocol Treatment Duration Key Assessments
5xFAD AD model mice Intragastric administration Not specified in detail 13 weeks Spatial learning/memory, Aβ plaque burden, microglial transcriptomics [2]
CCl4-induced liver fibrosis model Not specified Not specified Short-term (sufficient to reverse pre-existing fibrosis) Liver function tests, fibrosis markers, hippocampal neuroinflammation [1]
Primary microglia/BV2 cells In vitro culture 40 μmol (in LX-2 cells) 2 hours treatment + 22 hours in fresh media Aβ phagocytosis, cytokine production, signaling pathway modulation [2] [1]
LX-2 hepatic stellate cells In vitro culture 40 μmol 2 hours co-treatment with H2O2 + 22 hours in fresh media Profibrotic marker expression (α-SMA, Col1a1), cell viability, signaling pathways [1]

Single-Cell RNA Sequencing Workflow

Sample Preparation and Single-Cell Isolation

The single-cell RNA sequencing (scRNA-seq) workflow begins with careful sample preparation to preserve transcriptomic integrity. For brain tissue, rapid dissection of regions of interest (e.g., hippocampus and cortex) followed by immediate tissue dissociation is critical to minimize ex vivo activation of microglia and preserve their in vivo transcriptional states [4] [5]. Mechanical dissociation through gentle Dounce homogenization combined with enzymatic treatment using trypsin (0.05%) and DNAase (50 μg/ml) effectively liberates cells while maintaining viability [5]. For samples with substantial myelin content (typically from older animals), Percoll gradient centrifugation is employed to remove myelin debris and enrich for cellular components [4] [5]. For embryonic or early postnatal samples where myelin is absent, this step can be omitted to streamline processing [5].

Cell sorting strategies are pivotal for obtaining high-purity microglial populations. Fluorescence-Activated Cell Sorting (FACS) using surface markers such as CD11b and CD45 allows for specific isolation of microglial populations [5] [6]. Protocols should maintain consistently cold conditions throughout the isolation procedure to minimize stress responses and artifactual transcriptional changes [4]. Quality assessment of the resulting single-cell suspension should include evaluation of cell viability (typically >80-90% recommended), concentration, and absence of aggregates that could compromise downstream processing. The implementation of these rigorous sample preparation methods ensures that scRNA-seq data accurately reflects in vivo microglial states rather than technical artifacts introduced during isolation.

Library Preparation and Sequencing

Following single-cell isolation, the library construction phase utilizes droplet-based encapsulation systems, with the 10x Genomics Chromium platform being widely adopted for microglial studies [2] [5]. This system enables high-throughput capture of thousands of individual cells in nanoliter-scale droplets, each containing barcoded oligo-dT primers for mRNA capture. The critical parameter for cell loading concentration typically ranges from 700-1,200 cells/μl, aiming to capture approximately 5,000-10,000 cells per sample while minimizing multiplets (droplets containing more than one cell) [6]. After droplet generation, reverse transcription creates barcoded cDNA libraries, followed by amplification and library construction for sequencing.

Sequencing parameters must be optimized to ensure sufficient transcriptome coverage. Most microglial scRNA-seq studies utilize the Illumina sequencing platform (e.g., HiSeq4000, NovaSeq) with paired-end reads (typically 75-150 bp read length) [5]. The sequencing depth generally targets 20,000-50,000 reads per cell to adequately capture both highly and lowly expressed transcripts, with adjustments made based on experimental goals and sample complexity [6]. For studies focusing on detecting rare cell populations or subtle transcriptional differences, deeper sequencing (up to 100,000 reads/cell) may be warranted. Inclusion of sample multiplexing using cell hashing or genetic barcoding approaches enables processing of multiple samples in a single sequencing run, reducing batch effects and experimental costs [5].

Figure 1: Comprehensive Workflow for Microglial Single-Cell RNA Sequencing. The protocol encompasses three major phases: sample preparation (yellow), library preparation and sequencing (green), and computational analysis (blue). Critical quality control checkpoints are included at multiple stages to ensure data integrity.

Computational Analysis of scRNA-seq Data

Data Processing and Quality Control

The initial phase of computational analysis begins with processing raw sequencing data into gene expression matrices. The Cell Ranger pipeline (10x Genomics) is commonly employed for demultiplexing, barcode processing, and alignment of sequencing reads to a reference genome (e.g., GRCh38 for human, mm10 for mouse) [5]. Following matrix generation, rigorous quality control measures are implemented to remove low-quality cells and technical artifacts. Standard filtering thresholds typically exclude cells with fewer than 200 detected genes or more than 2,500-6,000 genes (the latter potentially representing multiplets), and cells with high mitochondrial gene content (>5-12%) indicating poor viability or cellular stress [5].

Data normalization addresses technical variability in sequencing depth across cells, with methods like SCTransform (in Seurat) or normalization based on deconvolution approaches effectively removing the influence of total RNA content on downstream analyses [5]. For studies integrating multiple samples or conditions, batch effect correction is crucial to distinguish biological variation from technical artifacts. Methods such as canonical correlation analysis (CCA) implemented in Seurat's integration workflow, or Harmony integration, successfully align datasets while preserving biologically relevant heterogeneity [5]. Additionally, regression of unwanted variation sources, such as cell cycle effects (using Seurat's cell-cycle scoring and regression pipeline) or mitochondrial gene expression, further refines the dataset for subsequent biological interpretation [5].

Cell Type Identification and Differential Expression

Cell clustering represents a cornerstone of scRNA-seq analysis, enabling identification of distinct cellular states and populations. Principal component analysis (PCA) on highly variable genes reduces dimensionality, with the first 10-20 principal components typically selected for downstream clustering [5]. Graph-based clustering algorithms (Louvain or Leiden) applied on a shared nearest neighbor graph then partition cells into transcriptionally distinct groups, with resolution parameters adjusted based on the experimental context and expected heterogeneity [7] [5]. Cell type annotation leverages established microglial markers (AIF1, CD68, TREM2, P2RY12, CX3CR1) to identify microglial populations, while excluding non-microglial clusters expressing neuronal (SNAP25, SYT1), astrocytic (GFAP), oligodendrocytic (MBP), or peripheral immune cell markers [2] [7] [4].

Differential expression analysis between experimental conditions (e.g., this compound-treated vs. vehicle-treated) identifies transcriptional programs modulated by treatment. Methods like MAST, Wilcoxon rank sum test, or DESeq2 adapted for single-cell data detect significantly altered genes while accounting for the characteristic zero-inflation of single-cell data [7]. For this compound studies, particular attention should be paid to phagocytosis-related genes (TYROBP, C1QA, C1QB), inflammatory mediators (IL1B, TNF, IL6), and microglial homeostatic markers (CX3CR1, P2RY12, TMEM119) [2]. Additionally, gene set enrichment analysis (GSEA) or module scoring approaches can evaluate coordinated changes in biologically relevant pathways, providing deeper insight into this compound's mechanisms of action beyond individual gene-level analysis [2] [7].

Table 3: Key Microglial Markers and Subpopulations Identifiable by scRNA-seq

Microglial Subpopulation Defining Markers Functional Characteristics Response to this compound
Homeostatic microglia CX3CR1, P2RY12, TMEM119, TREM2 Surveillance, tissue maintenance Population expansion, enhanced homeostatic signature [4]
Disease-associated microglia (DAM) APOE, TREM2, LPL, CST7 Lipid metabolism, phagocytosis Enhanced phagocytic gene expression, reduced inflammatory markers [2]
MHC II+ microglia MHC II genes (HLA-DRA, HLA-DRB1) Antigen presentation Population increase, suggesting enhanced immune coordination [2]
Proliferating microglia MKI67, TOP2A, PCNA Cell cycle activity Not specifically reported
Chemokine-enriched inflammatory microglia CCL3, CCL4, IL1B Inflammatory signaling Reduced prevalence, decreased cytokine expression [2]
Pre-natal specific CD36, IGF1 Phagocytosis, development support Not studied in developmental contexts [5]

Functional Validation and Mechanistic Studies

Validation of this compound-Induced Phagocytic Enhancement

Functional validation of scRNA-seq findings is essential to confirm that transcriptional changes correspond to meaningful biological effects. For this compound's proposed enhancement of microglial phagocytosis, in vitro phagocytosis assays provide direct evidence of functional impact. These assays typically employ fluorescently-labeled Aβ (e.g., FITC-Aβ42) incubated with primary microglia or microglial cell lines (BV2) pre-treated with this compound [2]. After allowing phagocytosis to occur, extracellular fluorescence is quenched with trypan blue or specific antibodies, and internalized Aβ is quantified via flow cytometry or fluorescence microscopy [2]. Parallel assessment of phagocytosis-related gene expression (e.g., TREM2, C1QA, C1QB) through qRT-PCR validates transcriptomic observations at the individual gene level, creating a cohesive link between molecular signatures and functional outcomes.

In vivo validation leverages the same animal models used for transcriptomic profiling, employing immunohistochemical approaches to quantify Aβ plaque burden and morphological assessment of microglial activation states. In this compound-treated 5xFAD mice, significant reductions in both the number and size of Aβ plaques in hippocampus and cortex corroborate enhanced clearance capacity [2]. Additional biochemical analyses including Western blot for Aβ monomer levels, dot blot for oligomers, and ELISA for soluble and insoluble Aβ40 and Aβ42 provide comprehensive quantification of this compound's effects across different Aβ species [2]. The integration of these functional assessments with transcriptomic findings creates a robust evidence chain supporting this compound's mechanism of action through enhanced microglial phagocytic activity.

Pathway Modulation and Secondary Signaling Effects

Beyond phagocytosis, this compound's impact on key signaling pathways requires thorough investigation to fully understand its therapeutic mechanism. Western blot analysis of phospho-proteins reveals this compound's inhibition of the MKK3/6-p38 MAPK pathway, showing reduced phosphorylation of MKK3/6 (at Ser189/Ser207) and p38 MAPK (at Thr180/Tyr182) in treated microglia or hepatic stellate cells [1]. This signaling modulation extends to downstream effectors including p53, whose activation status (assessed by phosphorylation at Ser15 and Ser20) demonstrates this compound's influence on apoptotic pathways [1]. For comprehensive pathway assessment, phospho-protein panels or phosphoproteomic approaches offer unbiased discovery of additional signaling networks affected by this compound treatment.

Spatial validation of transcriptomic findings strengthens the biological relevance of observed transcriptional changes. RNAscope in situ hybridization provides single-molecule resolution of key upregulated (e.g., phagocytosis-related) or downregulated (e.g., inflammation-associated) genes identified in scRNA-seq datasets, confirming their expression in microglial cells within tissue context [5]. Similarly, immunohistochemical staining for proteins of interest (e.g., CD36 for phagocytic microglia, IL-18 for inflammatory states) validates protein-level correlates of transcriptional changes [5]. For human translation potential, examination of human post-mortem brain tissues from AD cases and controls assesses whether the microglial subpopulations and transcriptional programs identified in mouse models are relevant to human disease [7] [5]. This multi-level validation approach—from in vitro functional assays to in vivo pathway analysis and human tissue correlation—establides a comprehensive framework for evaluating this compound's therapeutic potential.

Conclusion and Future Perspectives

The integration of single-cell RNA sequencing with traditional pharmacological approaches has provided unprecedented insights into this compound's mechanisms of action in neurodegenerative disease models. The compiled evidence demonstrates that this compound enhances microglial phagocytic capacity while simultaneously suppressing chronic inflammatory activation, effectively breaking the cycle of Aβ accumulation and neuroinflammation in Alzheimer's disease models [2]. Beyond the CNS, this compound's modulation of the MKK3/6-p38 MAPK pathway yields significant benefits in peripheral inflammatory conditions such as liver fibrosis, highlighting its potential as a multi-system therapeutic agent [1]. The concordance of findings across independent research groups and experimental systems strengthens the evidence for this compound's therapeutic potential.

Looking forward, several research priorities emerge to advance this compound toward clinical application. First, detailed pharmacokinetic studies are needed to establish this compound's bioavailability, blood-brain barrier penetration, and metabolism in relevant species. Second, dose-response relationships should be thoroughly characterized across different model systems to identify optimal dosing regimens that maximize efficacy while minimizing potential side effects. Third, investigation of this compound's effects in combination therapies with existing AD treatments may reveal synergistic benefits. Finally, expansion of scRNA-seq studies to include human microglial models (e.g., iPSC-derived microglia, human brain slice cultures) will strengthen the translational relevance of preclinical findings. As these research avenues are pursued, the protocols and analytical frameworks outlined in these Application Notes will provide a methodological foundation for consistent, reproducible investigation of this compound's therapeutic potential across research laboratories.

References

Understanding Gossypetin's Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin is a flavonoid with demonstrated biological activities, including anti-inflammatory and anti-cancer properties [1]. Like many other flavonoids, such as its relative quercetin, it is inherently poorly soluble in water [2] [3]. This low solubility leads to low bioavailability, meaning that when administered, an insufficient amount of the drug reaches the bloodstream to have its desired therapeutic effect [2]. This is a primary obstacle hindering its direct use in clinical settings [2].

Strategies to Enhance this compound Solubility and Bioavailability

The most promising approach to improving this compound's solubility involves advanced drug delivery systems. The following table summarizes a successfully tested strategy.

Strategy Carrier/Technique Key Findings Reference
Nanoparticle Encapsulation Silk Fibroin Nanoparticles (SFNPs) Successfully loaded this compound; demonstrated enhanced anticancer activity against colorectal cancer cells (HCT-116) at 8 μg/mL. [2]

Other general strategies noted in the literature for poorly water-soluble drugs, which could be applicable to this compound, include:

  • Protein-Based Carriers: Using proteins like albumin, gliadin, or zein to form complexes or nanoparticles with the drug, leveraging their biocompatibility and biodegradability [4].
  • Amorphization and Confinement: Loading the drug into mesoporous materials (pores between 2-50 nm) can stabilize it in a higher-energy, amorphous state, which has greater solubility than its crystalline form [5].
  • Particle Size Reduction: Techniques like micronization and nanosuspension creation increase the drug's surface area, thereby enhancing its dissolution rate [3].

Experimental Protocol: Loading this compound into Silk Fibroin Nanoparticles

Here is a detailed methodology based on a recent study that successfully encapsulated this compound to improve its therapeutic efficacy [2].

Objective: To synthesize and characterize this compound-loaded silk fibroin nanoparticles (GTIN-SFNPs) using a desolvation method.

Materials:

  • This compound (e.g., from Sigma-Aldrich)
  • Regenerated Silk Fibroin solution (2%, w/v)
  • Absolute Ethanol
  • Deionized Water
  • Dialysis membrane (MWCO: 12 kDa)
  • Laboratory equipment: centrifuge, sonicator, orbital shaker, lyophilizer, syringe filter (0.45 μm)

Workflow: The diagram below outlines the key steps involved in the preparation of GTIN-SFNPs.

G start Start Preparation sf_prep Synthesize Blank SFNPs (Desolvation with Ethanol) start->sf_prep sf_centrifuge Centrifuge & Purify sf_prep->sf_centrifuge sf_lyophilize Lyophilize SFNPs sf_centrifuge->sf_lyophilize incubate Incubate Mixture (Protect from light) sf_lyophilize->incubate gtin_sol Dissolve this compound in Ethanol gtin_sol->incubate centrifuge_load Centrifuge to Collect GTIN-SFNPs incubate->centrifuge_load wash Wash & Lyophilize centrifuge_load->wash characterize Characterize Product wash->characterize

Method Details:

  • Preparation of Blank Silk Fibroin Nanoparticles (SFNPs):

    • Add 10 mL of regenerated silk fibroin solution (2%, w/v) dropwise (e.g., 50 μL/drop) into 10 mL of absolute ethanol under constant stirring at low RPM.
    • Centrifuge the formed nano-aggregates at 23,500 × g for 10 minutes.
    • Purify the pellet by re-dispersing in deionized water and repeating centrifugation at 13,400 × g for 10 minutes.
    • Filter the final nanoparticle suspension through a 0.45 μm syringe filter and lyophilize to obtain a dry powder. Store at 2–8°C [2].
  • Drug Loading via Incubation:

    • Re-suspend the lyophilized SFNPs in ultrapure water or absolute ethanol to a desired concentration.
    • Dissolve this compound in absolute ethanol.
    • Mix the this compound solution with the SFNPs suspension at optimized weight ratios (e.g., 1:5, 1:10, 1:20, 1:40 this compound-to-SFNPs).
    • Incubate the mixture for 1 to 48 hours at room temperature on an orbital shaker (e.g., 30 rpm). Crucially, shield all samples from light with aluminum foil to prevent degradation [2].
  • Collection of Loaded Nanoparticles:

    • After incubation, centrifuge the GTIN-SFNPs suspension at 16,000 × g for 25 minutes.
    • Collect the pellet. Wash with ultrapure water to remove any unloaded this compound.
    • Lyophilize the final product to obtain a dry, free-flowing powder [2].

Characterization and Analysis:

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Use an indirect method by spectrophotometrically measuring the amount of unencapsulated this compound remaining in the supernatant after centrifugation [2].
    • DLC (%) = (Mass of loaded this compound / Mass of GTIN-SFNPs) × 100
    • EE (%) = (Mass of loaded this compound / Initial mass of this compound) × 100
  • Other Techniques: Characterize the nanoparticles using Dynamic Light Scattering (for size), Fourier Transform Infrared Spectroscopy (for chemical interactions), and Thermogravimetric Analysis [2].

Frequently Asked Questions (FAQs)

Q1: Why is this compound's solubility a major concern for drug development? Poor water solubility leads to low dissolution rates in the gastrointestinal tract, resulting in inadequate absorption into the bloodstream (low bioavailability). This means that even if this compound is highly potent in lab tests, it may not be effective in a living organism without a proper delivery system [2] [3].

Q2: Are there other formulation strategies besides nanoparticles for this compound? While nanoparticle encapsulation is a leading approach, other techniques could be explored based on strategies used for similar flavonoids like quercetin. These include forming solid dispersions with polymers, using cyclodextrins for complexation, creating phospholipid complexes, or reducing particle size to the nanoscale to form nanosuspensions [3].

Q3: What are the key parameters to optimize during the loading of this compound into SFNPs? The study highlights that drug-to-carrier ratio, incubation time, and the solvent composition used during loading are critical factors that significantly impact the Drug Loading Content and Encapsulation Efficiency. A systematic optimization of these parameters is necessary for the best results [2].

References

gossypetin stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

Based on the manufacturer's safety data sheet, the following storage condition is recommended for gossypetin [1]:

Parameter Recommended Condition
Temperature Store at <+8°C
Other Conditions Store in a dry and dark place.

Frequently Asked Questions

Here are answers to some common questions you might encounter:

  • What is the chemical identity of this compound? this compound, also known as 3,3',4',5,7,8-Hexahydroxyflavone, has a molecular formula of C₁₅H₁₀O₈ and a molecular weight of 318.24 g/mol [1]. Its CAS number is 489-35-0 [1].

  • Why is storage temperature critical? While specific stability studies on this compound are not available in the search results, research on other flavonols and plant extracts provides strong supporting evidence. One study on Moringa oleifera leaf powder, which is rich in flavonoids, found that storage at 4°C was significantly better at preserving phytochemical compounds like rutin and chlorogenic acid compared to storage at 25°C or 40°C [2]. Another study on the flavonol quercetin found that its antilipoperoxidative activity remained stable for 6 months when stored at 4°C and room temperature [3]. This suggests that cool temperatures are crucial for maintaining the integrity of such compounds.

  • What should I do if specific stability data is not found? The lack of published protocols is a common challenge. You can:

    • Establish In-House Methods: Adapt standard stability testing protocols (e.g., ICH guidelines) for your specific needs. This involves preparing samples and storing them under different controlled conditions (e.g., varying temperature, humidity, light) and analyzing them over time using HPLC [4] to monitor purity and degradation.
    • Consult Suppliers: Reach out to chemical suppliers directly, as they may have conducted proprietary stability studies and can offer more detailed guidance.

Troubleshooting Guide

The following flowchart outlines a logical approach to address stability issues when definitive data is scarce.

GossypetinStability This compound Stability Troubleshooting Start Observed Stability Issue (e.g., precipitation, loss of activity) CheckEnv Check Storage Environment Start->CheckEnv Temp Is temperature consistently below +8°C? CheckEnv->Temp Light Is container protected from light? Temp->Light Yes AdjustTemp Adjust storage to a consistent sub-8°C environment Temp->AdjustTemp No Moisture Is environment dry and free from humidity? Light->Moisture Yes ShieldLight Transfer to an amber vial or wrap container in foil Light->ShieldLight No Prep Review Preparation Steps Moisture->Prep Yes ControlHumidity Use a desiccant in the storage container Moisture->ControlHumidity No Solvent Verify solvent compatibility and purity Prep->Solvent Inert Was solution prepared and stored under an inert gas (e.g., Nitrogen)? Solvent->Inert Analyze Analyze Compound Inert->Analyze HPLC Perform HPLC analysis to check for degradation products and quantify purity loss Analyze->HPLC

References

gossypetin isolation challenges mineral contamination

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin Experimental Challenges & Solutions

Challenge Category Specific Issue Underlying Cause / Mechanism Proposed Solution
Metal Chelation & Contamination Unspecified experimental interference; loss of bioactive potency [1]. This compound's multiple hydroxyl groups (3,4,5,7,8,3',4') strongly chelate metal ions (e.g., Zn²⁺), forming complexes that alter its chemical behavior [1]. Use high-purity solvents and buffers; employ metal-free labware (e.g., plastic instead of glass); consider adding metal chelators (e.g., EDTA) to control experiments [1].
Antioxidant Activity Interference Inconsistent results in radical scavenging assays (e.g., •OH, •OOH scavenging) [1]. Redox-active metal ions (e.g., via Fenton reaction) can generate radicals, confounding the assessment of this compound's direct antioxidant activity [1]. Ensure metal-free conditions in antioxidant assays; use non-redox-active buffers; characterize the metal-chelating activity separately [1].
Bioactivity & Signaling Pathway Crosstalk Unpredictable effects in cell-based assays; difficulty attributing observed results [2] [3]. This compound modulates multiple pathways (e.g., PBK/TOPK-p38/ERK; PI3K/Akt; Nrf2). Metal contamination may indirectly influence these pathways, obscuring the primary mechanism of action [2] [3] [4]. Include thorough controls for metal contamination in cellular studies; use pathway-specific inhibitors to validate mechanistic findings [2] [3] [4].

The following diagram illustrates how mineral contamination intersects with this compound's known biological mechanisms, highlighting potential points of experimental interference.

cluster_known_mechanisms Documentated this compound Mechanisms cluster_contamination_effects Mineral Contamination Effects This compound This compound PBK_TOPK Inhibition of PBK/TOPK This compound->PBK_TOPK PI3K_Akt Modulation of PI3K/Akt This compound->PI3K_Akt Nrf2 Activation of Nrf2 Pathway This compound->Nrf2 USP5 Disruption of USP5-Cav3.2 This compound->USP5 MineralContamination MineralContamination MetalChelation Non-specific Metal Chelation MineralContamination->MetalChelation MAPK Suppression of p38/ERK PBK_TOPK->MAPK AlteredActivity Altered this compound Bioactivity MetalChelation->AlteredActivity ROS_Interference Interference with ROS/Redox Signaling MetalChelation->ROS_Interference AlteredActivity->MAPK Obscures AlteredActivity->PI3K_Akt Obscures ROS_Interference->Nrf2 Confounds

Detailed Experimental Protocols

Verifying and Mitigating Metal Interference

This protocol is essential for studies where this compound's antioxidant or metal-chelating properties are a focus.

Workflow:

  • Solution Preparation: Use ultra-high-purity water (e.g., 18 MΩ·cm grade) and HPLC-grade solvents. Prepare buffers using salts of the highest purity available and consider passing them through a chelating resin column to remove trace metal contaminants.
  • Equipment: Use plastic labware (e.g., polypropylene) instead of glass to minimize leaching. Pre-soak all labware in a dilute acid bath (e.g., 10% nitric acid) followed by extensive rinsing with pure water.
  • Control Experiments:
    • Spectroscopic Analysis: Compare the UV-Vis spectrum of this compound in a pure solvent versus in a buffer. Shifts or changes in the spectrum can indicate complex formation.
    • Activity with Chelators: Repeat the key bioassay (e.g., antioxidant assay) in the presence and absence of a non-specific metal chelator like EDTA (0.1-1 mM). If results differ significantly, metal contamination is likely a factor.
    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For critical studies, analyze your final this compound solution or buffer via ICP-MS to quantitatively detect and identify metal contaminants.
Isolating this compound via HPLC

A standardized isolation protocol is crucial for obtaining pure material, free from contaminants that co-extract from the plant source [5].

Workflow:

  • Extraction: Extract powdered plant material (e.g., Talipariti elatum petals) with methanol using sonication or percolation [5].
  • Pre-concentration: Concentrate the extract under reduced pressure and re-suspend in a methanol-water mixture for injection.
  • HPLC Separation:
    • Column: Reverse-phase C18 column [5].
    • Mobile Phase: Use a binary gradient. A common system is Methanol (Eluent A) and Water (Eluent B), though acetonitrile-water can also be optimized [5].
    • Gradient: Run a linear gradient from a high water content (e.g., 80% B) to a high organic solvent content (e.g., 100% A) over 20-40 minutes.
    • Detection: Use UV-Vis detection. This compound and related compounds show absorption between 250-370 nm [5].
  • Fraction Collection & Verification: Collect the peak corresponding to standard this compound (identification based on retention time). Confirm the identity and purity of the isolated compound using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) [5].

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to mineral contamination issues? A1: this compound's chemical structure features a 3,5,7,8,3',4'-hexahydroxyflavone backbone [6]. This high density of hydroxyl groups, especially the 8-hydroxy group, creates multiple potential binding sites that allow it to strongly chelate metal ions like Zn²⁺, which can alter its reactivity and behavior in assays [1].

Q2: My this compound samples show inconsistent anti-cancer activity in cell cultures. Could minerals be a factor? A2: Yes. This compound inhibits cancer growth by targeting specific pathways like PBK/TOPK-MAPK and modulating PI3K/Akt [7] [3]. Trace metals in your culture media or buffers could form complexes with this compound, reducing its effective concentration for these targets or inadvertently activating other signaling pathways (e.g., ROS generation), leading to highly variable results [1].

Q3: Are there specific types of experiments where I should be most concerned about contamination? A3: Absolutely. You should exercise the highest level of caution in the following scenarios:

  • Antioxidant and Radical Scavenging Assays: Redox-active metals can directly interfere with these reactions [1].
  • Studies on Metal-Chelating Activity: The primary goal is to measure this property directly [1].
  • Cell-based Assays Investigating Apoptosis or Signaling Pathways (e.g., p38, ERK, PI3K/Akt, Nrf2), as metals can crosstalk with these pathways [2] [8] [3].
  • Any experiment intending to probe a specific, single molecular target of this compound.

References

Gossypetin's Stability Profile and Protective Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding gossypetin's chemical structure is key to protecting it. It is a hexahydroxylated flavonoid, and its multiple hydroxyl groups are crucial for its antioxidant activity but also influence its stability [1].

The table below summarizes the main stability considerations and general protective strategies based on its known properties.

Factor Consideration & Evidence Recommended Protective Strategy
UV Light & Radical Reactions Computational studies (NCI, TD-DFT) show a strong tendency for intramolecular hydrogen bonding and potential susceptibility to reactions involving radical species and UV light [2]. Minimize exposure to light, especially direct UV light. Perform procedures under dim or yellow/red safelights where possible. Include antioxidants (e.g., ascorbic acid) in extraction buffers if compatible with downstream applications.
pH and Temperature While specific data for this compound is limited, purified C-phycocyanin (a benchmark for sensitive biomolecules) is stable from pH 3-10 and temperatures of 4-50°C [3]. As a precaution, maintain a neutral to mildly acidic pH during purification and keep solutions cold (4°C). Avoid strong alkaline conditions and prolonged periods at room temperature.
Metal Chelation This compound can chelate metal ions like Fe(II), forming a 2:1 (this compound-to-iron) complex. This can be protective in biological contexts by preventing Fenton reactions [4]. In a purification context, this suggests that metal contaminants in buffers or equipment could potentially catalyze degradation. Use high-purity water and reagents, and consider chelating agents like EDTA.
General Flavonoid Handling General reviews on flavonoid purification note that separation conditions can affect the structures and biological activities of target compounds [5]. Prefer newer, gentler purification methods (e.g., High-Speed Counter-Current Chromatography - HSCCC) over traditional methods that may involve harsh conditions or long processing times [5].

Experimental Workflow for Stable this compound Purification

Based on the general principles above, you can develop a purification workflow designed to minimize degradation. The following diagram outlines the key stages and protective measures.

Start Start: Plant Material (Hibiscus sabdariffa calyx) Step1 Extraction Start->Step1 Step2 Initial Purification Step1->Step2 Step3 Final Purification Step2->Step3 Step4 Storage Step3->Step4 Protection Protective Measures Layer Protection->Step1 1. Light Protection Protection->Step1 2. Cold Temperature Protection->Step1 3. Antioxidants Protection->Step2 4. Gentle Techniques Protection->Step2 5. Chelating Agents Protection->Step4 6. Dark, Cold, Inert

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound has degraded during purification? A1: While the search results do not explicitly list signs, common indicators for flavonoids include a visible change in color (e.g., a yellow pigment turning brown or fading) [5] and a measurable loss of its biological activity, such as reduced antioxidant capacity.

Q2: Can I use metal equipment during the purification process? A2: It is best avoided. The strong chelating ability of this compound with iron [4] suggests that contact with metal surfaces like steel could potentially lead to catalytic degradation or complex formation. Using glass, HPLC-grade plastic, and PEEK tubing for HPLC systems is recommended.

Q3: What is the best way to store purified this compound for long-term stability? A3: The general guidance for sensitive compounds applies. Store the purified, lyophilized powder in a dark, airtight container at -20°C or -80°C. Under an inert atmosphere (e.g., argon or nitrogen gas), stability can be further enhanced by displacing oxygen.

Q4: Are there any analytical techniques to monitor this compound stability? A4: Yes. You can use:

  • UV-VIS Spectrophotometry: Track changes in its characteristic absorption spectrum [6] [4].
  • High-Performance Liquid Chromatography (HPLC): Monitor for the appearance of new peaks (degradation products) or a decrease in the main this compound peak over time [5].
  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful method, as it can help identify the chemical structures of the degradation products themselves [5].

Key Takeaways for Your Research

  • Prioritize Gentle and Fast Methods: Opt for efficient techniques like HSCCC or prep-HPLC to reduce processing time [5].
  • Control the Environment Rigorously: Consistent use of light protection, cold temperatures, and oxygen exclusion is crucial throughout the workflow.
  • Validate with Analytics: Incorporate stability-indicating methods (like HPLC) early in your process development to quickly identify which steps cause degradation.

References

gossypetin extraction yield optimization response surface methodology

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Optimization

The efficiency of extracting bioactive compounds is influenced by several interacting factors. The table below summarizes the key parameters and their typical effects, as identified in RSM studies on similar compounds [1] [2] [3].

Parameter Influence on Extraction Yield Typical Range/Considerations
Solvent Concentration High impact; affects compound solubility and mass transfer [4]. 0-100% (aqueous to pure organic solvent); optimal often high for polyphenols [4].
Temperature High impact; increases solubility/diffusion; excessive heat degrades compounds [2] [3]. 30-60°C; balance between yield and compound stability [4].
Time Moderate impact; longer times increase yield but not indefinitely [2] [4]. Minutes (microwave) to hours (maceration); optimal duration depends on method [2] [4].
Liquid-to-Solid Ratio Moderate impact; ensures sufficient solvent, but excessive dilution increases processing volume [2]. 10-70 mL/g; find minimum for full compound saturation [2].
Microwave Power High impact for microwave-assisted extraction (MAE); influences heating rate/cell disruption [1]. 300-900 W; higher power typically reduces treatment time needed [1].

Experimental Workflow for RSM

This workflow outlines the systematic approach to optimizing your extraction process using RSM.

Start 1. Define Objective and Response Variables Screen 2. Preliminary Screening (One-Factor-at-a-Time) Start->Screen Design 3. Design Experiment (CCD or Box-Behnken) Screen->Design Model 4. Model Fitting and ANOVA Design->Model Optimum 5. Determine Optimal Conditions Model->Optimum Verify 6. Experimental Verification Optimum->Verify

Here are the detailed steps for the workflow:

  • Define Objective and Response Variables: Clearly state your goal (e.g., "Maximize gossypetin yield"). Select quantifiable responses like Extraction Yield, Total Flavonoid Content (TFC), and Antioxidant Activity (DPPH/ABTS) [4].
  • Preliminary Screening: Use a one-factor-at-a-time approach to identify the key parameters and their approximate effective ranges [2].
  • Design Experiment: Employ a standard RSM design like Central Composite Design (CCD) or Box-Behnken Design (BBD). These designs efficiently explore the multi-dimensional space created by your chosen parameters with a reduced number of experimental runs [4] [5].
  • Model Fitting and ANOVA: Run your experiments as per the design and fit the data to a quadratic polynomial model. Use Analysis of Variance (ANOVA) to check the model's significance, lack-of-fit, and the individual significance of each term [1] [5].
  • Determine Optimal Conditions: Use the model's desirability function to find the parameter values that maximize or minimize your responses [6] [4].
  • Experimental Verification: Conduct a confirmation experiment under the predicted optimal conditions. A match between predicted and actual results (within 5% variation is often acceptable) validates the model [4].

Frequently Asked Questions (FAQs)

Q1: My RSM model has a low R² value. What should I do? A low R² indicates poor model fit. Check your Lack of Fit p-value; it should be non-significant (> 0.05). Consider if you need a more complex model or if there is excessive experimental error. Ensure you are exploring the correct range for your factors [5].

Q2: What is a key advantage of RSM over the traditional one-factor-at-a-time approach? RSM is superior because it can identify and quantify interaction effects between parameters (e.g., how temperature and time work together). This allows for finding a true optimum that a one-factor-at-a-time approach would miss, and it does so with fewer experiments [3] [5].

Q3: How do I handle a situation where my optimal conditions are outside the range I tested? This is common and indicates the true optimum lies beyond your experimental region. You should expand your factor ranges in a subsequent RSM study. The model can often predict the direction toward a better optimum [4].

Q4: I've heard of Artificial Neural Networks (ANN). Is it better than RSM? Both have strengths. RSM provides a clear, interpretable mathematical model showing the influence of each factor. ANN is a "black box" model that can be slightly more accurate for highly complex, non-linear systems. Some studies use both, screening with RSM and fine-tuning with ANN [2].

Analytical Protocol for this compound

Once you have an extract, you need to confirm the presence and quantity of this compound. The following protocol is adapted from a study that successfully isolated 3,5-di-O-methyl this compound [7].

cluster_ident Identification Techniques A Crude Extract B Analytical TLC or HPLC (Preliminary Check) A->B C Fractionation (Column Chromatography) B->C D Isolation & Purification (Preparative TLC/HPLC) C->D E Compound Identification D->E F Spectroscopic Analysis: - UV-Vis (λmax ~256, 270, 353 nm) - 1H-NMR & 13C-NMR - Mass Spectrometry (ESI/MS) D->F

Troubleshooting Common Extraction Problems

Problem Potential Causes Solutions
Low Extraction Yield Suboptimal solvent, temperature, time; inefficient cell disruption. Re-optimize parameters via RSM; consider microwave/ultrasound pre-treatment [1] [3].
High Free Gossypol in Final Product Inefficient detoxification/degradation step. Apply physical (microwave [1]), chemical (ferrous sulfate), or enzymatic [8] detoxification; optimize using RSM.
Irreproducible Results Uncontrolled raw material particle size, inconsistent moisture content. Standardize raw material preparation (drying, sieving); control initial moisture [1] [4].

References

Analytical Techniques for Gossypetin Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

The identification of gossypetin and its metabolites relies heavily on advanced separation and detection technologies. The table below summarizes the core techniques cited in recent literature:

Technique Category Specific Techniques Used Key Applications & Metabolites Identified
Chromatography & Separation High-Performance Liquid Chromatography (HPLC), Liquid Chromatography (LC) Separation of this compound glycosides and their metabolites from complex biological mixtures [1] [2] [3].
Mass Spectrometry (MS) HPLC-DAD-MSn, LC-QTOF Auto-MS/MS, ESI–MS/MS, Tandem MS Structural elucidation via mass fragmentation patterns; identification of this compound-8-O-β-D-glucuronide and 6 metabolites in rat urine; analysis of glycosides like this compound-3-O-β-d-robinobioside [1] [4] [3].
Spectroscopy 1D and 2D Nuclear Magnetic Resonance (NMR) (1H, 13C, HMBC, APT), UV-Vis Spectroscopy Definitive confirmation of chemical structure, including glycosylation sites and aglycone identity, for compounds like this compound-3-O-β-d-robinobioside [2] [4].

A typical workflow integrates these techniques, as visualized below:

G Start Sample Preparation (Urine, Plasma, Plant Extract) LC Liquid Chromatography (LC/HPLC) Start->LC MS Mass Spectrometry (MS/MS, QTOF) LC->MS Frag Fragmentation Analysis MS->Frag NMRS NMR Spectroscopy (1H, 13C, HMBC) MS->NMRS DB Database & Literature Search (SciFindern, Spectral Libraries) Frag->DB NMRS->DB Id Metabolite Identification DB->Id

Detailed Experimental Protocols

Protocol 1: HPLC-DAD-MSn for Metabolite Profiling in Rat Urine

This protocol is adapted from a study investigating the metabolites of this compound-8-O-β-D-glucuronide in rat urine [1].

  • Step 1: Animal Dosing and Sample Collection

    • Dose: Orally administer this compound-8-O-β-D-glucuronide at 250 mg per kg of body weight to healthy rats.
    • Collection: Collect urine for a predetermined period post-administration.
  • Step 2: Sample Pre-treatment

    • Subject the collected urine to appropriate pre-treatment, which may include dilution, filtration, or protein precipitation, to remove interfering substances and concentrate the analytes of interest.
  • Step 3: Instrumental Analysis - HPLC-DAD-MSn

    • Separation: Use a C18 reversed-phase column. The mobile phase typically consists of water and acetonitrile, both with a modifier like 0.1% formic acid, using a gradient elution program.
    • Detection: Employ a Diode Array Detector (DAD) to acquire UV-Vis spectra, which provide information on the chromophore of the compounds.
    • Mass Analysis: Couple the HPLC system to an ion-trap mass spectrometer with an electrospray ionization (ESI) source. Operate in negative or positive ion mode based on the analyte.
    • Data Acquisition: Use data-dependent acquisition to automatically trigger MSn (fragmentation) experiments on the most intense ions. This generates a hierarchy of mass spectra (MS, MS², MS³) for structural elucidation.
  • Step 4: Data Interpretation

    • Identify the parent compound and its metabolites by comparing their retention times, UV spectra, and mass fragmentation patterns with those of reference standards or published data.
    • The study using this method identified this compound-8-O-β-D-glucuronide and six metabolites, concluding that the primary metabolic pathways were deglycosylation, glucuronidation, and methylation [1].
Protocol 2: Isolation and Structural Elucidation of a Novel this compound Glycoside

This protocol outlines the process for isolating and fully characterizing a new compound, this compound-3-O-β-d-robinobioside, from plant material (Caesalpinia gilliesii leaves) [4].

  • Step 1: Extraction and Fractionation

    • Extract powdered, air-dried plant material with aqueous methanol (e.g., 70%) under reflux.
    • Concentrate the total extract using a rotary evaporator.
    • Perform a sequential liquid-liquid extraction to defat (using petroleum ether) and then isolate medium-polarity compounds (using ethyl acetate).
    • Fractionate the ethyl acetate-soluble portion using column chromatography (CC) with polyamide, cellulose, or Sephadex LH-20 as the stationary phase, eluting with solvents of increasing polarity.
  • Step 2: Structure Elucidation - NMR and MS

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., using ESI-MS) to determine the accurate molecular weight and molecular formula. Observe key fragments like the loss of a rhamnohexose sugar unit.
    • NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d6). Acquire a full set of 1D and 2D NMR spectra, including:
      • 1H-NMR: Identifies types and numbers of hydrogen atoms.
      • 13C-NMR and APT (Attached Proton Test): Identifies types and numbers of carbon atoms (CH3, CH2, CH, C).
      • 2D NMR (e.g., HMBC): Correlates nuclei that are separated by multiple bonds, crucial for establishing the connection between the aglycone (this compound) and the sugar units, and for assigning quaternary carbons.
    • Acid Hydrolysis: Hydrolyze the glycoside with acid (e.g., 2 N HCl) to release the sugar moieties. Identify the sugars (e.g., galactose and rhamnose) by comparing them to authentic standards using paper chromatography or other methods.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound in vivo? Based on a rat study, the primary metabolic pathways for this compound glycosides include deglycosylation (removal of the sugar unit), followed by glucuronidation and methylation of the exposed hydroxyl groups on the this compound aglycone [1]. These Phase II reactions increase the compound's water solubility for excretion.

Q2: My LC-MS data shows many potential metabolites. How can I prioritize them for identification?

  • Use Software Tools: Utilize freely available software like MS-DIAL for peak picking, alignment, and deconvolution of your LC-MS data [3].
  • In Silico Fragmentation: Employ programs like MS-FINDER or SIRIUS/CSI:FingerID to predict the structures of "known unknowns" by comparing experimental MS/MS spectra with in silico generated fragments [3].
  • Consult Chemical Databases: Use comprehensive databases like SciFindern to search for known this compound derivatives and their reported spectral data to validate your candidates [3].

Q3: I've isolated a this compound compound. What is the gold standard for confirming its structure? While MS is excellent for initial characterization, the unequivocal confirmation of a new this compound derivative's structure, especially the location of glycosidic linkages, requires Nuclear Magnetic Resonance (NMR) spectroscopy [4]. A complete set of 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC) is considered the gold standard.

Q4: What are common sources to isolate this compound and its derivatives for reference standards? this compound and its various glycosides are naturally occurring in several plants, which can serve as sources for isolation. Key sources mentioned in the literature include:

  • Species of the Crotalaria genus (e.g., Crotalaria madurensis) [2].
  • Species of the Caesalpinia genus (e.g., Caesalpinia gilliesii) [4].
  • The cotton plant (Gossypium species) and roselle (Hibiscus sabdariffa) [5] [6].

References

Pharmacokinetic Parameters of Gossypetin in Mice

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters from a study in mice after oral administration of Total Flavone of Abelmoschi Corolla (TFA), a gossypetin-containing extract [1] [2] [3].

Parameter Details
Animal Model Mice [1] [2] [3]
Administration Route Oral gavage [1] [2] [3]
Dose Range (TFA) 100 - 400 mg/kg [1] [2] [3]
Key Observation on Exposure Area under the curve (AUC) showed a positive correlation with the administered dose [1] [2] [3].
Time to Max Concentration Rapid attainment of maximum plasma concentrations [1] [2] [3]
Effect of Repeated Dosing Isorhamnetin (a related flavonoid) concentration increased significantly after 7-day repeated gavage compared to a single dose [1] [2] [3].

Experimental Protocol: Quantifying Total this compound in Plasma

A study developed a UPLC-MS/MS method to quantify total this compound (free aglycone + conjugated metabolites) in mouse plasma, which is critical for accurate pharmacokinetic profiling [1] [2].

Workflow for Plasma Sample Analysis

The diagram below outlines the key steps for sample preparation and analysis.

workflow start Mouse Plasma Sample step1 Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->step1 step2 Protein Precipitation step1->step2 step3 Chromatographic Separation (Waters UPLC HSS-T3 Column) step2->step3 step4 Mass Spectrometric Detection (Tandem MS) step3->step4 end Quantification of Total this compound step4->end

Detailed Methodology
  • Sample Hydrolysis: Incubate plasma samples with β-glucuronidase/sulfatase enzyme preparation. This step is crucial to hydrolyze phase II glucuronidated and sulfated metabolites back into the this compound aglycone, allowing for measurement of total flavonoid content [1] [2].
  • Chromatography:
    • Column: Waters ACQUITY UPLC HSS-T3 [1] [2].
    • Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid [1] [2].
    • Flow Rate: 0.35 mL/min [1] [2].
  • Mass Spectrometry: Detection and quantification performed using tandem mass spectrometry (MS/MS) [1] [2].
  • Method Validation: The analytical method was validated for selectivity, linearity, accuracy, precision, and stability, confirming its reliability for pharmacokinetic studies [1] [2].

Key Considerations for In Vivo Studies

Based on the available research, here are some points to optimize your experiments with this compound:

  • Focus on Total Flavonoids: Because this compound extensively metabolizes into conjugates, measuring only the free aglycone significantly underestimates systemic exposure. The enzymatic hydrolysis method described above is the recommended workaround in the absence of conjugate standards [2].
  • Dose Dependency: The positive correlation between dose (100-400 mg/kg of TFA) and systemic exposure (AUC) in mice provides a basis for selecting a dose range for your own studies [1] [3].
  • Other In Vivo Evidence: While direct pharmacokinetic data is limited, other studies demonstrate that orally administered this compound is bioavailable and active in the brain. One study reported that intragastric administration of this compound for 13 weeks reduced Aβ deposition and improved learning and memory in an Alzheimer's disease mouse model (5xFAD mice) [4]. Another study showed that oral this compound (100 mg/kg, 5 times/week) inhibited tumor growth in a patient-derived xenograft model of esophageal cancer [5].

References

gossypetin vs morin Aβ aggregation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin vs. Morin: Comparison at a Glance

Feature This compound Morin
Primary Mechanism Enhances microglial phagocytosis and clearance of Aβ [1] [2]. Directly binds to Aβ, altering tertiary/quaternary structure to produce "off-pathway" aggregates [3] [4].
Effect on Aβ Plaques & Monomers Significantly reduces Aβ plaque burden and overall levels of soluble and insoluble Aβ in mouse brain [1] [2]. Primarily prevents the formation of toxic oligomers and protofibrils [3] [4].

| Key Experimental Models | In vivo: 5xFAD transgenic mouse model [1] [2]. In vitro: Primary mouse microglia and BV2 cell lines [1] [2]. | In silico: Atomistic explicit-solvent molecular dynamics simulations [4]. In vitro: Thioflavin-T assays, solid-state NMR [3]. | | Key Findings | Improved spatial learning and memory in AD mice; increased MHC II+ microglia population; did not inhibit β- or γ-secretase activity [1] [2]. | Does not require autoxidation to inhibit aggregation; effective against Aβ mutants lacking key Lys residues [3]. |

Detailed Experimental Insights

For researchers looking to delve deeper into the experimental protocols and evidence, here is a breakdown of the key findings.

This compound: Clearance via Microglial Activation

The most compelling evidence for this compound comes from a 2022 study using a 5xFAD mouse model, which provides a robust in vivo context [1] [2].

  • In Vivo Protocol: 5xFAD mice (female) received this compound via intragastric administration for 13 weeks. Spatial learning and memory were assessed using the Y-maze and Morris Water Maze tests. Post-sacrifice, brain tissues (hippocampus and cortex) were analyzed through immunohistochemistry, Western blot, ELISA, and single-cell RNA sequencing (scRNA-seq) [1] [2].
  • Key Results:
    • Behavior: this compound-treated mice showed significant improvement in spatial learning and memory tasks [1] [2].
    • Pathology: Reduced Aβ plaque size and number, and decreased levels of both soluble and insoluble Aβ40/42 [1] [2].
    • Mechanism: scRNA-seq revealed that this compound induces transcriptomic changes in microglia, boosting their phagocytic activity against Aβ without affecting the Aβ production pathway (no change in BACE1 activity or expression) [1] [2].
Morin: Direct Structural Interference

The evidence for morin focuses on a detailed in vitro and in silico understanding of its direct interaction with Aβ peptides.

  • In Silico Protocol: A 2012 study used atomistic, explicit-solvent molecular dynamics simulations (90 simulations totaling ~23.65 μs) to observe morin's interaction with Aβ monomers and dimers [4].
  • In Vitro Protocol: A separate study used thioflavin-T fluorescence assays to monitor Aβ42 aggregation kinetics in the presence of morin and other flavonoids. The research also employed solid-state NMR to probe molecular interactions, using mutant Aβ42 peptides to identify critical binding residues [3].
  • Key Results:
    • "Off-pathway" Aggregates: Morin alters the tertiary and quaternary structure of Aβ peptides, steering them towards non-toxic "off-pathway" aggregates that do not proceed to form mature fibrils [4].
    • Catechol-Independent Action: Unlike catechol-type flavonoids (e.g., taxifolin), morin's inhibition does not depend on autoxidation and covalent binding to Lys residues. It remains effective against Aβ mutants where key Lysines are replaced [3].

Mechanisms of Action at a Glance

The diagrams below illustrate the distinct pathways through which this compound and morin exert their anti-amyloid effects.

gossypetin_pathway This compound Activates Microglial Clearance This compound This compound Transcriptomic Modulation Transcriptomic Modulation This compound->Transcriptomic Modulation Microglia Microglia Enhanced Phagocytosis Enhanced Phagocytosis Transcriptomic Modulation->Enhanced Phagocytosis Aβ Clearance Aβ Clearance Enhanced Phagocytosis->Aβ Clearance Reduced Plaque Load Reduced Plaque Load Aβ Clearance->Reduced Plaque Load Improved Memory Improved Memory Reduced Plaque Load->Improved Memory

morin_pathway Morin Directly Targets Aβ Aggregation Morin Morin Direct Binding Direct Binding Morin->Direct Binding Aβ Monomer Aβ Monomer Aβ Monomer->Direct Binding Altered Structure Altered Structure Direct Binding->Altered Structure Off-pathway Aggregates (Less Toxic) Off-pathway Aggregates (Less Toxic) Altered Structure->Off-pathway Aggregates (Less Toxic) Inhibited Fibril Formation Inhibited Fibril Formation Altered Structure->Inhibited Fibril Formation

Research Implications and Future Directions

The distinct mechanisms of this compound and morin highlight different therapeutic strategies and present unique considerations for drug development.

  • Therapeutic Strategy: this compound represents an indirect, system-level approach by modulating the brain's innate immune cells to clear existing pathology. Morin embodies a direct, molecular-level approach by targeting the pathogenic protein itself to prevent initial misfolding [1] [2] [3].
  • Development Stage: The evidence for this compound is more physiologically comprehensive, with demonstrated efficacy in an animal model. However, this research is still in the pre-clinical stage [1] [2]. The data for morin provides deep mechanistic insight but lacks the same level of in vivo validation for functional outcomes like memory improvement [3] [4].
  • Multi-Target Potential: Both are flavonoids, a class known for multi-target effects. Exploring their potential to simultaneously address other AD pathologies like oxidative stress or tau aggregation could be a valuable future direction [5] [6].

References

gossypetin vs donepezil acetylcholinesterase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Gossypetin vs. Donepezil

Feature This compound Donepezil
Primary Mechanism Enhances microglial phagocytosis and clearance of Aβ plaques; very weak AChE inhibition [1]. Potent, selective, and reversible inhibition of acetylcholinesterase (AChE) [2] [3] [4].
AChE Inhibition (IC₅₀) Showed "very weak" effect even at 100 μM in vitro [1]. IC₅₀ = 16.43 nM (for reference, newer compound 3e has IC₅₀ = 9.26 nM) [5].
Effect on Aβ Pathology Decreased Aβ plaques, oligomers, and monomers in hippocampus and cortex of 5xFAD mice [1]. Reduces BACE1, Aβ42, and p-tau levels in animal models [5].
In Vivo Efficacy Models 5xFAD transgenic mouse model of Alzheimer's disease [1]. Scopolamine-induced impairment in mice; streptozotocin (STZ)-induced model in mice [5] [4].
Key Behavioral Test Outcomes Improved spatial learning/memory in Y-maze and Morris Water Maze tests [1]. Prevents scopolamine-induced memory impairment in Y-maze test; improves learning/memory in rodent models [4].
Additional Relevant Mechanisms Modulates transcriptome of disease-associated microglia; increases MHC II+ microglia [1]. Non-cholinergic mechanisms include NMDA receptor downregulation, neuroprotective effects, and neuroinflammation downregulation [3] [6].

Detailed Experimental Protocols and Data

For researchers, the methodologies from key studies provide a foundation for experimental design.

This compound Study (5xFAD Mouse Model)

The following workflow summarizes the key in vivo and in vitro experiments conducted to evaluate this compound's effects:

G Start 5xFAD AD Model Mice (Female) A 13-Week Treatment Intragastric Administration Start->A B Behavioral Tests A->B D In Vitro Assays A->D C Tissue Collection & Analysis B->C B1 Y-Maze Test (Spatial Working Memory) B->B1 B2 Morris Water Maze (Hippocampal Learning/Memory) B->B2 C1 Histological Analysis (Aβ Plaque Load) C->C1 C2 Biochemical Analysis (Western Blot, ELISA for Aβ) C->C2 C3 Single-Cell RNA Sequencing (Microglia Transcriptomics) C->C3 D1 Primary Microglia/BV2 Cell Culture (Phagocytosis Assay with fluorescent Aβ) D->D1 D2 AChE Inhibition Assay D->D2

Key Findings from this compound Experiments [1]:

  • AChE Inhibition: The AChE inhibition assay confirmed that this compound has only a very weak inhibitory effect, even at a high concentration of 100 μM, especially when compared to donepezil [1].
  • Aβ Clearance: Immunohistochemistry and biochemical analysis (dot blot, Western blot, ELISA) showed that this compound treatment significantly reduced the number and size of Aβ plaques, as well as levels of Aβ oligomers and monomers in the brain [1].
  • Microglial Mechanism: scRNA-seq and phagocytosis assays demonstrated that this compound induces transcriptomic changes in microglia, enhancing their ability to phagocytose Aβ [1].
Donepezil Study (Rodent Models)

The pharmacodynamic and pharmacokinetic relationship of donepezil has been systematically characterized in rodents, as outlined below:

G Start Rodent Models PK Pharmacokinetic (PK) Study Start->PK PD Pharmacodynamic (PD) Study Start->PD Beh Behavioral Pharmacology Start->Beh PK1 Oral/IV Administration (3 & 10 mg/kg) PK->PK1 PD1 Ex vivo AChE Activity Assay in Plasma PD->PD1 Beh1 Scopolamine-Induced Memory Impairment Beh->Beh1 PK2 LC-MS/MS Analysis (Plasma & Brain Concentrations) PK1->PK2 PD2 Correlation of Plasma [Donepezil] vs AChE Inhibition PD1->PD2 Beh2 Y-Maze Test (Spontaneous Alternation) Beh1->Beh2 Beh3 Correlation of Brain [Donepezil] vs Memory Improvement Beh2->Beh3

Key Findings from Donepezil Experiments [4]:

  • PK/PD Relationship: Plasma AChE activity was negatively correlated with plasma donepezil concentration. The maximum inhibition of AChE observed in hairless rats was 31.5% [4].
  • Brain Concentration & Efficacy: Donepezil significantly prevented scopolamine-induced memory impairment in the Y-maze test. The recovery of spontaneous alternation performance was correlated with the concentration of donepezil in the brain, with maximal improvement observed at a brain concentration of 46.5 ± 3.5 ng/g [4].
  • Potency: As shown in the table, donepezil is an extremely potent AChE inhibitor with an IC₅₀ in the nanomolar range [5].

Key Takeaways for Researchers

  • This compound represents a novel, non-cholinergic therapeutic candidate. Its efficacy in AD models is primarily driven by targeting Aβ pathology through enhanced microglial phagocytosis, not by inhibiting AChE [1].
  • Donepezil remains the archetypal potent and selective AChE inhibitor. Its primary mechanism is symptomatic, increasing synaptic acetylcholine, though it also demonstrates secondary non-cholinergic and potential disease-modifying effects [5] [3] [6].

The choice between these two mechanistic pathways—cholinergic enhancement versus Aβ clearance—depends entirely on the strategic goals of your research or drug development program.

References

Gossypetin vs. α-Tocopherol: Antioxidant Profiles at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key information found in the search results. Gossypetin data comes from a specific 2025 experimental study, while the α-tocopherol information is based on general clinical knowledge and reviews.

Feature This compound α-Tocopherol (Vitamin E)
Compound Type Flavonoid (Polyphenolic) [1] Fat-soluble vitamin [2]
Primary Antioxidant Role Radical scavenging, Metal chelation [3] Chain-breaking antioxidant; protects cell membranes from lipid peroxidation [2]

| Key Quantitative Data (from cited studies) | • DPPH Assay (Radical Scavenging): 111.53 mM Trolox Equiv./g [1]FRAP Assay (Reducing Power): 155.24 mM Trolox Equiv./g [1] | Specific quantitative data from direct antioxidant assays (like DPPH/FRAP) not available in search results. Clinical studies often measure serum concentrations (e.g., deficiency <12 μmol/L) [4]. | | Reported Strengths | Exceptional, hydroxyl-rich structure; high radical scavenging and reducing power [1] [3] | Well-established role in protecting cellular lipids; essential nutrient [2] | | Reported Limitations / Risks | Not fully elucidated in search results. | High-dose supplementation linked to increased all-cause mortality, hemorrhagic stroke, and anticoagulant effects [2]. |

Detailed Experimental Data and Protocols

The quantitative data for this compound in the table above comes from a 2025 study that used standardized in vitro antioxidant assays. Here are the detailed methodologies for those key experiments [1]:

  • DPPH Radical Scavenging Assay: This method measured the ability of this compound to donate a hydrogen atom to stabilize the stable DPPH free radical.

    • A 0.1 mM solution of DPPH in methanol was prepared.
    • Test samples at varying concentrations (50-250 μM/mL) were added to the DPPH solution.
    • The reaction mixture was incubated in the dark at room temperature for 30 minutes.
    • The decrease in absorbance was measured at 517 nm using a microplate reader.
    • Activity was expressed as Trolox Equivalents (TEAC in mM/g) [1].
  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assessed the ability of this compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

    • The FRAP reagent was freshly prepared by mixing acetate buffer, TPTZ solution, and FeCl₃.
    • Test samples were combined with the FRAP reagent in a microplate.
    • The mixture was incubated at 37°C for 30 minutes.
    • The increase in absorbance was measured at 593 nm.
    • Reducing power was expressed as Trolox Equivalents (TEAC in mM/g) [1].

Mechanisms of Action

The following diagram illustrates the core antioxidant mechanisms of this compound, based on quantum mechanical computations from the research, and the classical role of α-tocopherol.

The diagram highlights that this compound operates through multiple direct mechanisms and can also prevent ROS generation, while α-tocopherol primarily plays a critical role in halting the chain reaction of lipid peroxidation within cell membranes [3] [2].

How to Proceed with Your Comparison Guide

Since a direct, experimental comparison was not found in the current literature, here are suggestions for creating a comprehensive guide:

  • Acknowledge the Data Gap: Your guide can be highly valuable by clearly stating that while both are potent antioxidants, they are often tested in different contexts (flavonoid vs. essential nutrient studies). The lack of head-to-head data is a key finding in itself.
  • Contextualize the Applications: Discuss their different natural roles and research applications. This compound is a specialized plant flavonoid studied for therapeutic potential, while α-tocopherol is a dietary nutrient crucial for preventing lipid oxidation, with a complex risk-benefit profile at supplemental doses [1] [2].
  • Recommend Standardized Testing: For a definitive comparison, you could propose a standardized experimental protocol using the same in vitro assays (DPPH, FRAP, etc.) and cell culture or in vivo models to evaluate both compounds under identical conditions.

References

gossypetin anticancer efficacy comparison standard chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Anticancer Efficacy of Gossypetin

Cancer Type Experimental Model Key Efficacy Findings Concentration/Dose Proposed Mechanism(s) of Action Citation
Oral Squamous Cell Carcinoma In vitro (Ca9-22 cells) Inhibited proliferation, migration, invasion; induced apoptosis & G2/M cell cycle arrest. 5-20 µM (IC₅₀ ~10 µM at 48h) ↑ Bax/Bcl-2 ratio; regulated ERK & NF-κB activation. [1]
Osteosarcoma In vitro (MG-63, Saos-2, HOS, 143B cells) Suppressed cell viability and growth; induced apoptosis. IC₅₀ range: 12.6 - 25.2 µM (after 96h) ↑ Caspase-3 activity; ↑ Bax expression; ↓ pro-inflammatory cytokines (IL-6, IL-1β). [2]
Colorectal Cancer In vitro (HCT-116 cells) Induced late-stage apoptosis and cell death. 8 µg/mL (~22 µM) Downregulation of Bcl-2 gene expression. [3]
Esophageal Cancer In vitro & In vivo (patient-derived xenograft) Inhibited anchorage-dependent/independent growth; suppressed tumor growth in mice. 20-40 µM (in vitro); 10-20 mg/kg (in vivo) Direct inhibition of MKK3/6-p38 pathway; caused G2 arrest; induced apoptosis via caspases 3/7. [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

  • Cell Viability and Proliferation Assays:

    • Cell Viability (CCK-8): Ca9-22 cells are seeded in 96-well plates and treated with this compound. After incubation, CCK-8 solution is added, and absorbance is measured at 450nm to determine viable cells. [1]
    • Soft Agar Colony Formation: Cells are suspended in growth medium with agar and this compound. Plates are cultured for two weeks, and formed colonies are counted to assess anchorage-independent growth. [1]
    • Sulforhodamine B (SRB) Assay: Used for osteosarcoma cell lines. After this compound treatment, cells are fixed with trichloroacetic acid and stained with SRB. The stained protein mass is then dissolved and measured to assess cell density. [2]
  • Apoptosis and Cell Cycle Analysis:

    • Flow Cytometry for Apoptosis: Cells treated with this compound are stained with Annexin V-FITC and propidium iodide (PI) to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. [1]
    • Flow Cytometry for Cell Cycle: Treated cells are fixed, treated with RNase, and stained with PI. The DNA content is analyzed to determine the percentage of cells in G1, S, and G2/M phases. [1]
    • Western Blot for Apoptotic Markers: Cell lysates are analyzed by Western blotting for proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio indicates induction of the intrinsic apoptotic pathway. [1] [3] [2]
  • Migration and Invasion Assays:

    • Wound Healing Migration: A scratch is made in a confluent cell monolayer. The closure of this scratch is measured over time after this compound treatment. [1]
    • Transwell Invasion: Cells are seeded in a Matrigel-coated upper chamber with this compound. The lower chamber contains a chemoattractant. Cells invading through the Matrigel to the lower surface are stained and counted after incubation. [1]
  • Nanoparticle Formulation to Improve Bioavailability:

    • This compound-Loaded Silk Fibroin Nanoparticles (GTIN-SFNPs): These are synthesized using a desolvation method where silk fibroin solution is added dropwise to ethanol. This compound is loaded onto the pre-formed nanoparticles via incubation. The Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are determined spectrophotometrically. [3]

This compound's Signaling Pathways in Cancer Cells

The anticancer activity of this compound involves the modulation of several key cellular signaling pathways, as illustrated below.

Research Implications and Future Directions

  • Multifaceted Mechanism: this compound's ability to target multiple hallmarks of cancer (apoptosis, proliferation, inflammation) simultaneously is a significant strength. [1] [2] [4]
  • Bioavailability Challenge: A key obstacle for clinical translation is its poor water solubility and low bioavailability, which is being addressed through novel formulations like silk fibroin nanoparticles. [3]
  • Lack of Direct Comparison: The current evidence establishes this compound's efficacy in its own right but does not directly benchmark it against standard chemotherapy drugs like cisplatin or 5-fluorouracil in the same experimental setup.
  • Preclinical Stage: All findings are from cell culture and animal models. Efficacy and safety in humans remain unknown.

References

gossypetin MKK3/6 inhibition vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Gossypetin vs. Other Kinase Inhibitors

Feature This compound Selonsertib (ASK1 Inhibitor) Pan-ALK5 Inhibitors (e.g., LY2157299)
Primary Target MKK3 and MKK6 [1] [2] Apoptosis Signal-Regulating Kinase 1 (ASK1), an upstream MAP3K [3] TGF-β Receptor I Kinase (ALK5) [4]
Mechanism of Action Directly inhibits MKK3 & MKK6 kinase activity; suppresses p38 MAPK phosphorylation & downstream signaling [2] Inhibits ASK1, upstream activator of MKK3/6-JNK/p38 pathways [3] Inhibits TGF-β receptor, blocking SMAD-dependent & non-SMAD (e.g., p38) signaling [4]
Key Experimental IC₅₀/EC₅₀ Inhibits MKK3/6-p38 signaling; 40 μmol/L effective in cell models [1] IC₅₀ = 3 nM (biochemical assay) [3] Not specified in search results; clinical trials revealed safety issues [4]
Therapeutic Evidence Reduces liver fibrosis & neuroinflammation (mouse) [1]; suppresses esophageal cancer growth (in vitro & in vivo) [2]; inhibits osteosarcoma growth & inflammation [5] [6] Anti-inflammatory & anti-fibrotic effects in NASH models; progressed to Phase III clinical trials [3] Demonstrated anti-fibrotic potential; dose-limiting cardiotoxicity & anemia in clinical trials [4]
Key Advantage Targets central MKK3/6 node; emerging evidence for liver-brain axis therapy [1] High potency; favorable phenotype of ASK1 knockout mice suggests therapeutic window [3] Targets central TGF-β driver of fibrosis [4]
Key Limitation Early pre-clinical stage; pharmacokinetics & full toxicology profile not fully established [1] [2] Clinical development for NASH discontinued due to lack of efficacy in Phase III [3] On-target toxicities (immunosuppression, valve thickening) limit systemic use [4]

Experimental Data and Protocols

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.

This compound in Liver Fibrosis (In Vivo)
  • Animal Model: CCl₄-induced liver fibrosis in mice [1].
  • Treatment Protocol: Short-term this compound administration after fibrosis establishment [1].
  • Key Readouts:
    • Liver Function & Fibrosis: Ameliorated impaired liver function and pre-existing fibrosis [1].
    • Biochemical Analysis: Suppressed phosphorylation of MKK3/6 and p38 MAPK; reduced p53 activation [1].
    • Histology/Cell Markers: Reduced activation of hepatic stellate cells (α-SMA) and Kupffer cells [1].
    • Neuroinflammation: Alleviated astrogliosis and microglial activation in the hippocampus [1].
This compound in Esophageal Cancer (In Vitro)
  • Cell Lines: Patient-derived esophageal cancer cells [2].
  • Treatment Protocol: Cells treated with this compound for viability and mechanism studies [2].
  • Key Readouts:
    • Viability/Growth: Inhibited anchorage-dependent and independent growth [2].
    • Kinase Activity Screening: Identified MKK3 and MKK6 as primary targets; this compound directly inhibited their kinase activity in vitro [2].
    • Mechanism: Induced G2/M cell cycle arrest and intrinsic apoptosis (increased caspases 3/7, BAX, cytochrome c) [2].
    • In Vivo Validation: Suppressed patient-derived xenograft tumor growth in mouse models [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the position of this compound's targets within the cellular signaling network related to fibrosis and cancer, highlighting its strategic inhibition point.

Gossypetin_MOA Stress Cellular Stress (ROS, Cytokines) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK3_MKK6 MKK3 / MKK6 ASK1->MKK3_MKK6 p38 p38 MAPK MKK3_MKK6->p38 p53 p53 p38->p53 Inflammation Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Apoptosis Apoptosis p53->Apoptosis Selonsertib Selonsertib Selonsertib->ASK1 Inhibits This compound This compound This compound->MKK3_MKK6 Directly Inhibits

This compound's direct inhibition of MKK3 and MKK6 allows it to precisely target a central hub in the p38 MAPK pathway. This action is distinct from inhibitors targeting upstream kinases like ASK1 or parallel pathways like TGF-β signaling.

Key Research Implications

  • Strategic Targeting: this compound's action on MKK3/6, which converge signals from various upstream stimuli, may offer broader therapeutic control than targeting a single upstream receptor.
  • Therapeutic Potential: Strong pre-clinical data across liver fibrosis, esophageal cancer, and osteosarcoma highlights its multi-faceted potential, particularly in modulating the liver-brain axis [1].
  • Advantage over TGF-β Inhibition: Unlike pan-ALK5 inhibitors, this compound's mechanism may avoid the severe on-target toxicities (e.g., cardiotoxicity, immunosuppression) associated with completely blocking TGF-β signaling [4].

This compound presents a promising and distinct approach to kinase inhibition. As research progresses, particularly in vivo pharmacokinetic and toxicology studies, its potential as a novel therapeutic agent will become clearer.

References

Comparative Analysis: Gossypetin vs. Metformin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for Gossypetin and Metformin.

Feature This compound Metformin
Classification Natural flavonoid (Hexahydroxyflavone) from Hibiscus sabdariffa [1] [2] Synthetic biguanide [3] [4]
Primary Molecular Target Not fully elucidated; potential multi-target agent [1] [2] PEN2, leading to v-ATPase inhibition [5]
AMPK Activation Mechanism Described as a "dual-targeting agent"; exact molecular mechanism requires further validation [1] Indirect. Inhibits lysosomal v-ATPase via PEN2, preventing AMPK dephosphorylation and promoting AMPKα Thr-172 phosphorylation [3] [5]

| Key Experimental Efficacy | Pre-clinical (Pre-diabetic rat model): • ↓ Liver triglycerides & weight [2] • ↓ Plasma SREBP-1c (lipogenesis regulator) [2] • ↑ Antioxidant enzymes (SOD, GPx); ↓ MDA (oxidative stress marker) [2] • ↓ Cardiovascular risk factors (MAP, BMI, inflammatory markers) [6] | Pre-clinical & Clinical: • ↓ Hepatic glucose production [3] [4] • Standard first-line therapy for T2DM [4] | | Reported Advantages | • Potent antioxidant and anti-inflammatory properties [1] [2] • In one study, showed superior hepatoprotective effects compared to metformin in the absence of dietary intervention [2] | • Well-established efficacy and safety profile in humans [4] • Pleiotropic benefits (e.g., potential anti-aging, anticancer effects) [5] [7] | | Potential Limitations | • Early-stage research; human data lacking [1] [2] • Requires validation of precise molecular mechanism [1] | • Gastrointestinal side effects; risk of lactic acidosis in specific populations [7] • Does not consistently show benefits on diabetic complications in pre-clinical models [1] |

Detailed Experimental Data and Protocols

For your experimental work, here are the methodologies from key studies.

This compound in Pre-Diabetic Rat Models

The following data is sourced from a 2025 study investigating this compound's effects on liver health [2] and a 2024 study on cardiovascular function [6].

  • Animal Model: Male Sprague Dawley rats with diet-induced pre-diabetes (20 weeks on a high-fat, high-carbohydrate diet + 15% fructose water) [2] [6].
  • Treatment Groups & Dosing:
    • This compound: 15 mg/kg body weight, orally, for 12 weeks [2] [6].
    • Metformin (Comparator): 500 mg/kg body weight, orally, for 12 weeks [2] [6].
    • Treatments were administered both with and without continued high-fat diet (dietary intervention) [2].
  • Key Outcome Measures & Assays:
    • Liver Health [2]:
      • Lipid Accumulation: Liver triglyceride (TAG) content measured via commercial assay kits; liver weights recorded.
      • Lipogenesis: Plasma Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) levels measured by ELISA.
      • Oxidative Stress: Liver tissue levels of Malondialdehyde (MDA, lipid peroxidation marker), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx) activity assessed with assay kits.
      • Liver Injury: Plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST) measured.
      • Histology: Liver sections stained (e.g., H&E) to visualize lipid droplet accumulation and tissue structure.
    • Cardiovascular Function [6]:
      • Hemodynamics: Mean Arterial Pressure (MAP) measured.
      • Lipid Profile: Plasma triglycerides, total cholesterol, LDL, VLDL, and HDL measured.
      • Inflammation: Plasma levels of IL-6, TNF-α, and C-reactive protein (CRP) quantified.
      • Oxidative Stress: Heart tissue MDA, SOD, and GPx levels analyzed.
Metformin's AMPK Activation Workflow

The diagram below summarizes the key mechanistic steps for metformin's action, based on a 2022 Nature study [5].

G LowDoseMetformin Low-Dose Metformin PEN2 PEN2 Protein LowDoseMetformin->PEN2 Binds to ATP6AP1 ATP6AP1 Subunit PEN2->ATP6AP1 Forms Complex with vATPase Lysosomal v-ATPase ATP6AP1->vATPase Inhibition Inhibition vATPase->Inhibition AMPKPhos AMPKα Phosphorylation (Thr-172) Inhibition->AMPKPhos Promotes AMPKAct AMPK Activation AMPKPhos->AMPKAct Outcomes ↓ Hepatic Glucose Production ↓ Hepatic Fat Content AMPKAct->Outcomes

Key Insights for Research and Development

Based on the comparative analysis, here are the core distinctions to guide your work:

  • Mechanism of Action: Metformin's activation of AMPK is indirect, involving a lysosomal pathway initiated by binding to PEN2 and inhibiting the v-ATPase [5]. This compound's mechanism is not yet fully defined but is proposed to be multi-target, potentially acting as a direct AMPK activator or through other upstream signals [1]. This represents a fundamental difference in drug-target interaction.
  • Therapeutic Profile: this compound's described benefits in pre-clinical models extend significantly to alleviating oxidative stress and inflammation [1] [2] [6], which are key drivers of diabetic complications. Metformin's primary strength lies in its robust glucose-lowering effect [3] [4].
  • Research and Development Stage: Metformin is a well-characterized clinical drug, while this compound is a pre-clinical natural product candidate. Its promise lies in its potent anti-oxidant structure and preliminary data suggesting efficacy against organ damage, but it requires extensive investigation to validate its target and pharmacokinetic profile [1].

References

gossypetin microglial phagocytosis enhancement vs other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Flavonoid Comparison for Microglial Phagocytosis

Flavonoid Subclass Key Finding on Microglia Experimental Model Signaling Pathways / Mechanisms Quantitative Data
Gossypetin Flavonol Enhanced Aβ phagocytosis and clearance; decreased microglial exhaustion [1]. 5xFAD AD mouse model (in vivo); Primary mouse microglia & BV2 cell line (in vitro) [1]. Transcriptomic modulation of disease-associated microglia (DAM); Increased MHC II+ microglia; Effect on MKK3/6-p38 MAPK pathway noted in other contexts [1] [2]. Hippocampal Aβ plaques (number & size); Soluble/insoluble Aβ40/42; Microglial phagocytic activity [1].
Apigenin Flavone Attenuated microglial pyroptosis, reduced neuroinflammation [3]. Rat Spinal Cord Injury (SCI) model (in vivo) [3]. Enhanced mitophagy; ROS/NLRP3 inflammasome activation; GSDMD-mediated pyroptosis [3]. Locomotor recovery (BBB score); IL-1β, IL-18; Improved mitochondrial membrane potential [3].
Quercetin Flavonol Reduced oxidative stress and neuroinflammation; protects neuronal cells [4] [5]. PPA-induced autism rat model (in vivo) [4]. TLR4/MyD88/NF-κB; Antioxidant (↓ MDA, ↑ SOD/GSH); Potential to modulate microglial polarization (M1/M2) [4] [5]. Brain MDA, TNF-α, IL-13; Neuronal survival; Improved social and learning behavior [4].
Rutin Flavonol (Glycoside of Quercetin) Modulates microglial polarization in neuroinflammation [5]. Review of neurological disorder models [5]. Proposed modulation of microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [5]. Specific quantitative data not provided in the search results.
Fisetin Flavonol Modulates microglial polarization in neuroinflammation [5]. Review of neurological disorder models [5]. Proposed modulation of microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [5]. Specific quantitative data not provided in the search results.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the primary studies.

This compound Study Protocol [1]
  • In Vivo Model: Female 5xFAD transgenic mice (a model of Alzheimer's disease).
  • Treatment: this compound administered via intragastric administration for 13 weeks.
  • Behavioral Tests:
    • Y-maze: Tests short-term spatial working memory. Measure is spontaneous alternation percentage.
    • Morris Water Maze (MWM): Tests hippocampus-dependent spatial learning and memory. Key measures are target quadrant occupancy and platform crossings during the probe trial.
  • Tissue Analysis:
    • Immunohistochemistry: Brain sections stained with anti-Aβ antibodies (e.g., 6E10) to quantify plaque load in the hippocampus and cortex.
    • Biochemical Assays:
      • ELISA: Measures soluble and insoluble Aβ40 and Aβ42 levels in hippocampal lysates.
      • Western Blot: Detects levels of Aβ monomer and APP.
      • Single-cell RNA Sequencing (scRNA-seq): Microglia from brains are analyzed for transcriptomic changes.
  • In Vitro Phagocytosis Assay: Primary microglia or BV2 cells treated with this compound and fluorescently-labeled Aβ. Phagocytosis is quantified by measuring internalized fluorescence.
Apigenin Study Protocol [3]
  • In Vivo Model: Female SD rats with traumatic Spinal Cord Injury (SCI) at T9-T10.
  • Treatment: Apigenin administered via intraperitoneal injection at 10 or 50 mg/kg/day for one week post-SCI.
  • Functional Assessment:
    • BBB (Basso, Beattie, Bresnahan) Locomotor Rating Scale: 21-point scale to assess hindlimb motor function recovery.
  • Molecular Analysis:
    • ELISA & qPCR: Measures levels of inflammatory cytokines (IL-1β, IL-18) and NLRP3 pathway components.
    • Immunofluorescence: Visualizes expression of NLRP3, GSDMD, and microglial marker Iba1 in spinal cord tissue.
    • JC-1 Staining: Assesses mitochondrial membrane potential in microglia.
    • Western Blot: Analyzes protein levels of PINK1, Parkin (mitophagy), NLRP3, and Cleaved Caspase-1.
Quercetin Study Protocol [4]
  • In Vivo Model: Male Wistar albino rats with autism spectrum disorder (ASD) induced by intraperitoneal injection of propionic acid (PPA).
  • Treatment: Quercetin administered for 15 days following PPA induction.
  • Behavioral Tests: Social interaction and learning tests specific to autistic-like behaviors.
  • Biochemical & Histological Analysis:
    • Biochemical Assays: Measures levels of oxidative stress markers (MDA) and inflammatory cytokines (TNF-α, IL-13) in brain homogenates.
    • Histology: Brain sections stained to assess the survival of Purkinje cells and other neurons.

Mechanisms of Action Visualization

The following diagrams illustrate the core signaling pathways through which this compound and apigenin exert their effects on microglia, based on the experimental findings.

This compound's Mechanism in Alzheimer's Model

gossypetin_pathway cluster_microglia Microglia This compound This compound Transcriptomic_Modulation Transcriptomic_Modulation This compound->Transcriptomic_Modulation Induces Exhaustion Exhaustion Phagocytosis Phagocytosis A_Beta Aβ Plaques Phagocytosis->A_Beta Targets Transcriptomic_Modulation->Exhaustion Reverses Transcriptomic_Modulation->Phagocytosis Enhances MHC_II MHC_II Transcriptomic_Modulation->MHC_II Increases Clearance Aβ Clearance A_Beta->Clearance Promotes Improved_Memory Improved Spatial Learning & Memory Clearance->Improved_Memory Leads to

Apigenin's Mechanism in Spinal Cord Injury

apigenin_pathway cluster_microglia Microglia Apigenin Apigenin Mitophagy Mitophagy Apigenin->Mitophagy Enhances NLRP3_Inflammasome NLRP3_Inflammasome Apigenin->NLRP3_Inflammasome Inhibits Damaged_Mitochondria Damaged_Mitochondria Damaged_Mitochondria->Mitophagy Removes ROS_mtDNA ROS / mtDNA Mitophagy->ROS_mtDNA Reduces Mitophagy->NLRP3_Inflammasome Inhibits ROS_mtDNA->NLRP3_Inflammasome Activates GSDMD GSDMD NLRP3_Inflammasome->GSDMD Activates Pyroptosis Pyroptosis IL1b_IL18 IL-1β / IL-18 Release Pyroptosis->IL1b_IL18 Causes GSDMD->Pyroptosis Triggers Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation Promotes

Research Implications and Future Directions

The experimental data positions this compound as a particularly compelling candidate for Alzheimer's disease therapy due to its direct and potent enhancement of microglial phagocytosis, leading to clear reductions in Aβ pathology and improvements in cognitive function [1]. Its ability to modulate the transcriptomic state of microglia suggests a disease-modifying potential beyond mere symptom management.

In contrast, apigenin shows a potent anti-pyroptotic mechanism highly relevant for neurotrauma and conditions driven by the NLRP3 inflammasome [3]. Quercetin and other flavonoids demonstrate broader anti-inflammatory and antioxidant properties, suitable for contexts where oxidative stress is a primary driver, such as the tested ASD model [4] [5].

Future research should prioritize:

  • Direct comparative studies of these flavonoids in the same disease model.
  • Exploration of combination therapies that leverage complementary mechanisms (e.g., enhancing phagocytosis with this compound while simultaneously inhibiting pyroptosis with apigenin).
  • Further investigation into the pharmacokinetics and blood-brain barrier penetration of this compound to advance its therapeutic development.

References

gossypetin SARS-CoV-2 3CLpro inhibition vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Natural Compound Activity Against SARS-CoV-2 3CLpro

Compound / Extract Source Reported 3CLpro Inhibition (IC50/EC50) Antiviral / Cellular Assay Results Key Experimental Models
Turmeric Extract Turmeric rhizomes IC50: 15.74 μg/mL [1] Not specified in study [1] In vitro FRET enzymatic assay [1]
Allyl Isothiocyanate Mustard seeds, wall rocket IC50: 41.43 μg/mL [1] Not specified in study [1] In vitro FRET enzymatic assay [1]
Curcumin Turmeric Conflicting data: one study found it did not fully account for turmeric's effect [1]; another showed antiviral activity with EC50: ~4-6 μg/mL [2] Inhibited SARS-CoV-2 D614G strain and Delta variant; showed virucidal effect [2] In vitro FRET assay [1]; Plaque assay in Vero E6 cells [2]
Quercetin Widely found in plants Not directly reported for enzyme Inhibited SARS-CoV-2 replication in cells (IC50: ~145-167 μM); inhibited syncytia formation (IC50: 156.7 μM) [3] RT-qPCR in Vero E6 & Caco-2 cells; syncytia formation model in HEK293(S+ACE2) cells [3]
Berberine Various plants (e.g., Berberis) Supported by computational modeling [4] Inhibited SARS-CoV-2 replication in Calu-3 cells; suppressed expression of ACE2, TMPRSS2, and pro-inflammatory cytokines [4] In vitro infection of human lung epithelial cell line (Calu-3); cytokine measurement [4]
Compound KB-2 Identified via virtual screening Strong binding affinity per molecular dynamics simulation [5] Not specified in study [5] Machine learning-based virtual screening; molecular dynamics simulation [5]

Detailed Experimental Protocols for Key Findings

The reliability of this data is rooted in the rigorous experimental methodologies used. Here are the details for some of the key approaches.

  • Enzyme Inhibition Assays (FRET): This is a standard method for measuring 3CLpro activity. The protease cleaves a specific peptide substrate tagged with a fluorescent donor and a quencher. Upon cleavage, the fluorescence increases, which is measured in real-time. The reduction in this fluorescence signal in the presence of an inhibitor is used to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by half [1]. This method was used to determine the potency of turmeric extract and allyl isothiocyanate.

  • Cell-Based Antiviral Replication Assays: To confirm that enzyme inhibition translates to actual antiviral effects, researchers use cell lines susceptible to SARS-CoV-2 infection, such as Vero E6 (monkey kidney cells) or Caco-2 (human colon cells). Cells are infected with the virus and treated with the compound. The level of viral replication is then quantified using methods like:

    • Plaque Assay: Measures the number of infectious virus particles produced [2].
    • RT-qPCR: Quantifies the amount of viral RNA present in the culture supernatant [3]. The EC50 is the concentration that reduces viral replication by 50%.
  • Syncytia Formation Inhibition Assay: This test models the cell-cell fusion that SARS-CoV-2 can induce. HEK293 cells are engineered to co-express the viral Spike protein and the human ACE2 receptor. When these cells are mixed, they fuse into large multinucleated cells (syncytia). Inhibitors that block Spike protein processing or fusion (like Quercetin) can prevent this phenomenon, which is visualized under a microscope and quantified [3].

A Research Pathway for Gossypetin

For a compound like this compound where specific data is lacking, the established research on other flavonoids provides a clear roadmap for investigation. The following diagram outlines this potential research workflow, which integrates computational and experimental methods as seen in the literature.

Start This compound (Limited Experimental Data) Step1 In Silico Molecular Docking and Machine Learning Start->Step1 Step2 In Vitro 3CLpro Enzyme Inhibition (FRET) Step1->Step2 Predicts binding affinity & pose Step3 Cell-Based Antiviral Assays (e.g., Vero E6, Caco-2) Step2->Step3 Confirms enzymatic IC50 value Step4 Mechanistic Studies (e.g., Syncytia Formation) Step3->Step4 Validates effect in cellular model Step5 Lead Optimization & In Vivo Studies Step4->Step5 Elucidates mode of action

Interpretation and Future Directions

The existing data provides a strong foundation for comparing the activity of different natural compounds. When evaluating this field, please consider:

  • Context of Activity: The IC50/EC50 values for these natural compounds are generally in the micromolar (µM) or µg/mL range, which is less potent than designed synthetic drugs like Paxlovid (nirmatrelvir). Their value may lie in their broad-spectrum activity, anti-inflammatory effects, and favorable safety profiles [5] [6].
  • Flavonoids as a Promising Class: Quercetin and the computationally identified flavonoids from [5] demonstrate that this class of molecules has a strong potential to inhibit 3CLpro. This makes this compound, also a flavonoid, a very plausible candidate for future studies.
  • Next Steps for this compound: Research should follow the pathway outlined above, beginning with computational docking and machine learning models (as in [5] [7]) to predict its binding to 3CLpro, followed by the experimental validation steps to confirm its activity and mechanism.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

318.03756727 Da

Monoisotopic Mass

318.03756727 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SET4M23ZTM

Other CAS

489-35-0

Wikipedia

Gossypetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Ali Khan MS, Ahmed N, Misbah, Arifuddin M, Zakaria ZA, Al-Sanea MM, Khundmiri SUK, Ahmed I, Ahmed S, Mok PL. Anti-nociceptive mechanisms of flavonoids-rich methanolic leaf extract from Terminalia coriacea (Roxb.) Wight & Arn. leaves. Food Chem Toxicol. 2018 Mar 17. pii: S0278-6915(18)30170-4. doi: 10.1016/j.fct.2018.03.021. [Epub ahead of print] PubMed PMID: 29555329.
2: Aoyama H, Sakagami H, Hatano T. Three new flavonoids, proanthocyanidin, and accompanying phenolic constituents from Feijoa sellowiana. Biosci Biotechnol Biochem. 2018 Jan;82(1):31-41. doi: 10.1080/09168451.2017.1412246. Epub 2018 Jan 3. PubMed PMID: 29297255.
3: Cai HD, Su SL, Guo S, Zhu Y, Qian DW, Tao WW, Duan JA. [Effect of flavonoids from Abelmoschus manihot on proliferation, differentiation of 3T3-L1 preadipocyte and insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2016 Dec;41(24):4635-4641. doi: 10.4268/cjcmm20162424. Chinese. PubMed PMID: 28936849.
4: Panchal H, Amin A, Shah M. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea. Pharmacognosy Res. 2017 Jul-Sep;9(3):277-281. doi: 10.4103/0974-8490.210326. PubMed PMID: 28827970; PubMed Central PMCID: PMC5541485.
5: Lee MS, Tsai CW, Wang CP, Chen JH, Lin HH. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death. Mol Carcinog. 2017 Dec;56(12):2578-2592. doi: 10.1002/mc.22702. Epub 2017 Aug 3. PubMed PMID: 28671312.
6: Cai HD, Su SL, Qian DW, Guo S, Tao WW, Cong XD, Tang R, Duan JA. Renal protective effect and action mechanism of Huangkui capsule and its main five flavonoids. J Ethnopharmacol. 2017 Jul 12;206:152-159. doi: 10.1016/j.jep.2017.02.046. Epub 2017 Apr 10. PubMed PMID: 28408246.
7: Du LY, Tao JH, Jiang S, Qian DW, Guo JM, Duan JA. Metabolic profiles of the Flos Abelmoschus manihot extract by intestinal bacteria from the normal and CKD model rats based on UPLC-Q-TOF/MS. Biomed Chromatogr. 2017 Feb;31(2). doi: 10.1002/bmc.3795. Epub 2016 Aug 12. PubMed PMID: 27451133.
8: Dudek B, Warskulat AC, Schneider B. The Occurrence of Flavonoids and Related Compounds in Flower Sections of Papaver nudicaule. Plants (Basel). 2016 Jun 22;5(2). pii: E28. doi: 10.3390/plants5020028. PubMed PMID: 27338493; PubMed Central PMCID: PMC4931408.
9: Raj U, Varadwaj PK. Flavonoids as Multi-target Inhibitors for Proteins Associated with Ebola Virus: In Silico Discovery Using Virtual Screening and Molecular Docking Studies. Interdiscip Sci. 2016 Jun;8(2):132-41. doi: 10.1007/s12539-015-0109-8. Epub 2015 Aug 19. Erratum in: Interdiscip Sci. 2016 Jun;8(2):142. PubMed PMID: 26286008.
10: Clark BR, Pramanick S, Arancon N, Borris RP. Unusual Flavonoid Glycosides from the Hawaiian Tree Metrosideros polymorpha. Nat Prod Commun. 2015 Jun;10(6):925-8. PubMed PMID: 26197518.
11: Khan A, Manna K, Das DK, Kesh SB, Sinha M, Das U, Biswas S, Sengupta A, Sikder K, Datta S, Ghosh M, Chakrabarty A, Banerji A, Dey S. Gossypetin ameliorates ionizing radiation-induced oxidative stress in mice liver--a molecular approach. Free Radic Res. 2015 Oct;49(10):1173-86. doi: 10.3109/10715762.2015.1053878. Epub 2015 Aug 14. PubMed PMID: 25994373.
12: Shimokawa S, Iwashina T, Murakami N. Flower color changes in three Japanese hibiscus species: further quantitative variation of anthocyanin and flavonols. Nat Prod Commun. 2015 Mar;10(3):451-2. PubMed PMID: 25924527.
13: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Mar 14;11:12. doi: 10.1186/s12990-015-0011-8. PubMed PMID: 25889575; PubMed Central PMCID: PMC4364099.
14: Wang X, Wang Z, Sidhu PS, Desai UR, Zhou Q. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells. PLoS One. 2015 Mar 19;10(3):e0116409. doi: 10.1371/journal.pone.0116409. eCollection 2015. PubMed PMID: 25790236; PubMed Central PMCID: PMC4366162.
15: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Dec;11(1):11. doi: 10.1186/s12990-015-0011-8. Epub 2015 Mar 14. PubMed PMID: 25775966.
16: Liang JY, Du XY, Chen Y, Ma XM, Xie R, Zhang J. [Chemical constituents from leaf of Rhododendron przewalskii]. Zhong Yao Cai. 2014 Aug;37(8):1381-2. Chinese. PubMed PMID: 25726644.
17: Raj U, Varadwaj PK. Flavonoids as multi-target inhibitors for proteins associated with Ebola virus: in-silico discovery using virtual screening and molecular docking studies. Interdiscip Sci. 2015 Feb 6. [Epub ahead of print] PubMed PMID: 25663119.
18: Lin HH. In Vitro and in Vivo Atheroprotective Effects of Gossypetin against Endothelial Cell Injury by Induction of Autophagy. Chem Res Toxicol. 2015 Feb 16;28(2):202-15. PubMed PMID: 25622137.
19: Zhang H, Li N, Li K, Li P. Protective effect of Urtica dioica methanol extract against experimentally induced urinary calculi in rats. Mol Med Rep. 2014 Dec;10(6):3157-62. doi: 10.3892/mmr.2014.2610. Epub 2014 Oct 8. PubMed PMID: 25310585.
20: Amrutha K, Nanjan P, Shaji SK, Sunilkumar D, Subhalakshmi K, Rajakrishna L, Banerji A. Discovery of lesser known flavones as inhibitors of NF-κB signaling in MDA-MB-231 breast cancer cells--A SAR study. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4735-4742. doi: 10.1016/j.bmcl.2014.07.093. Epub 2014 Aug 14. PubMed PMID: 25190466.

Explore Compound Types